1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQJXEXCMWBMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine Hydrochloride
Introduction
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom and a methoxy group on the phenyl ring can substantially influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and bioavailability. As with any active pharmaceutical ingredient (API), a thorough understanding of its physical properties is paramount for formulation development, quality control, and ensuring reproducible biological activity.
This technical guide provides a comprehensive overview of the key physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only the available data but also detailed, field-proven methodologies for the experimental determination of these properties. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that this compound is chiral, and the specific properties may vary between the racemic mixture and the individual enantiomers ((R) and (S)).
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₁₃ClFNO | [1][2] |
| Molecular Weight | 205.66 g/mol | [1] |
| CAS Numbers | 1375472-38-0 (racemate), 1980007-86-0 ((S)-enantiomer), 1256944-96-3 ((R)-enantiomer) | [1][2][3] |
| Physical State | Off-white to white solid | [3] |
Melting Point Determination
2.1. Scientific Rationale
The melting point is a critical physical property that provides a primary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically lead to a depressed and broader melting range. For a hydrochloride salt of an amine, the melting point is also an indicator of its crystalline form and thermal stability.
2.2. Experimental Protocol for Melting Point Determination
This protocol outlines the use of a digital melting point apparatus, a standard and reliable method for this determination.
Materials:
-
This compound sample
-
Capillary tubes (one end sealed)
-
Mortar and pestle
-
Digital melting point apparatus (e.g., Mel-Temp)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, dry the sample under vacuum. Place a small amount of the compound on a clean, dry watch glass. If the crystals are large, gently pulverize them into a fine powder using a clean mortar and pestle. This ensures uniform packing and heat transfer.
-
Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder into the bottom. To achieve denser packing, drop the capillary tube, sealed end down, through a long glass tube onto the benchtop. The final packed sample height should be 2-3 mm.[4]
-
Initial Approximate Determination (if unknown): If the melting point is unknown, perform a rapid determination by setting a fast heating rate (e.g., 10-20 °C/minute). Record the approximate temperature range at which melting occurs.
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Place a new, properly prepared capillary tube into the apparatus.
-
Set a slow heating rate of 1-2 °C per minute.
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Record the temperature at which the entire sample has melted into a clear liquid (T2).
-
The melting range is reported as T1 - T2.
-
-
Repeatability: For accuracy, repeat the measurement at least two more times with fresh samples. The results should be consistent.
2.3. Logical Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Solubility Profile
3.1. Scientific Rationale
Solubility is a crucial parameter in drug development as it directly impacts bioavailability. For orally administered drugs, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The hydrochloride salt form of an amine is generally employed to enhance aqueous solubility compared to the free base. Determining the solubility in various solvents (e.g., water, ethanol, DMSO) is essential for formulation studies and for preparing solutions for in vitro and in vivo assays.
3.2. Experimental Protocol for Determining Aqueous Solubility
This protocol uses the shake-flask method, which is considered the gold standard for solubility determination.
Materials:
-
This compound
-
Distilled, deionized water (or other relevant solvents/buffers)
-
Screw-capped vials
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the compound to a vial containing a known volume of water (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Analyze both the filtered sample and the standard solutions by HPLC.
-
Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).
-
Determine the concentration of the compound in the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the solubility.
-
3.3. Logical Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and identity of the compound.
4.1. Infrared (IR) Spectroscopy
4.1.1. Scientific Rationale IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, IR spectroscopy can confirm the presence of the amine hydrochloride salt, the aromatic ring, the C-F bond, and the C-O ether linkage.
4.1.2. Experimental Protocol (KBr Pellet Method)
Materials:
-
This compound
-
Spectroscopy-grade potassium bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Pellet-forming die and hydraulic press
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the compound into a clean, dry agate mortar.
-
Add about 100-200 mg of dry KBr powder.
-
Gently but thoroughly grind the mixture until a fine, homogeneous powder is obtained.[5]
-
-
Pellet Formation:
-
Transfer a small amount of the powder mixture into the pellet die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[6]
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
A background spectrum of an empty sample holder should be run first.
-
4.1.3. Expected IR Spectral Features
-
N-H Stretch (Amine Salt): A broad band in the region of 3200-2800 cm⁻¹ is expected, characteristic of the stretching vibrations of the ammonium (-NH₃⁺) group.
-
C-H Stretch (Aromatic and Aliphatic): Peaks around 3100-3000 cm⁻¹ (aromatic C-H) and 3000-2850 cm⁻¹ (aliphatic C-H) are anticipated.
-
C=C Stretch (Aromatic): Absorption bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.
-
N-H Bend (Amine Salt): A peak around 1600-1500 cm⁻¹ corresponds to the bending vibration of the ammonium group.
-
C-O Stretch (Ether): A strong absorption band is expected in the 1250-1000 cm⁻¹ range due to the aryl-alkyl ether linkage.
-
C-F Stretch: A strong band in the 1200-1000 cm⁻¹ region is characteristic of the C-F bond.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
4.2.1. Scientific Rationale NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the different types of carbon atoms in the molecule.
4.2.2. Experimental Protocol for NMR Sample Preparation
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄)
-
NMR tube (high-quality, 5 mm)
-
Pasteur pipette with a small cotton plug
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For hydrochloride salts, DMSO-d₆ or D₂O are common choices.
-
Sample Dissolution: Weigh the appropriate amount of the compound into a small vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[7]
-
Filtration: Filter the solution through a Pasteur pipette with a cotton plug directly into the NMR tube to remove any particulate matter.[8]
-
Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra.
4.2.3. Expected NMR Spectral Features
-
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (typically ~7.0-7.5 ppm), showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will cause additional splitting (coupling).
-
Methine Proton (-CH-): A quartet adjacent to the methyl group, likely in the range of 4.0-4.5 ppm.
-
Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm.
-
Methyl Protons (-CH₃): A doublet due to coupling with the methine proton, expected around 1.5-2.0 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the aromatic region (~110-160 ppm). The carbon directly bonded to fluorine will show a large coupling constant (¹JCF). Other aromatic carbons will also show smaller C-F couplings.
-
Methine Carbon (-CH-): A signal around 50-60 ppm.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-25 ppm.
-
Safety and Handling
Based on safety data for this and structurally related compounds, this compound should be handled with care.
-
Hazards: It is classified as harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[8][9]
-
Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible materials.
-
Conclusion
References
-
Kintek. What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. Retrieved from [Link]
-
Kintek. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
BIOFOUNT. This compound. Retrieved from [Link]
-
University of Sheffield. How to make an NMR sample. Retrieved from [Link]
-
Hubei Weishengshi Chemical Co., Ltd. (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride—1980007-86-0. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1375472-38-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride—1980007-86-0-湖北魏氏化学试剂股份有限公司 [m.weishichem.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride - Lead Sciences [lead-sciences.com]
- 7. Amphetamine - Wikipedia [en.wikipedia.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Chemical Structure and Analysis of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine Hydrochloride
Introduction
In the landscape of modern medicinal chemistry and drug development, substituted phenethylamines serve as privileged scaffolds, forming the core of numerous biologically active compounds. Among these, 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine stands out as a versatile chiral building block. The strategic placement of a fluorine atom and a methoxy group on the phenyl ring allows for the fine-tuning of molecular properties such as lipophilicity, metabolic stability, and receptor-binding interactions. This guide provides an in-depth technical exploration of its hydrochloride salt, a common form used to enhance stability and handling.[1][2]
Aimed at researchers, analytical scientists, and professionals in drug development, this document delves into the essential aspects of the compound's chemical structure, physicochemical properties, and, most critically, the comprehensive analytical methodologies required for its unambiguous characterization. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated understanding of this important chemical entity.
Molecular Architecture and Physicochemical Profile
A thorough understanding of a molecule's structure and properties is the foundation of its application in research and development. This section dissects the key features of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride.
Chemical Structure and Key Features
The molecule possesses a chiral center at the alpha-carbon of the ethylamine side chain, meaning it exists as a pair of enantiomers, (R) and (S). The phenyl ring is substituted at position 3 with a fluorine atom and at position 4 with a methoxy group. This specific substitution pattern is crucial for modulating its electronic and steric properties.
Caption: Chemical structure of this compound.
The Significance of the Hydrochloride Salt
The free amine form of the title compound is a basic substance. Conversion to its hydrochloride salt is a standard and critical practice in pharmaceutical chemistry for several compelling reasons:
-
Enhanced Stability: Salts are generally crystalline solids, which are less susceptible to degradation from atmospheric CO2 and oxidation compared to their often-oily free amine counterparts.[3]
-
Improved Handling: The solid, crystalline nature of the salt makes it easier to weigh, handle, and formulate compared to a liquid or low-melting-point solid.[1]
-
Increased Aqueous Solubility: Amine hydrochlorides are ionic salts that are typically much more soluble in water and polar solvents than the free amine.[1][2] This is a critical property for many biological assays and for formulating parenteral dosage forms.
The formation is a simple acid-base reaction where the lone pair of electrons on the amine's nitrogen atom accepts a proton from hydrochloric acid, forming a positively charged ammonium ion and a chloride counter-ion.[2]
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃ClFNO | [4] |
| Molecular Weight | 205.66 g/mol | [4][5] |
| Appearance | White to off-white solid | [6][7] |
| Melting Point | ~228 - 233 °C (May vary between suppliers and enantiomers) | [6] |
| Solubility | Soluble in water | [1][8] |
| pKa (Predicted) | ~9.5 (for the conjugate acid, R-NH₃⁺) | Typical for primary benzylic ammonium ions |
Synthesis Paradigm: Reductive Amination
While various synthetic routes exist, a prevalent and pedagogically valuable method for preparing primary amines like 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine is the reductive amination of a corresponding ketone.
Rationale and Workflow
This strategy is favored due to the wide availability of ketone starting materials and the generally high efficiency of the transformation. The process involves two key stages:
-
Imine Formation: The precursor, 1-(3-fluoro-4-methoxyphenyl)ethanone, reacts with an ammonia source (like ammonium acetate or ammonia itself) to form an intermediate imine. This is a reversible reaction, often driven to completion by the removal of water.
-
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent is critical; milder reagents like NaBH₃CN are advantageous as they selectively reduce the imine in the presence of the starting ketone.
Caption: Generalized workflow for synthesis via reductive amination.
Comprehensive Analytical Characterization
Unambiguous confirmation of a molecule's identity, purity, and stereochemistry is non-negotiable in scientific research. The following protocols form a self-validating system for the complete analysis of this compound.
Caption: Integrated workflow for comprehensive analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for de novo structure elucidation, providing precise information about the atomic connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Experimental Protocol (¹H NMR)
-
Sample Preparation: Accurately weigh ~5-10 mg of the hydrochloride salt and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is important; DMSO-d₆ will allow observation of the exchangeable N-H protons, whereas D₂O will cause them to exchange and disappear from the spectrum.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Processing: Process the data with standard Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Data Interpretation: Predicted ¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | Broad s | 3H | -NH₃⁺ | Acidic protons, often broad due to quadrupolar relaxation and exchange. Shift is concentration-dependent. |
| ~7.4-7.2 | m | 3H | Ar-H | Aromatic protons, complex pattern due to ortho, meta, and fluorine coupling. |
| ~4.4 | q | 1H | -CH(NH₃⁺) | Methine proton, split into a quartet by the adjacent methyl group. |
| ~3.9 | s | 3H | -OCH₃ | Methoxy protons, appear as a sharp singlet. |
| ~1.5 | d | 3H | -CH₃ | Methyl protons, split into a doublet by the adjacent methine proton. |
Data Interpretation: Predicted ¹³C NMR (100 MHz, DMSO-d₆) The ¹³C NMR spectrum will show 9 distinct carbon signals. Key features include the C-F coupling, where the carbon directly bonded to fluorine (~150 ppm) and those 2-3 bonds away will appear as doublets with characteristic J-coupling constants.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For this compound, it is particularly effective at confirming the presence of the ammonium (R-NH₃⁺) group, a hallmark of the hydrochloride salt.[2]
Experimental Protocol (ATR-IR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using the empty ATR crystal.
Data Interpretation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200 - 2800 | Strong, Broad | N-H Stretch (Ammonium) | This very broad and intense envelope is the most definitive feature of a primary amine salt and distinguishes it from the free amine.[2] |
| 3000 - 2850 | Medium | C-H Stretch (Aliphatic & Aromatic) | Overlaps with the N-H stretch but shoulders may be visible. |
| ~1600, ~1500 | Medium-Strong | C=C Stretch (Aromatic) | Characteristic absorptions for the phenyl ring. |
| ~1250 | Strong | C-O Stretch (Aryl Ether) | Strong absorption typical for the Ar-O-CH₃ group. |
| ~1150 | Strong | C-F Stretch | Strong absorption due to the highly polar carbon-fluorine bond. |
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence. Electrospray ionization (ESI) is the method of choice as it is a soft ionization technique well-suited for polar and ionic compounds, directly analyzing the protonated free amine from the salt.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (~10-100 μg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the solution directly into the ESI source in positive ion mode.
-
Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Data Interpretation: Expected Mass-to-Charge Ratios (m/z) The spectrum will show the mass of the cationic (free amine) portion of the salt.
| m/z (amu) | Assignment | Rationale |
| 170.1 | [M+H]⁺ | Protonated molecular ion of the free amine (C₉H₁₂FNO, MW = 169.09). |
| 153.1 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecule. |
| 155.1 | [M - CH₃ + H]⁺ | Loss of the benzylic methyl group, a common fragmentation pathway. |
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for determining the purity of a compound. For a chiral molecule, two distinct HPLC methods are required: an achiral method to determine overall chemical purity and a chiral method to determine the ratio of the (R) and (S) enantiomers, known as the enantiomeric excess (ee).
Experimental Protocol (Achiral RP-HPLC for Purity)
-
System: A standard HPLC system with UV detection.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). The TFA ensures the amine is protonated and gives sharp peak shapes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm.
-
Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks.
Experimental Protocol (Chiral HPLC for Enantiomeric Separation) Rationale: Enantiomers have identical physical properties and cannot be separated on achiral columns. A Chiral Stationary Phase (CSP) is required to form transient, diastereomeric complexes with the enantiomers, allowing them to be resolved.[9][10] Polysaccharide-based CSPs are highly effective for separating a broad range of chiral amines.[11][12]
-
System: HPLC with UV detection.
-
Column: A polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD).
-
Mobile Phase: An isocratic mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 Hexane:IPA).[11] A small amount of a basic additive (e.g., 0.1% diethylamine, DEA) is crucial to prevent peak tailing by interacting with acidic sites on the silica support.[11][13]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: If both enantiomers are present, two separated peaks will be observed. The enantiomeric excess (% ee) is calculated as: (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100.
Safety and Handling
As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water.
-
Hazards: The compound is classified as a skin and eye irritant.[8][15] It may be harmful if swallowed or inhaled.[6][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][14] The material can be hygroscopic (absorbs moisture from the air).[6]
Conclusion
This compound is a valuable chemical entity whose proper use in research and development is predicated on a thorough understanding of its structure and purity. This guide has detailed the key molecular features and provided a robust, multi-technique analytical framework for its characterization. By integrating NMR, MS, and IR spectroscopy for identity confirmation with achiral and chiral HPLC for purity assessment, researchers can ensure the quality and validity of their work, ultimately accelerating the journey from chemical synthesis to scientific discovery.
References
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]
-
Amine salts. Oxford Reference. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]
-
SAFETY DATA SHEET - Ethylamine hydrochloride. Fisher Scientific. [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online. [Link]
-
(R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. PubChem. [Link]
-
Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]
-
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. 湖北魏氏化学试剂股份有限公司. [Link]
-
Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Supplementary Information for Hydroboration of Imines Catalyzed by Lithium Anilides. The Royal Society of Chemistry. [Link]
-
1-(3-fluoro-4-methoxyphenyl)ethan-1-amine. PubChemLite. [Link]
Sources
- 1. oxfordreference.com [oxfordreference.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride | C9H13ClFNO | CID 52991947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. (R)-1-(3-Fluorophenyl)ethylamine hydrochloride | 321429-49-6 [chemicalbook.com]
- 8. fishersci.fr [fishersci.fr]
- 9. mdpi.com [mdpi.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to the Synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine Hydrochloride
Introduction: The Significance of a Fluorinated Phenethylamine Core
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride is a key chiral building block in contemporary medicinal chemistry. Its structural motif, a substituted phenethylamine, is a pharmacophore present in a wide array of biologically active molecules. The specific substitution pattern—a fluorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring—imparts unique electronic and metabolic properties, making it a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering researchers and drug development professionals a detailed understanding of the methodologies, the underlying chemical principles, and practical, field-proven insights.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to the synthesis of 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine begins with a retrosynthetic disconnection. The primary amine can be traced back to a ketone precursor, 3'-fluoro-4'-methoxyacetophenone, via a reductive amination reaction. This ketone, in turn, can be synthesized from commercially available starting materials through an electrophilic aromatic substitution.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the Key Precursor: 3'-Fluoro-4'-methoxyacetophenone
The most direct and industrially scalable route to 3'-fluoro-4'-methoxyacetophenone is the Friedel-Crafts acylation of 2-fluoroanisole.[1] This electrophilic aromatic substitution introduces an acetyl group onto the aromatic ring.
Experimental Protocol: Friedel-Crafts Acylation
Objective: To synthesize 3'-fluoro-4'-methoxyacetophenone from 2-fluoroanisole.
Materials:
-
2-Fluoroanisole
-
Acetic anhydride[1]
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of 2-fluoroanisole in anhydrous dichloromethane at 0 °C, slowly add anhydrous aluminum chloride in portions.
-
Once the addition is complete, add acetic anhydride dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3'-fluoro-4'-methoxyacetophenone as a crystalline solid.[2]
| Parameter | Value | Reference |
| Starting Material | 2-Fluoroanisole | [1] |
| Reagents | Acetic anhydride, AlCl₃ | |
| Solvent | Dichloromethane | |
| Typical Yield | 85-95% | |
| Melting Point | 92-94 °C |
Part 2: Conversion to the Racemic Amine: Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[3] Several robust methods exist for this transformation, each with its own set of advantages and considerations.
Method A: Catalytic Reductive Amination with Hydrogen Gas
This "green chemistry" approach utilizes molecular hydrogen as the reductant in the presence of a metal catalyst and an ammonia source.[4] It is highly atom-economical, producing water as the primary byproduct.[4] Catalysts based on earth-abundant metals like cobalt and iron are increasingly favored for their cost-effectiveness and lower toxicity.[4][5]
Caption: Workflow for catalytic reductive amination.
Experimental Protocol: Cobalt-Catalyzed Reductive Amination
Objective: To synthesize 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine via cobalt-catalyzed reductive amination.
Materials:
-
3'-Fluoro-4'-methoxyacetophenone
-
Cobalt(II) chloride (CoCl₂)
-
Sodium borohydride (NaBH₄)
-
Aqueous ammonia (NH₃·H₂O)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, combine 3'-fluoro-4'-methoxyacetophenone, CoCl₂, and methanol.
-
Carefully add NaBH₄ to the mixture to generate the active cobalt catalyst in situ.
-
Add aqueous ammonia to the reactor.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 10-40 bar).[4]
-
Heat the reaction mixture to 80-100 °C and stir for 24 hours.[4]
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate and perform a standard acid-base workup to isolate the crude amine.
-
Purify the product by distillation under reduced pressure or column chromatography.
Method B: The Leuckart-Wallach Reaction
A classic method for reductive amination, the Leuckart-Wallach reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[6][7] The reaction is typically carried out at high temperatures.[6]
Experimental Protocol: Leuckart-Wallach Reaction
Objective: To synthesize 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine using the Leuckart-Wallach reaction.
Materials:
-
3'-Fluoro-4'-methoxyacetophenone
-
Ammonium formate[8]
-
Concentrated hydrochloric acid (HCl)
-
Benzene
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a flask equipped with a distillation condenser, heat a mixture of 3'-fluoro-4'-methoxyacetophenone and ammonium formate.[8]
-
The temperature is gradually raised to 180-185 °C, during which water and unreacted ketone will distill off.[8]
-
After several hours, cool the reaction mixture and add water to dissolve the excess ammonium formate.
-
Extract the intermediate formamide with benzene.
-
Add concentrated HCl to the benzene extract and heat to hydrolyze the formamide to the primary amine.[8]
-
After hydrolysis, make the aqueous layer basic with NaOH solution and extract the free amine with an organic solvent.
-
Dry the organic extract, remove the solvent, and purify the amine by distillation.
| Parameter | Method A: Catalytic Reductive Amination | Method B: Leuckart-Wallach Reaction |
| Nitrogen Source | Aqueous Ammonia | Ammonium Formate/Formamide |
| Reducing Agent | H₂ gas | Formic Acid (from formate) |
| Catalyst | Transition Metal (e.g., Co, Fe, Ni) | None (thermal) |
| Temperature | 80-140 °C | 160-185 °C |
| Pressure | Elevated (10-40 bar H₂) | Atmospheric |
| Advantages | High atom economy, milder conditions | Simple reagents, no high-pressure equipment |
| Disadvantages | Requires specialized high-pressure equipment | High temperatures, potential for byproducts |
Part 3: Accessing Enantiopure Amines: Asymmetric Synthesis and Chiral Resolution
For many pharmaceutical applications, a single enantiomer of the target amine is required.[9] This can be achieved through either asymmetric synthesis, which directly produces an enantiomerically enriched product, or by resolving the racemic mixture.
Strategy 1: Asymmetric Synthesis
Asymmetric synthesis aims to create the desired stereocenter in a controlled manner.[10] This can be accomplished using chiral catalysts or chiral auxiliaries.[11][12]
-
Biocatalytic Reductive Amination: The use of engineered amine dehydrogenases (AmDHs) offers a highly enantioselective route to chiral amines.[13] These enzymes catalyze the reductive amination of ketones with high stereospecificity, using ammonia as the nitrogen source and producing water as the only byproduct.[13]
-
Chiral Auxiliaries: A chiral auxiliary, such as (S)-α-methylbenzylamine, can be reacted with the ketone to form a diastereomeric imine.[14] Subsequent reduction of this imine proceeds with facial selectivity, leading to an excess of one diastereomer of the secondary amine. Cleavage of the chiral auxiliary then yields the enantiomerically enriched primary amine.[14]
Caption: Asymmetric synthesis workflow using a chiral auxiliary.
Strategy 2: Chiral Resolution of the Racemic Amine
Chiral resolution is a widely used industrial method for separating enantiomers. The most common approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent.[15]
-
Diastereomeric Salt Crystallization: The racemic amine is treated with a single enantiomer of a chiral acid, such as L-tartaric acid or its derivatives.[16] This forms two diastereomeric salts with different physical properties, notably solubility.[16] Fractional crystallization can then be used to isolate one of the diastereomeric salts in high purity. The resolving agent is subsequently removed by treatment with a base to liberate the desired enantiomer of the amine.[15]
Experimental Protocol: Chiral Resolution with L-Tartaric Acid
Objective: To resolve racemic 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine using L-tartaric acid.
Materials:
-
Racemic 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine
-
L-Tartaric acid
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Chiral High-Performance Liquid Chromatography (HPLC) system for analysis[15]
Procedure:
-
Dissolve the racemic amine in warm methanol.
-
In a separate flask, dissolve an equimolar amount of L-tartaric acid in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
To liberate the free amine, dissolve the diastereomeric salt in water and add NaOH solution until the pH is basic.
-
Extract the enantiomerically enriched amine with dichloromethane.
-
Dry the organic layer, remove the solvent, and analyze the enantiomeric excess (e.e.) by chiral HPLC.
-
The mother liquor, containing the other diastereomer, can be similarly treated to recover the other enantiomer of the amine.
| Parameter | Asymmetric Synthesis (Biocatalytic) | Chiral Resolution |
| Principle | Direct formation of one enantiomer | Separation of a racemic mixture |
| Theoretical Max. Yield | 100% | 50% (unless the undesired enantiomer is racemized and recycled) |
| Key Reagent | Chiral catalyst (e.g., enzyme) or auxiliary | Chiral resolving agent (e.g., tartaric acid) |
| Advantages | High potential yield, atom economy | Robust, scalable, well-established technology |
| Disadvantages | Catalyst/auxiliary can be expensive, may require optimization | Inherent 50% loss of material, requires screening of resolving agents |
Part 4: Final Salt Formation
The final step in the synthesis is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine. This is typically achieved by treating a solution of the free amine with hydrochloric acid.
Experimental Protocol: Hydrochloride Salt Formation
Objective: To prepare this compound.
Materials:
-
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine (racemic or enantiopure)
-
Anhydrous diethyl ether or isopropanol
-
HCl in diethyl ether or isopropanol, or gaseous HCl
Procedure:
-
Dissolve the purified amine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Conclusion
The synthesis of this compound can be accomplished through several viable pathways, each with distinct advantages and considerations. The choice of a specific route will depend on factors such as the desired stereochemical purity, scale of the synthesis, cost of reagents, and available equipment. The classical approach involving Friedel-Crafts acylation followed by reductive amination and chiral resolution remains a robust and scalable method. However, emerging asymmetric synthesis techniques, particularly biocatalysis, offer more elegant and atom-economical alternatives for accessing the enantiopure target molecule, aligning with the principles of green chemistry and sustainable drug development.
References
-
Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]
-
Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(41), 12688-12692. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxyacetophenone. Retrieved from [Link]
-
Chen, F., et al. (2021). Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase. ACS Catalysis, 11(23), 14589-14597. [Link]
-
Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. Journal of Organic Chemistry, 9(5), 529-536. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-Phenylethylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
-
Great British Chemical. (n.d.). 3′-Fluoro-4′-methoxyacetophenone. Retrieved from [Link]
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Komiyama, T., Takaguchi, Y., & Tsuboi, S. (2005). Novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one via bakers' yeast reduction. Tetrahedron: Asymmetry, 16(12), 2151-2156. [Link]
-
Myers, A. G., & Morales, M. R. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(20), 4960-4964. [Link]
-
Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4][5]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563-6569. [Link]
-
Taylor & Francis. (n.d.). Asymmetric synthesis – Knowledge and References. Retrieved from [Link]
-
The Ghosh Laboratory. (n.d.). New Asymmetric Synthesis Research. Purdue Chemistry. Retrieved from [Link]
-
Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]
-
Cardiff University Blogs. (n.d.). CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. Retrieved from [Link]
Sources
- 1. 455-91-4 Cas No. | 3'-Fluoro-4'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]
- 2. prepchem.com [prepchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Elucidation of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine HCl: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development, the precise and unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and successful drug design. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride is a key building block in the synthesis of various pharmaceutically active molecules. Its structural integrity, purity, and isomeric composition directly impact the safety and efficacy of the final drug product. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—pertinent to the characterization of this compound. In the absence of publicly available experimental spectra for the specific hydrochloride salt, this guide leverages expected spectral values, predicted data from computational models, and comparative analysis with structurally related compounds to provide a robust framework for its analytical identification.
Molecular Structure and Its Spectroscopic Implications
The molecular structure of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine, as its hydrochloride salt, dictates its interaction with various spectroscopic techniques. The presence of a chiral center at the ethylamine moiety, a substituted aromatic ring with fluorine and methoxy groups, and the amine salt functionality all give rise to characteristic signals that are crucial for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine HCl, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for the hydrochloride salt are influenced by the electron-withdrawing effects of the fluorine atom and the ammonium cation, and the electron-donating effect of the methoxy group.
Expected ¹H NMR Data (based on data for the (1S)-enantiomer hydrochloride) [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.0 | m | 3H | Ar-H | The aromatic protons will appear as a multiplet due to complex splitting patterns arising from ortho, meta, and para couplings, as well as coupling to the fluorine atom. |
| ~4.5 | q | 1H | CH-NH₃⁺ | This methine proton is adjacent to the chiral center and the electron-withdrawing ammonium group, shifting it downfield. It appears as a quartet due to coupling with the methyl protons. |
| ~3.9 | s | 3H | OCH₃ | The methoxy protons are shielded and appear as a sharp singlet as there are no adjacent protons to couple with. |
| ~1.6 | d | 3H | CH₃ | The methyl protons are coupled to the methine proton, resulting in a doublet. |
| ~2.5 (broad) | s | 3H | NH₃⁺ | The protons on the nitrogen atom are acidic and often exchange with residual water in the solvent, leading to a broad singlet. Its chemical shift can be variable. |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the molecule. The presence of the fluorine atom introduces C-F coupling, which can be observed in the spectrum.
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment | Rationale |
| ~155 (d) | C-F | The carbon directly bonded to the fluorine atom is significantly deshielded and will appear as a doublet due to one-bond C-F coupling. |
| ~145 (d) | C-OCH₃ | The carbon bearing the methoxy group will also show a smaller doublet due to two-bond C-F coupling. |
| ~120-110 | Ar-C | The remaining aromatic carbons will appear in this region, with some showing splitting due to C-F coupling. |
| ~56 | OCH₃ | The methoxy carbon is typically found in this region. |
| ~49 | CH-NH₃⁺ | The methine carbon is deshielded by the adjacent nitrogen. |
| ~20 | CH₃ | The methyl carbon is shielded and appears upfield. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine HCl is expected to show characteristic absorption bands for the amine salt, aromatic ring, and ether linkage.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200-2800 | Strong, broad | N-H stretch (ammonium) | The stretching vibrations of the N-H bonds in the ammonium salt appear as a broad, strong band. |
| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) | Stretching vibrations of C-H bonds on the aromatic ring and the ethylamine side chain. |
| 1610-1580 | Medium-Strong | C=C stretch (aromatic) | Characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |
| 1500-1400 | Medium-Strong | N-H bend (ammonium) | Bending vibrations of the N-H bonds in the ammonium group. |
| 1250-1200 | Strong | C-O stretch (aryl ether) | The asymmetric C-O-C stretching of the aryl ether linkage. |
| 1100-1000 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond. |
| ~1150 | Strong | C-F stretch | The carbon-fluorine bond stretch typically appears as a strong absorption in this region. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine, electron ionization (EI) would likely lead to the fragmentation of the molecule.
Predicted Mass Spectrometry (MS) Data
The following fragmentation pattern is based on the predicted behavior of the molecular ion.[1]
| m/z | Relative Intensity | Assignment | Rationale |
| 169 | Moderate | [M]⁺ (Molecular Ion of free amine) | The molecular ion of the free amine (after loss of HCl). |
| 154 | High | [M-CH₃]⁺ | Loss of a methyl group from the molecular ion, leading to a stable benzylic cation. This is often a major fragment. |
| 126 | Moderate | [M-C₂H₄N]⁺ | Cleavage of the bond between the aromatic ring and the ethylamine side chain. |
Fragmentation Pathway
The fragmentation of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine in a mass spectrometer can be visualized as a series of bond cleavages driven by the formation of stable ions.
Caption: Proposed mass fragmentation pathway of the molecular ion.
Experimental Protocols
While specific experimental protocols for the acquisition of the presented data are not publicly available, standard methodologies for NMR, IR, and MS analysis are applicable.
NMR Spectroscopy Protocol (General)
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine HCl in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol (General)
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for oils), or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and report the positions of significant absorption bands.
Mass Spectrometry Protocol (General)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) for the hydrochloride salt or electron ionization (EI) for the free amine after derivatization or thermal decomposition in the source.
-
Instrument: A mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or quadrupole instrument).
-
Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Conclusion
This technical guide provides a comprehensive spectroscopic framework for the characterization of this compound. By combining expected NMR and IR data with predicted mass spectral fragmentation, researchers and drug development professionals can confidently identify and verify the structure of this important synthetic intermediate. The provided rationale for the spectroscopic features, grounded in fundamental principles of chemical structure and reactivity, serves as a valuable tool for analytical scientists in the pharmaceutical industry. It is recommended to confirm these findings with experimental data obtained from a certified reference standard whenever possible.
References
- BenchChem. (2025). Spectroscopic Profile of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine: A Technical Guide.
Sources
An In-depth Technical Guide to 1-(3-Fluoro-4-methoxyphenyl)ethanamine (CAS 105321-49-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
1-(3-Fluoro-4-methoxyphenyl)ethanamine, registered under CAS number 105321-49-1, is a fluorinated aromatic amine that serves as a critical building block in modern synthetic and medicinal chemistry. The strategic incorporation of fluorine into bioactive molecules is a well-established strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth analysis of the properties, synthesis, handling, and application of this versatile intermediate, designed to empower researchers in leveraging its unique characteristics for the development of novel chemical entities. While experimental data for this specific compound is limited in public literature, this guide synthesizes available information, data from closely related analogues, and established chemical principles to provide a comprehensive and actionable resource.
Physicochemical and Spectroscopic Profile
The molecular structure, featuring a chiral center, a fluorine atom ortho to the ethylamine group, and a para-methoxy group, imparts a unique combination of properties. These functional groups offer multiple sites for synthetic modification while influencing the molecule's overall electronic and steric profile.
Structural and Property Data
Quantitative data for 1-(3-Fluoro-4-methoxyphenyl)ethanamine is primarily based on predictive models and data from closely related structural analogues. Experimental values should be determined empirically.
| Property | Value | Source / Note |
| CAS Number | 105321-49-1 | - |
| Molecular Formula | C₉H₁₂FNO | [1] |
| Molecular Weight | 169.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid (Predicted) | |
| Boiling Point | 244.3 ± 30.0 °C (Predicted) | |
| Density | 1.092 ± 0.06 g/cm³ (Predicted) | |
| pKa | 8.97 ± 0.10 (Predicted) | |
| XLogP3 (Predicted) | 1.3 | [2] |
| InChIKey | WGUPBBABCUKYCC-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization (Expected)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.2-7.0 (m, 3H): Aromatic protons (Ar-H).
-
δ ~4.5 (q, 1H): Methine proton adjacent to the amine (CH-NH₂).
-
δ ~3.9 (s, 3H): Methoxy protons (OCH₃).
-
δ ~2.5 (br s, 2H): Amine protons (NH₂), signal may be broad and exchangeable with D₂O.
-
δ ~1.6 (d, 3H): Methyl protons (CH₃).
-
-
¹³C NMR (CDCl₃, 101 MHz) (Predicted):
-
δ ~155 (d): C-F.
-
δ ~145 (d): C-O.
-
δ ~135 (d): Quaternary aromatic carbon.
-
δ ~118-112 (m): Aromatic CH carbons.
-
δ ~56: Methoxy carbon (OCH₃).
-
δ ~50: Methine carbon (CH-NH₂).
-
δ ~24: Methyl carbon (CH₃).
-
-
IR (Liquid Film/KBr, cm⁻¹):
-
3300-3500 (m, br): N-H stretch from the primary amine.
-
2850-3000 (m): C-H sp³ stretch.
-
1500-1600 (m): C=C aromatic ring stretch.
-
1200-1250 (s): C-O ether stretch.
-
1100-1200 (s): C-F stretch.
-
Synthesis Protocol: Reductive Amination
The most direct and widely adopted method for the synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine is the reductive amination of the corresponding ketone, 3'-Fluoro-4'-methoxyacetophenone.[4] This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the target primary amine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for reductive amination.[4] Optimization may be required based on laboratory conditions and reagent purity.
-
Imine Formation:
-
To a solution of 3'-Fluoro-4'-methoxyacetophenone (1.0 equiv) in an anhydrous solvent such as methanol (MeOH) or dichloromethane (DCM) (approx. 0.2-0.5 M), add an ammonia source. Ammonium acetate (NH₄OAc, ~5-10 equiv) is a common choice as it also buffers the reaction to the optimal weakly acidic pH required for imine formation.
-
Stir the mixture at room temperature for 1-4 hours to allow for the formation of the imine intermediate. The use of a dehydrating agent, such as molecular sieves, can be beneficial to drive the equilibrium toward the imine.
-
-
Reduction:
-
To the stirred mixture, add a mild reducing agent portion-wise. Sodium cyanoborohydride (NaBH₃CN, ~1.5-2.0 equiv) is highly effective as it selectively reduces the iminium ion in the presence of the unreacted ketone.[5]
-
Causality: The choice of a mild, selective reducing agent is critical. Stronger reductants like sodium borohydride (NaBH₄) can reduce the starting ketone, leading to a lower yield of the desired amine. NaBH₃CN is more stable at the slightly acidic pH that favors imine formation and is more reactive towards the protonated imine (iminium ion) than the neutral ketone.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction by adding an aqueous acid solution (e.g., 1 M HCl) until the pH is acidic, which hydrolyzes any remaining reducing agent.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ketone and other non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., 6 M NaOH) to a pH > 12 to deprotonate the amine product.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography or distillation under reduced pressure to obtain the final product.
-
Safe Handling and Storage
1-(3-Fluoro-4-methoxyphenyl)ethanamine and its analogues are classified as hazardous substances. Strict adherence to safety protocols is mandatory. The following information is synthesized from GHS classifications and data sheets for structurally similar compounds.[6][7][8]
Hazard Identification and GHS Classification
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[9]
-
Skin Corrosion/Irritation (Category 1B/2): H314/H315 - Causes severe skin burns and eye damage or causes skin irritation.[9]
-
Serious Eye Damage/Irritation (Category 1): H318 - Causes serious eye damage.[6]
-
Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[6]
-
Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[6]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[9]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.
Storage and Disposal
-
Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Disposal: Waste generation should be avoided or minimized wherever possible. Disposal of this product, solutions, and any by-products should at all times comply with the requirements of environmental protection and waste disposal legislation and any regional local authority requirements.
Applications in Research and Development
1-(3-Fluoro-4-methoxyphenyl)ethanamine is primarily utilized as a synthetic intermediate. Its value lies in the ability to introduce the 3-fluoro-4-methoxyphenyl ethylamine moiety into larger, more complex molecules, particularly in the field of drug discovery.
Role as a Pharmacophore Building Block
The compound serves as a key building block for creating libraries of novel compounds for biological screening. Derivatives have been investigated for a range of potential therapeutic applications.[10]
-
Antimicrobial Agents: The core structure is used in the synthesis of more complex heterocyclic systems, such as thiadiazoles and Schiff bases.[10] These derivatives have been shown to exhibit significant antimicrobial activity against various bacterial and fungal strains. The specific substitution pattern on the phenyl ring, including the fluoro and methoxy groups, is crucial for modulating the biological activity profile.[10]
-
Materials Science: Derivatives of related phenylamine compounds have been explored for their luminescence and charge transport properties, indicating potential applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[10]
While specific studies detailing the biological mechanism of action for derivatives of CAS 105321-49-1 are not extensively published, the general strategy involves using it as a scaffold to orient other functional groups that interact with biological targets like enzymes or receptors. The development of antimicrobial agents, for example, often relies on the overall molecular shape and electronic properties to disrupt bacterial cell walls or inhibit critical metabolic pathways.[10]
Conclusion
1-(3-Fluoro-4-methoxyphenyl)ethanamine is a valuable and versatile building block for chemical synthesis, offering a strategic entry point for introducing a fluorinated pharmacophore into novel molecules. A thorough understanding of its synthesis via reductive amination, coupled with stringent adherence to safety and handling protocols, is essential for its effective and safe utilization. While the direct biological activity of the compound itself is not the primary focus, its role as a precursor to a wide array of potentially bioactive derivatives makes it a compound of significant interest to the research and drug development community. Further empirical studies are needed to fully characterize its experimental properties and explore the full scope of its applications.
References
-
PubChemLite. 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine. [Link]
-
PubChem. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine. [Link]
-
LookChem. Cas 458-40-2, 2-(3-fluoro-4-methoxyphenyl)ethanamine. [Link]
-
PubChem. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine - Safety and Hazards. [Link]
-
Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butanesulfinyl)ketimines. [Link]
-
ResearchGate. A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. [Link]
-
Wikipedia. Reductive amination. [Link]
-
PubMed. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine (C9H12FNO) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine | C9H12FNO | CID 4033858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 105321-49-1 | 1-(3'-FLUORO-4'-METHOXYPHENYL)ETHYLAMINE [fluoromart.com]
An In-depth Technical Guide to the Asymmetric Synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride
This guide provides a comprehensive technical overview for the synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride, a valuable chiral building block in pharmaceutical research and development. The methodology detailed herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that ensure a successful and reproducible outcome.
Introduction
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules. The stereochemistry of these amine-containing compounds is often critical to their pharmacological activity and safety profile. Consequently, the development of robust and efficient methods for their enantioselective synthesis is a cornerstone of modern medicinal chemistry. (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a key intermediate whose structural features, including a stereogenic center and a substituted phenyl ring, make it a sought-after component in the synthesis of complex molecular targets.
This document outlines a reliable and scalable synthetic route commencing with the preparation of the key starting material, 3'-Fluoro-4'-methoxyacetophenone, followed by a highly diastereoselective asymmetric amination protocol.
Strategic Approach: Asymmetric Reductive Amination
The core of this synthetic strategy revolves around the asymmetric reductive amination of a prochiral ketone. This powerful transformation allows for the direct conversion of a carbonyl group into a chiral amine with high enantiopurity. Among the various methodologies available for asymmetric amination, the use of a chiral auxiliary offers a reliable and well-established approach. Specifically, this guide will focus on the application of (S)-(-)-tert-butanesulfinamide, a highly effective chiral auxiliary developed by Ellman, to control the stereochemical outcome of the reaction.
The overall synthetic pathway can be visualized as a two-stage process:
-
Synthesis of the Ketone Precursor: Preparation of 3'-Fluoro-4'-methoxyacetophenone.
-
Asymmetric Amination and Deprotection: Stereoselective formation of the chiral amine followed by removal of the auxiliary and salt formation.
Caption: Overall synthetic workflow.
PART 1: Synthesis of the Ketone Precursor: 3'-Fluoro-4'-methoxyacetophenone
The synthesis of the required starting ketone, 3'-Fluoro-4'-methoxyacetophenone, can be efficiently achieved via a Friedel-Crafts acylation of 2-fluoroanisole.[1][2] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.
Reaction Mechanism: Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of an acyl halide or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation re-establishes aromaticity and yields the acylated product. The methoxy group of 2-fluoroanisole is an ortho-, para-director, and due to steric hindrance from the fluorine atom, the acylation predominantly occurs at the para position.
Caption: Friedel-Crafts acylation mechanism.
Experimental Protocol: Synthesis of 3'-Fluoro-4'-methoxyacetophenone
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoroanisole | 126.13 | 10.0 g | 0.079 mol |
| Acetic Anhydride | 102.09 | 8.9 g (8.2 mL) | 0.087 mol |
| Aluminum Chloride (AlCl₃) | 133.34 | 23.7 g | 0.178 mol |
| Dichloromethane (DCM) | - | 100 mL | - |
| Hydrochloric Acid (1 M) | - | 50 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (23.7 g) and dichloromethane (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 2-fluoroanisole (10.0 g) and acetic anhydride (8.9 g) in dichloromethane (50 mL).
-
Add the 2-fluoroanisole/acetic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 3'-Fluoro-4'-methoxyacetophenone as a solid.[5][6]
Expected Yield: 75-85% Appearance: Off-white to pale yellow solid.[6] Melting Point: 92-94 °C.
PART 2: Asymmetric Synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride
This stage employs a three-step sequence: condensation to form an N-sulfinylimine, diastereoselective reduction, and finally, deprotection of the chiral auxiliary with concurrent hydrochloride salt formation.
Step 1 & 2: Condensation and Diastereoselective Reduction
The prochiral ketone, 3'-Fluoro-4'-methoxyacetophenone, is first condensed with (S)-(-)-tert-butanesulfinamide. This reaction is typically catalyzed by a Lewis acid, such as titanium(IV) ethoxide, which also acts as a dehydrating agent to drive the equilibrium towards the formation of the N-tert-butanesulfinylimine.[7][8][9]
The resulting sulfinylimine is then reduced in situ. The stereochemical outcome of the reduction is directed by the chiral tert-butanesulfinyl group. For the reduction of N-tert-butanesulfinyl ketimines derived from aryl ketones, reducing agents such as sodium borohydride often provide high diastereoselectivity. The bulky tert-butyl group effectively shields one face of the C=N double bond, directing the hydride attack to the opposite face, leading to the formation of the desired (S,S)-diastereomer.
Caption: Condensation and reduction sequence.
Experimental Protocol: Asymmetric Amination
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3'-Fluoro-4'-methoxyacetophenone | 168.17 | 5.0 g | 0.0297 mol |
| (S)-(-)-tert-Butanesulfinamide | 121.20 | 3.6 g | 0.0297 mol |
| Titanium(IV) Ethoxide (Ti(OEt)₄) | 228.11 | 13.6 g (13.9 mL) | 0.0594 mol |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.25 g | 0.0594 mol |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |
| Methanol | - | 20 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3'-Fluoro-4'-methoxyacetophenone (5.0 g) and (S)-(-)-tert-butanesulfinamide (3.6 g).
-
Add anhydrous THF (100 mL) and stir until all solids are dissolved.
-
Add titanium(IV) ethoxide (13.6 g) via syringe and heat the mixture to reflux for 4-6 hours. Monitor the formation of the imine by TLC.
-
Cool the reaction mixture to -48 °C (a dry ice/acetonitrile bath).
-
Carefully add sodium borohydride (2.25 g) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -48 °C for 3 hours.
-
Quench the reaction by the slow addition of methanol (20 mL).
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Pour the mixture into an equal volume of brine and stir vigorously for 15 minutes.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-tert-butanesulfinyl-protected amine. The crude product can be purified by flash chromatography if necessary, but is often of sufficient purity for the next step.
Expected Diastereomeric Ratio: >95:5
Step 3: Deprotection and Hydrochloride Salt Formation
The final step involves the cleavage of the N-sulfinyl protecting group under acidic conditions. Treatment with a solution of hydrogen chloride in an organic solvent, such as diethyl ether or methanol, simultaneously removes the tert-butanesulfinyl group and forms the hydrochloride salt of the desired amine, which often precipitates from the solution, facilitating its isolation and purification.[10][11]
Experimental Protocol: Deprotection and Salt Formation
Materials and Reagents:
| Reagent | Quantity |
| Crude (S,S)-N-Sulfinyl Amine | From previous step |
| Methanol | 50 mL |
| HCl in Diethyl Ether (2.0 M) | ~30 mL (or until precipitation is complete) |
| Diethyl Ether (for washing) | 50 mL |
Procedure:
-
Dissolve the crude N-sulfinyl-protected amine from the previous step in methanol (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt should begin to precipitate. Continue addition until no further precipitation is observed.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether (2 x 25 mL) to remove any soluble impurities.
-
Dry the solid under vacuum to yield (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride.
Expected Overall Yield: 65-75% (over two steps) Appearance: White to off-white crystalline solid. Purity (by HPLC): >98% Enantiomeric Excess (by chiral HPLC): >99%
Characterization Data
| Property | Value |
| Molecular Formula | C₉H₁₃ClFNO |
| Molecular Weight | 205.66 g/mol |
| CAS Number | 1980007-86-0 |
| Appearance | White to off-white solid |
Note: Specific NMR and melting point data should be acquired for the synthesized batch and compared with reference data from commercial suppliers or literature if available.
Safety Considerations
-
Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. Quenching should be performed slowly and carefully.
-
Reductive Amination: Sodium borohydride is a flammable solid and can react with water to produce hydrogen gas. It should be handled with care in an inert atmosphere. Titanium(IV) ethoxide is moisture-sensitive.
-
General: All manipulations should be performed in a fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This guide has detailed a robust and highly stereoselective synthetic route to (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. The strategy, which employs a Friedel-Crafts acylation followed by an asymmetric reductive amination using Ellman's chiral auxiliary, is a field-proven method for accessing this valuable chiral building block. The provided step-by-step protocols, coupled with an understanding of the underlying chemical principles, should enable researchers to successfully and safely synthesize this compound with high purity and enantioselectivity.
References
-
PrepChem. Synthesis of 3-fluoro-4-hydroxyacetophenone. Available from: [Link]
- Aggarwal, V. K., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Chemistry – A European Journal, 17(24), 6641-6645.
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
University of Wisconsin-Madison. Friedel-Crafts Acylation. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Available from: [Link]
-
Royal Society of Chemistry. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. Available from: [Link]
-
Wikipedia. tert-Butanesulfinamide. Available from: [Link]
- Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide.
-
PubChem. (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. Available from: [Link]
- Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry, 75(1), 39-46.
-
Hubei weishi Chemical Reagent Co., Ltd. (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. Available from: [Link]
- Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
ResearchGate. Purification of organic hydrochloride salt?. Available from: [Link]
-
MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]
-
Pharmaceutical Technology. Salt Selection in Drug Development. Available from: [Link]
-
PubChem. 1-(4-Methoxyphenyl)ethanamine. Available from: [Link]
- Google Patents. Method for salt preparation.
- Google Patents. Preparation method of chiral amine compound.
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]
- Google Patents. Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
Sources
- 1. 455-91-4 Cas No. | 3'-Fluoro-4'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. in.bgu.ac.il [in.bgu.ac.il]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
An In-Depth Technical Guide to (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, including a stereogenic center and a fluoro-methoxyphenyl moiety, make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of this compound, with a focus on providing practical insights for researchers in the field.
Introduction: The Significance of Fluorinated Chiral Amines
Chiral amines are fundamental components of a vast array of pharmaceuticals and bioactive molecules. The specific three-dimensional arrangement of atoms, or stereochemistry, at a chiral center can profoundly influence a molecule's biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.
The incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated chiral amines like (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride represent a class of building blocks with high potential for the development of novel therapeutics.
This guide will delve into the specific properties and synthetic routes for (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride, providing a foundational resource for its effective utilization in research and drug discovery.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is essential for its correct identification, handling, and use in synthesis.
General Properties
| Property | Value | Source |
| CAS Number | 1257106-70-9 | [1] |
| Molecular Formula | C₉H₁₃ClFNO | [2] |
| Molecular Weight | 205.66 g/mol | [2] |
| Appearance | Off-white to white solid (typical) | Inferred from supplier data |
| Purity | ≥95% (typical) | [1] |
| Storage | Store at room temperature, keep dry and cool. | [2] |
Spectroscopic Profile
While a publicly available, comprehensive set of experimental spectra for this specific compound is limited, the expected spectroscopic data can be inferred from the analysis of structurally related compounds and general principles of spectroscopy. The following represents a predictive profile for characterization.[3][4]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methine proton at the chiral center, the methyl group, and the amine protons. The aromatic region will likely display complex splitting patterns due to the fluorine and other substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹J-CF).[5]
-
¹⁹F NMR: Fluorine NMR is a powerful tool for the analysis of fluorinated compounds. A single signal is expected for the fluorine atom, and its chemical shift will be characteristic of its electronic environment.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the methoxy group, and the C-F stretching vibration.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Synthesis and Chiral Purification
The synthesis of enantiomerically pure (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
Asymmetric Synthesis via Reductive Amination
Asymmetric reductive amination is a highly efficient one-pot method for the synthesis of chiral amines. This approach involves the reaction of the corresponding ketone, 3-fluoro-4-methoxyacetophenone, with an ammonia source in the presence of a chiral catalyst and a reducing agent.
Caption: Asymmetric synthesis workflow.
Experimental Protocol (General Approach):
-
Imine Formation: In a suitable reactor, dissolve 3-fluoro-4-methoxyacetophenone and a chiral catalyst in an appropriate anhydrous solvent.
-
Add an ammonia source and stir the mixture under an inert atmosphere to facilitate the formation of the chiral imine intermediate.
-
Reduction: Introduce a suitable reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.
-
Work-up and Salt Formation: After the reaction is complete, filter the catalyst. The resulting free amine is then treated with hydrochloric acid in a suitable solvent to precipitate the desired hydrochloride salt.
-
Purification: The crude product can be purified by recrystallization to obtain the final product with high enantiomeric purity.
Chiral Resolution of Racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine
An alternative and widely used method is the resolution of a racemic mixture of the amine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Caption: Chiral resolution workflow.
Experimental Protocol (Adapted from a structurally analogous compound):
-
Salt Formation: Dissolve the racemic 1-(3-fluoro-4-methoxyphenyl)ethanamine and a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., L-tartaric acid) in a suitable solvent (e.g., methanol or ethanol) with gentle heating.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify with an aqueous solution of a strong base (e.g., NaOH) to deprotonate the amine.
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Salt Formation: Dry the organic layer over an anhydrous drying agent, filter, and then treat with a solution of hydrochloric acid in a suitable solvent to precipitate the (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride.
-
Final Purification: The final product can be further purified by recrystallization.
Applications in Drug Discovery and Development
(R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride serves as a crucial chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural motifs are found in various classes of compounds being investigated for a range of therapeutic targets.
The primary application of this compound is as a starting material or intermediate in multi-step syntheses. The chiral amine functionality allows for the introduction of a key stereocenter, which is often critical for the desired biological activity of the final drug substance. The fluoro and methoxy substituents on the phenyl ring provide opportunities for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the target molecule.
For instance, derivatives of fluorinated phenylethylamines have been explored for their potential as antimicrobial agents.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry and cool place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a valuable and versatile chiral building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a stereogenic center and a substituted aromatic ring makes it an attractive starting material for the synthesis of novel and complex molecular entities. A thorough understanding of its properties, synthesis, and handling is crucial for its effective application in the laboratory. The synthetic strategies outlined in this guide, including asymmetric synthesis and chiral resolution, provide a solid foundation for obtaining this compound in high enantiomeric purity. As the demand for enantiomerically pure and structurally diverse drug candidates continues to grow, the importance of chiral building blocks like (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is set to increase.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
New Journal of Chemistry. Supporting Information. Retrieved from [Link]
-
ResearchGate. 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in.... Retrieved from [Link]
-
MDPI. The Role of 1-(3-fluoro-4-methoxyphenyl)propan-1-one in Modern Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. Retrieved from [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
Sources
Introduction: The Double-Edged Sword of Fluorination in Amine Chemistry
An In-Depth Technical Guide to the Stability and Storage of Fluorinated Amine Compounds
The strategic incorporation of fluorine into amine-containing molecules has become a cornerstone of modern drug discovery and development. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the sheer strength of the carbon-fluorine (C-F) bond—can profoundly enhance a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2] The C-F bond is one of the strongest single bonds in organic chemistry, making organofluorine compounds generally resistant to chemical, thermal, and biological degradation.[3][4]
However, this inherent stability is not absolute. The interplay between the highly electronegative fluorine atom and the lone pair of electrons on the nitrogen atom in an amine can introduce unique instability pathways.[5][6] While often used to block metabolic "soft spots," inappropriate placement of fluorine can lead to unexpected decomposition, challenging the development, formulation, and storage of these valuable compounds.[5][6]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the factors governing the stability of fluorinated amine compounds. We will delve into the mechanistic underpinnings of their degradation, offer field-proven insights for optimal storage and handling, and detail robust methodologies for stability testing. Our focus is on explaining the "why" behind the "how," empowering you to make informed decisions that ensure the integrity and longevity of your compounds.
Part 1: Understanding the Dichotomy of Stability - The Chemistry of the C-F Bond in Amines
The stability of a fluorinated amine is a tale of two competing electronic effects. On one hand, the high bond dissociation energy of the C-F bond (typically over 100 kcal/mol) confers significant inertness.[5] On the other hand, the heterolytic cleavage of this bond, influenced by the molecular structure and environment, is the primary route to degradation.[5]
Key Structural Motifs Prone to Instability
Certain structural arrangements are particularly susceptible to degradation. Recognizing these motifs is the first step in a proactive stability management strategy.
-
α-Fluoroamines: These compounds, where a fluorine atom is directly attached to the carbon adjacent to the amine nitrogen, are generally considered unstable. They are prone to intramolecular elimination of hydrogen fluoride (HF).[7] However, this instability can be mitigated by structural constraints, such as positioning the fluorine at a bridgehead carbon, which resists the formation of the necessary planar transition state for elimination (Bredt's rule).[7]
-
Fluoromethylamines (CH₂F-NR₂, CHF₂-NR₂, CF₃-NR₂): The presence of a fluorinated methyl group directly attached to the nitrogen atom introduces a significant stability challenge. The lone pair of electrons on the nitrogen can facilitate the decomposition of these compounds.[5][6]
-
N-Trifluoromethyl amines , in particular, are often prone to hydrolysis and can be sensitive to water, leading to degradation during aqueous workups.[8][9]
-
Causality: The electron-withdrawing fluorine atoms polarize the C-N bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack (e.g., by water). The nitrogen lone pair can participate in a "push-pull" mechanism that facilitates fluoride ion elimination.
-
Protective Strategy: The stability of these amines can be significantly improved by masking the amine as an amide or sulfonamide.[5][6][8] This delocalizes the nitrogen's lone pair into the carbonyl or sulfonyl group, reducing its ability to participate in degradation pathways.
-
-
Neighboring Group Participation: The presence of a lone pair of electrons or a partial negative charge (δ-) at the β-position to the fluorine atom can dramatically accelerate C-F bond cleavage.[5][6] This is a classic example of anchimeric assistance.
The Critical Role of the Chemical Environment
The stability of a fluorinated amine is not solely determined by its structure but is critically dependent on its environment.
-
pH and Hydrolysis: The pH of the medium is a crucial factor.
-
Alkaline Conditions: Basic conditions can promote degradation, particularly for compounds susceptible to elimination reactions or hydrolysis. For instance, certain N(SCF₃)CF₃ compounds show degradation under basic conditions.[1] Similarly, the C-F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems exhibit unexpectedly low hydrolytic stability in alkaline solutions (pH > 10), leading to the formation of a carboxyl group and fluoride ions.[10][11]
-
Physiological pH: Even at a neutral pH of 7.4, some fluorinated heterocycles, like 5-difluoromethylimidazole and 6-difluoromethylindole, undergo rapid defluorination in aqueous buffers.[5][6] This has significant implications for solution-state stability and the development of intravenous formulations. Interestingly, for 6-substituted indoles, the stability increases in the order of CH₂F < CHF₂ ≪ CF₃.[5][6]
-
-
Photostability: Exposure to light, particularly UV radiation, can induce photolytic degradation. This can lead to either direct defluorination or the formation of various fluorinated byproducts.[12][13] The presence of environmental nucleophiles can further enhance these photolysis rates.[12]
-
Oxidative Degradation: While the C-F bond itself is resistant to oxidation, other parts of the molecule may not be.[3] Metabolic processes, often mediated by cytochrome P450 (CYP) enzymes, can hydroxylate carbons adjacent to fluorine atoms, which can lead to the release of fluoride.[5][6] Oxidation of an allylic amine in a fluorinated alkene, for instance, can form a reactive Michael acceptor.[5][6]
Below is a diagram illustrating common degradation pathways.
Figure 1: Key stress factors leading to the degradation of fluorinated amine compounds.
Part 2: A Proactive Approach to Preservation - Storage and Handling Protocols
Ensuring the long-term stability of fluorinated amines requires a meticulously controlled environment that mitigates the risks identified above. The following protocols are designed as a self-validating system; adherence to these conditions minimizes degradation, and any deviation should trigger a re-evaluation of the compound's integrity.
Optimal Storage Conditions
The ideal storage conditions depend on the specific structural class of the fluorinated amine. However, general best practices for amines provide a strong foundation.[14]
| Compound Class | Recommended Temperature | Relative Humidity (RH) | Light Conditions | Container & Atmosphere | Rationale & Causality |
| General Amines | < 30°C (86°F) | < 60% | Protect from light | Tightly sealed, compatible material (HDPE, glass), inert gas overlay (N₂ or Ar) | Prevents thermal degradation, minimizes moisture absorption (amines are hygroscopic) leading to hydrolysis, and avoids photolytic reactions.[14] |
| Aromatic Fluorinated Amines | 2-8°C (e.g., 1-Fluoronaphthalene) or 20-25°C (e.g., 1,4-Difluorobenzene) | < 60% | Protect from light | Tightly sealed glass or other non-reactive container | Lower temperatures prevent unwanted side reactions and reduce volatility. Protection from light prevents photochemical reactions.[15] |
| Fluoroalkanes/Volatile Amines | -10°C to 0°C | As low as possible | Protect from light | Tightly sealed, pressure-rated, Teflon-lined or special alloy containers | Cold storage is critical to reduce vapor pressure, minimize evaporation, and reduce flammability risks.[15] |
| Known Moisture-Sensitive Amines (e.g., some N-CF₃) | 2-8°C or as specified | As low as possible (use of desiccants recommended) | Protect from light | Tightly sealed under inert gas (N₂ or Ar) in a desiccator | Minimizes exposure to atmospheric moisture, which is a primary driver for hydrolysis and degradation of these sensitive compounds.[8][9] |
| Known pH-Sensitive Amines | 2-8°C | < 60% | Protect from light | Store as a solid. If in solution, use an unbuffered, anhydrous aprotic solvent. | Avoids aqueous buffers, especially at basic or physiological pH, which can catalyze defluorination or other degradation pathways.[5][6] |
Handling Best Practices
Proper handling procedures are as crucial as storage conditions to prevent contamination and degradation.
-
Inert Atmosphere: For highly sensitive or hygroscopic compounds, handle exclusively within a glove box or glove bag under an inert atmosphere (Nitrogen or Argon).
-
Minimize Exposure: When handling outside an inert environment, minimize the time the container is open to the atmosphere. Use a positive flow of inert gas over the material if possible.
-
Avoid Contamination: Use clean, dry spatulas and glassware. Never return unused material to the original container.
-
Control Humidity: Handle in a low-humidity environment. The use of a dehumidifier in the lab space can be beneficial.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Ensure good ventilation in the workspace to avoid inhalation of volatile compounds.[16][17]
Part 3: The Litmus Test - Methodologies for Stability Assessment
A robust stability testing program is essential to determine a compound's shelf-life, establish appropriate storage conditions, and identify potential degradation pathways.[18] This involves a combination of long-term, accelerated, and forced degradation studies.
The Stability Testing Workflow
The workflow for assessing the stability of a fluorinated amine should be systematic and well-documented.
Figure 2: A comprehensive workflow for stability testing of drug substances.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing)
-
Objective: To rapidly identify likely degradation products and pathways and to demonstrate the specificity of the analytical method.
-
Methodology:
-
Prepare Stock Solutions: Prepare solutions of the fluorinated amine in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 0.1 M HCl to a solution and heat at 60-80°C for a defined period (e.g., 24-48 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to a solution and heat at 60-80°C for a defined period.
-
Oxidative Degradation: Add 3-6% H₂O₂ to a solution and keep at room temperature for a defined period.
-
Photolytic Degradation: Expose a solution (and solid sample) to a light source with a specified output (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/square meter).
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 80°C).
-
Analysis: At each time point, neutralize the acidic/basic samples and analyze all samples by a stability-indicating method (e.g., HPLC-UV/MS) to identify and quantify the parent compound and any degradation products.
-
Protocol 2: Long-Term and Accelerated Stability Study
-
Objective: To determine the shelf-life and appropriate storage conditions for the compound.[18][19]
-
Methodology:
-
Batch Selection: Use at least three representative batches of the fluorinated amine compound.[19]
-
Packaging: Package the samples in the proposed container closure system.
-
Storage: Place samples in calibrated stability chambers set to the desired conditions.
-
Long-Term: e.g., 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: e.g., 40°C ± 2°C / 75% RH ± 5% RH.[18]
-
-
Testing Schedule: Pull samples for analysis at predetermined intervals (e.g., Long-Term: 0, 3, 6, 9, 12, 18, 24 months; Accelerated: 0, 1, 3, 6 months).[19]
-
Analysis: Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes using validated analytical methods.
-
Key Analytical Techniques
The choice of analytical technique is critical for obtaining meaningful stability data.
| Technique | Application in Stability Testing | Strengths & Causality |
| HPLC / UPLC | The workhorse for stability testing. Used to separate and quantify the parent compound from its degradation products.[20][21] | High sensitivity, accuracy, and versatility. A well-developed "stability-indicating" method can resolve all potential degradation products from the main peak, ensuring accurate quantification of stability.[21] |
| Mass Spectrometry (LC-MS) | Used in conjunction with HPLC to identify the structure of unknown degradation products.[21] | Provides molecular weight and fragmentation data, which is essential for elucidating the chemical structures of impurities and understanding the degradation pathway. |
| ¹⁹F NMR Spectroscopy | A powerful tool for tracking the fate of the fluorine-containing parts of the molecule.[12] | Highly specific to fluorine. Can detect and quantify the parent compound and any fluorinated degradation products, and can also detect the formation of free fluoride ions, providing direct evidence of C-F bond cleavage.[11][12] |
| Gas Chromatography (GC) | Useful for volatile fluorinated amines or for detecting volatile degradation products.[20] | Offers high sensitivity for volatile compounds and can be used to assess fluoride released from drugs in biological fluids.[22] |
| Ion-Selective Electrode (ISE) | Specifically measures the concentration of free fluoride ions in a sample. | A simple, sensitive, and rapid method for directly quantifying the extent of C-F bond cleavage by measuring the amount of fluoride ion released into solution.[22] |
Conclusion: A Framework for Ensuring Compound Integrity
The remarkable stability conferred by the carbon-fluorine bond is a primary reason for the prevalence of fluorinated amines in modern chemistry. However, this stability is conditional. A deep understanding of the structural motifs and environmental factors that can compromise the C-F bond is paramount for any scientist working with these compounds.
By recognizing potential liabilities, implementing rigorous and scientifically justified storage and handling protocols, and executing a comprehensive stability testing program, researchers can ensure the integrity, quality, and reliability of their fluorinated amine compounds from the bench to their final application. This proactive, knowledge-driven approach transforms stability management from a reactive necessity into a strategic advantage in the development pipeline.
References
-
Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627. [Link]
-
Key, B. D., Howell, R. D., & Criddle, C. S. (2021). Biodegradation and biotransformation of organofluorine compounds. Request PDF. [Link]
-
O'Hagan, D. (2008). Biodegradation and biotransformation of organofluorine compounds. PubMed. [Link]
-
Key, B. D., Howell, R. D., & Criddle, C. S. (2021). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Publications. [Link]
-
Ellis, D. A. (2002). Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada. [Link]
-
Taponard, M., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
-
Taponard, M., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. [Link]
-
Buer, B. C., et al. (2013). Structural basis for the enhanced stability of highly fluorinated proteins. PNAS. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]
-
Smith, A. (2018). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. [Link]
-
Fengchen Chemi. (n.d.). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. Fengchen Chemi. [Link]
-
Cígler, P., et al. (2025). Hydrolytic instability of C-F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. PubMed. [Link]
-
De Armas, A., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Mundhenke, T., et al. (n.d.). Photolysis of fluorinated pharmaceuticals and pesticides in the presence of environmental nucleophiles. American Chemical Society. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Cígler, P., et al. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances. [Link]
-
Fengchen Chemi. (n.d.). What are the storage conditions for different types of fluorinated pharmaceutical intermediates?. Blog. [Link]
-
NIOSH. (2003). Method for the Determination of Perfluorooctanoic Acid in Air Samples Using Liquid Chromatography with Mass Spectrometry. ResearchGate. [Link]
-
Geer Wallace, M. A., et al. (2025). Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions. ResearchGate. [Link]
-
De Armas, A., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. ACS Publications. [Link]
-
Shymanovich, T., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
-
De Armas, A., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. NIH. [Link]
-
Au-nom, A., et al. (2021). Proposed mechanisms of hydrolytic and oxidative defluorination of.... ResearchGate. [Link]
-
Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Ardini, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
-
Sencanski, M., et al. (2022). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. [Link]
-
ResearchGate. (2019). Carbon-Fluorine Bond Cleavage. ResearchGate. [Link]
-
T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. [Link]
-
Stepan, A. F., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. EDA. [Link]
-
Innovation.world. (n.d.). The Carbon-Fluorine Bond: The Source Of PFAS Stability. Innovation.world. [Link]
-
ResearchGate. (n.d.). Reaction scope. Trifluoromethylation of amines: Reactions were.... ResearchGate. [Link]
-
UW-Milwaukee. (n.d.). Specific Chemical Handling and Storage. UW-Milwaukee. [Link]
-
Attin, T., et al. (2001). Effect of pH of amine fluoride containing toothpastes on enamel remineralization in vitro. Journal of Dentistry. [Link]
-
Schoenebeck, F., et al. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. NIH. [Link]
Sources
- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 4. innovation.world [innovation.world]
- 5. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. α-Fluoroamines - Enamine [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolytic instability of C-F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07303K [pubs.rsc.org]
- 12. Photolysis of fluorinated pharmaceuticals and pesticides in the presence of environmental nucleophiles - American Chemical Society [acs.digitellinc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 19. edaegypt.gov.eg [edaegypt.gov.eg]
- 20. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 21. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
A Technical Guide to the Molecular Formula and Weight of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine HCl
Abstract
This technical guide provides a comprehensive analysis of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. We detail the determination of its molecular formula and weight through both theoretical calculations and a robust, multi-technique experimental workflow. This document is intended for researchers, chemists, and drug development professionals who require a foundational understanding and practical protocols for the characterization of this and similar amine hydrochloride salts. The guide emphasizes the causality behind analytical choices, ensuring a self-validating approach to structural confirmation, and integrates authoritative references to support the presented methodologies.
Introduction: Significance of Amine Hydrochloride Salts in Pharmaceutical Development
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The free amine, or "free base," often exhibits limited aqueous solubility and can be susceptible to degradation.
Conversion of the basic amine functional group to its hydrochloride (HCl) salt is a standard and vital practice in drug development.[2] This conversion is achieved by reacting the amine with hydrochloric acid, which protonates the nitrogen atom.[2] The resulting ionic salt typically possesses significantly enhanced properties, including:
-
Improved Aqueous Solubility: The ionic nature of the salt allows for better dissolution in aqueous media, which is critical for bioavailability and formulation.[2]
-
Enhanced Stability: The salt form is often more crystalline and less volatile than the free base, leading to a longer shelf-life and more consistent product quality.
-
Ease of Handling: Crystalline solids are generally easier to purify, weigh, and handle in a manufacturing environment compared to potentially oily or low-melting-point free bases.
Accurate determination of the molecular formula and weight of the final salt is the first principle of chemical characterization, underpinning all subsequent research, development, and regulatory submissions.
Core Physicochemical Properties
The fundamental properties of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine and its hydrochloride salt are summarized below. These values form the baseline for all analytical verification.
| Property | Free Base | Hydrochloride Salt |
| Compound Name | 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine | This compound |
| Synonyms | 1-(3'-Fluoro-4'-methoxyphenyl)ethylamine | N/A |
| CAS Number | 105321-49-1[1][3] | 1375472-38-0[4] |
| Molecular Formula | C₉H₁₂FNO[4][5][6] | C₉H₁₃ClFNO |
| Calculated Molecular Weight | 169.20 g/mol [4][7] | 205.66 g/mol [8][9] |
| Monoisotopic Mass | 169.09029 Da[5] | 205.06697 Da |
Theoretical Determination of Molecular Formula and Weight
The molecular weight is derived from the molecular formula, which is confirmed through experimental analysis. The calculation is based on the atomic weights of the constituent elements.
A. Free Base: C₉H₁₂FNO
-
Carbon (C): 9 atoms × 12.011 u = 108.099 u
-
Hydrogen (H): 12 atoms × 1.008 u = 12.096 u
-
Fluorine (F): 1 atom × 18.998 u = 18.998 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
-
Total Molecular Weight: 169.199 g/mol
B. Hydrochloride Salt Formation
The formation of the hydrochloride salt involves the protonation of the primary amine by hydrochloric acid (HCl).
C. Hydrochloride Salt: C₉H₁₃ClFNO
To calculate the molecular weight of the salt, the molecular weight of HCl is added to that of the free base.
-
Molecular Weight of Free Base: 169.199 g/mol
-
Molecular Weight of HCl: 1.008 u (H) + 35.453 u (Cl) = 36.461 u
-
Total Molecular Weight of Salt: 169.199 + 36.461 = 205.660 g/mol
Experimental Verification Workflow
Theoretical calculations must be confirmed by empirical data. A multi-technique approach is essential for unambiguous structure and formula validation. This workflow ensures that the identity, purity, and molecular properties of the compound are rigorously established.
Caption: Workflow for the synthesis and analytical confirmation of the target compound.
Mass Spectrometry (MS)
-
Causality/Rationale: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ions. For this compound, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. In positive ion mode, the molecule will be detected as the protonated free base, [M+H]⁺, where 'M' is the free base itself. This provides the exact mass of the organic cation, directly confirming the C₉H₁₂FNO portion of the salt.
-
Experimental Protocol (ESI-MS):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode across a mass range of m/z 50-500.
-
Expected Result: A prominent peak at m/z 170.0976, corresponding to the [C₉H₁₂FNO + H]⁺ ion.[5] The high-resolution mass should match the theoretical exact mass to within 5 ppm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality/Rationale: NMR provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom, confirming the molecule's carbon-hydrogen framework and connectivity. For an amine salt, ¹H NMR is particularly diagnostic. The protons on the nitrogen (NH₃⁺) become significantly deshielded due to the positive charge, appearing as a broad signal far downfield.[10] This observation is a hallmark of successful salt formation.
-
Experimental Protocol (¹H NMR):
-
Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: The spectrum will show distinct signals corresponding to the aromatic protons, the methoxy (–OCH₃) protons, the methyl (–CH₃) protons, the methine (–CH) proton, and a characteristic broad singlet for the ammonium (–NH₃⁺) protons.
-
Infrared (IR) Spectroscopy
-
Causality/Rationale: IR spectroscopy is a powerful technique for identifying functional groups. While a primary free amine (R-NH₂) shows characteristic stretches around 3300-3500 cm⁻¹, the formation of a primary amine salt (R-NH₃⁺) results in a very different and highly diagnostic spectral feature: a very broad and strong absorption band spanning from approximately 2400 to 3200 cm⁻¹.[2] This "ammonium band" is caused by the N-H stretching vibrations within the positively charged group and is often superimposed with finer structure. Its presence is unambiguous proof of salt formation.
-
Experimental Protocol (FTIR-ATR):
-
Place a small amount of the dry, crystalline sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Collect the spectrum over a range of 4000-400 cm⁻¹ for 16-32 scans.
-
Expected Result: The disappearance of sharp N-H stretches of a free amine and the appearance of the broad, intense N-H⁺ stretching envelope.
-
Data Integration for Unambiguous Confirmation
Caption: Logical flow of data integration for structural confirmation.
The mass spectrum confirms the mass of the organic cation is 169.09 Da, consistent with the formula C₉H₁₂FNO.[5] Both NMR and IR spectroscopy confirm that the amine has been protonated to form the ammonium salt.[2][10] Finally, elemental analysis provides the relative percentages of C, H, N, and Cl, which must align with the theoretical percentages calculated for the C₉H₁₃ClFNO formula. When all four techniques provide converging evidence, the identity, formula, and molecular weight of the compound are confirmed with a high degree of scientific certainty.
Conclusion
The molecular formula of this compound is C₉H₁₃ClFNO , and its corresponding molecular weight is 205.66 g/mol . This has been established through theoretical calculations based on atomic weights and validated by a rigorous, multi-technique analytical workflow. The application of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a self-validating dataset that confirms the mass, chemical structure, and specific functional groups of the target molecule. This comprehensive characterization is a non-negotiable cornerstone of chemical synthesis and pharmaceutical development, ensuring product quality, safety, and reproducibility.
References
-
PubChem. (n.d.). (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride, 97% Purity, C9H13ClFNO, 100 mg. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine. Retrieved from [Link]
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]
-
Reddit. (2023). How to detect a HCl salt in organic compounds. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
Sources
- 1. 105321-49-1 | 1-(3'-FLUORO-4'-METHOXYPHENYL)ETHYLAMINE [fluoromart.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 105321-49-1|1-(3-Fluoro-4-methoxyphenyl)ethanamine|BLD Pharm [bldpharm.com]
- 4. 1217463-72-3|(R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine (C9H12FNO) [pubchemlite.lcsb.uni.lu]
- 6. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine | C9H12FNO | CID 4033858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-1-(4-fluoro-3-methoxyphenyl)ethanamine hydrochloride - CAS:1157581-09-3 - Sunway Pharm Ltd [3wpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride | C9H13ClFNO | CID 52991947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Unlocking New Frontiers: A Technical Guide to Potential Research Areas for Novel Chiral Fluoro-Methoxyphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine and chiral centers has become a cornerstone of modern molecular design, leading to significant advancements in pharmaceuticals, materials science, and agrochemicals. This guide delves into a promising, yet underexplored, chemical space: chiral fluoro-methoxyphenyl (FMP) compounds. The unique interplay between a stereogenic center, the potent electronic influence of fluorine, and the modulating effects of a methoxyphenyl group presents a compelling triad of functionalities. This document, intended for researchers and drug development professionals, moves beyond a simple literature review to provide a forward-looking perspective on untapped research avenues. We will explore innovative asymmetric synthetic strategies, propose novel applications in medicinal chemistry and materials science, and provide detailed experimental and analytical frameworks to guide future investigations.
The Strategic Imperative for Chiral Fluoro-Methoxyphenyl Scaffolds
The confluence of chirality, fluorine substitution, and a methoxyphenyl moiety within a single molecular entity creates a unique set of physicochemical properties that can be leveraged for a variety of applications. Understanding the individual and synergistic contributions of each component is crucial for their rational design.
-
Chirality: The Key to Specificity The three-dimensional arrangement of atoms in a chiral molecule is fundamental to its interaction with other chiral entities, such as biological receptors and enzymes. The synthesis of single enantiomers is often critical in drug development to enhance therapeutic efficacy and minimize off-target effects and toxicity[1][2].
-
Fluorine: The "Magic Bullet" The introduction of fluorine into organic molecules can profoundly alter their properties. Its high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block metabolic oxidation, thereby enhancing metabolic stability and bioavailability[3][4]. In medicinal chemistry, fluorine is often used to improve drug-like properties, including lipophilicity and membrane permeability[5].
-
The Methoxyphenyl Group: A Modulator of Potency and Selectivity The methoxy group, a common substituent in bioactive molecules, can act as a hydrogen bond acceptor and influence ligand-receptor interactions. Its electronic and steric properties can be fine-tuned by its position on the phenyl ring. Furthermore, the methoxy group can serve as a metabolic soft spot, but its metabolic fate can be altered by the presence of adjacent fluorine atoms[6]. The combination of fluorine and methoxy groups can lead to favorable pharmacokinetic profiles[5].
The synergistic combination of these three elements in a chiral FMP scaffold offers a powerful platform for the design of novel molecules with tailored properties.
Frontier Research Area 1: Asymmetric Synthesis of Chiral FMP Scaffolds
The development of efficient and highly stereoselective methods for the synthesis of chiral FMP compounds is a primary research objective. While general methods for asymmetric fluorination and the synthesis of chiral aromatic compounds exist, specific and robust protocols for FMP scaffolds are less common.
Organocatalytic Approaches
Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for a wide range of enantioselective transformations[7][8][9]. Their ability to act as chiral Brønsted acids allows for the activation of substrates and the creation of a well-defined chiral environment.
Proposed Research Direction: Development of CPA-catalyzed enantioselective fluorination of methoxyphenyl-substituted prochiral substrates.
Experimental Protocol: Enantioselective Fluorination of a β-Ketoester
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the β-ketoester substrate (1.0 equiv.), the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.1 equiv.), and a suitable solvent (e.g., toluene, 0.1 M).
-
Reagent Addition: Add the electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI, 1.2 equiv.) portion-wise at the specified temperature (e.g., -20 °C).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral fluorinated product.
-
Analysis: Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Diagram of the Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the enantioselective fluorination of a β-ketoester catalyzed by a chiral phosphoric acid.
Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis offers a complementary approach for the synthesis of chiral FMP compounds. Chiral ligands can effectively control the stereochemical outcome of the reaction[3][10][11].
Proposed Research Direction: Development of palladium- or copper-catalyzed asymmetric C-H functionalization or cross-coupling reactions to introduce the fluoro-methoxyphenyl moiety onto a chiral scaffold.
Frontier Research Area 2: Medicinal Chemistry and Drug Discovery
The unique properties of chiral FMP compounds make them highly attractive for medicinal chemistry applications.
Neuropsychiatric Disorders and PET Imaging
The development of selective ligands for neuroreceptors is a major goal in neuroscience research. Positron Emission Tomography (PET) is a powerful imaging technique that allows for the non-invasive visualization and quantification of these receptors in the living brain[4][12]. The incorporation of ¹⁸F into a chiral FMP scaffold can lead to novel PET radiotracers with improved pharmacokinetic and pharmacodynamic properties[2][13][14].
Proposed Research Direction: Design and synthesis of novel ¹⁸F-labeled chiral FMP compounds as PET radiotracers for targets such as serotonin or dopamine receptors.
Workflow for PET Radiotracer Development:
Caption: A streamlined workflow for the development of novel PET radiotracers.
Oncology and Kinase Inhibitors
The strategic placement of fluorine can enhance the binding affinity and metabolic stability of kinase inhibitors[3]. The methoxy group can also contribute to binding interactions. A chiral FMP scaffold could provide a novel platform for the development of potent and selective kinase inhibitors.
Proposed Research Direction: Synthesis and evaluation of a library of chiral FMP compounds as inhibitors of clinically relevant kinases.
Frontier Research Area 3: Materials Science
The unique optical and electronic properties of chiral FMP compounds suggest their potential in advanced materials.
Chiral Dopants for Liquid Crystals
Chiral nematic liquid crystals (N*LCs) are widely used in display technologies. The helical twisting power (HTP) of a chiral dopant is a key parameter that determines the pitch of the helical structure[15][16]. The rigid core of a fluoro-methoxyphenyl group, combined with a chiral center, could lead to novel chiral dopants with high HTP[17][18][19].
Proposed Research Direction: Synthesis and characterization of novel chiral FMP compounds as high HTP dopants for liquid crystal applications.
| Parameter | Description | Significance in LC Performance |
| Helical Twisting Power (HTP) | The ability of a chiral dopant to induce a helical twist in a nematic host. | A higher HTP allows for a shorter pitch with a lower concentration of dopant. |
| Solubility | The ability of the dopant to dissolve in the nematic host. | Poor solubility can lead to phase separation and device failure. |
| Chemical and Photochemical Stability | The resistance of the dopant to degradation under operating conditions. | Ensures long device lifetime and stable performance. |
Chiral Fluorinated Polymers
Fluoropolymers exhibit a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy[20][21]. The introduction of a chiral FMP monomer into a polymer backbone could lead to novel materials with unique chiroptical properties and applications in areas such as chiral separations and nonlinear optics.
Proposed Research Direction: Synthesis and characterization of novel chiral fluorinated polymers containing methoxyphenyl moieties.
Frontier Research Area 4: Agrochemicals
The development of new agrochemicals with improved efficacy and environmental profiles is a continuous challenge[22][23][24]. Chirality and fluorine substitution are known to play important roles in the activity of pesticides[25][26].
Proposed Research Direction: Exploration of chiral FMP compounds as novel fungicides or insecticides. The synergistic effects of the three components could lead to enhanced potency and selectivity, as well as favorable environmental fate.
Analytical and Computational Characterization
A thorough understanding of the structure-property relationships of chiral FMP compounds requires a combination of advanced analytical and computational techniques.
-
¹⁹F NMR Spectroscopy: This technique is highly sensitive to the local electronic environment of the fluorine atom and can be a powerful tool for stereochemical assignment and for studying intermolecular interactions[1][27][28][29][30].
-
Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) provide information about the absolute configuration and conformational preferences of chiral molecules in solution[18].
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict molecular properties, such as conformational energies, NMR chemical shifts, and chiroptical spectra, providing valuable insights to complement experimental data.
Conclusion
Chiral fluoro-methoxyphenyl compounds represent a largely untapped area of chemical research with significant potential across multiple scientific disciplines. The unique combination of a stereogenic center, a fluorine atom, and a methoxyphenyl group offers a rich design space for the creation of novel molecules with tailored properties. This guide has outlined several promising research directions, from the development of novel asymmetric synthetic methodologies to applications in medicinal chemistry, materials science, and agrochemicals. By pursuing these avenues of investigation, the scientific community can unlock the full potential of this exciting class of molecules.
References
- Rego, J. A. Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents.
- Gouilleux, B., et al. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 2024.
- Cahard, D., et al. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Society Reviews, 2014.
- Rego, J. A. Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents.
- Shiue, C.-Y., et al. 4-(2´-Methoxyphenyl)-1-[2´-(N-2´´-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine.
- Kobal, G., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- O'Hagan, D. Fluorine effects in organocatalysis – asymmetric Brønsted acid assisted Lewis base catalysis for the synthesis of trifluoromethylated heterocycles exploiting the negative hyperconjugation of the CF3-group.
- Kuhnast, B., et al. Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of α-Synuclein Fibrils. Journal of Medicinal Chemistry, 2022.
- Bruss, M., et al. Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs).
- Votaw, J. R., et al. Synthesis, biodistribution, and primate imaging of fluorine-18 labeled 2beta-carbo-1'-fluoro-2-propoxy-3beta-(4-chlorophenyl)tropanes. Ligands for the imaging of dopamine transporters by positron emission tomography. Journal of Medicinal Chemistry, 2002.
- Martin, G. E., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 2018.
- Wang, C., et al. Organocatalytic Diversity-Oriented Asymmetric Synthesis of Structurally and Stereochemically Complex Heterocycles. Organic Letters, 2018.
- Gouilleux, B., et al. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 2024.
- Denton, J. R., et al. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 2007.
- Li, Y., et al. Synthesis and applications of chiral phosphoric acid catalysts (A)...
- Foroozandeh, M., et al.
- Wang, D., et al. Chiral Phosphoric Acid-Catalyzed Synthesis of Fluorinated 5,6-Dihydroindolo[1,2-c]quinazolines with Quaternary Stereocenters. The Journal of Organic Chemistry, 2019.
- Yilmaz, I., et al. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
- Wang, L., et al. Novel planar chiral dopants with high helical twisting power and structure-dependent functions.
- Sarie, J. C., et al. Enantioselective 3-Fluorochromane Synthesis.
- Wang, X., et al. Chiral phosphoric acid catalyzed intermolecular [4 + 2] cycloaddition for the synthesis of chiral azomethine imines: mechanism and stereochemical model. Organic Chemistry Frontiers, 2022.
- Iqbal, N., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 2023.
- Gualandi, A., et al.
- Ogawa, Y., et al. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 2020.
- Pfaltz, A., et al. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to P,N-ligands. PNAS, 2000.
- Wang, B.-L., et al. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 2023.
- Chiaravalloti, A., et al. 18F-labeled radiopharmaceuticals for the molecular neuroimaging of amyloid plaques in Alzheimer's disease. Journal of Alzheimer's Disease, 2016.
- O'Neill, P. M., et al. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of Medicinal Chemistry, 1998.
- Stara, I. G., et al. Synthesis of Methoxy Substituted Centrally Chiral Triynes as Precursors of Functionalised Nonracemic Helicene-Like Compounds. European Journal of Organic Chemistry, 2009.
- Wang, J., et al. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules.
- Chen, K., et al. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Accounts of Chemical Research, 2017.
- Ruhl, A., et al. 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. Beilstein Journal of Organic Chemistry, 2024.
- Wang, L., et al. Novel planar chiral dopants with high helical twisting power and structure-dependent functions.
- Togni, A., et al. Developing New Chiral Ferrocenyl Ligands for Asymmetric Catalysis: A Personal Account. Synlett, 2000.
- Shibata, N., et al. Asymmetric synthesis of efavirenz via organocatalyzed enantioselective trifluoromethylation.
- Gladiali, S., et al.
- Jeschke, P. The continuing significance of chiral agrochemicals. Pest Management Science, 2025.
- Han, J., et al. CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal, 2025.
- Al-Terkawi, A., et al. Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides. The Journal of Organic Chemistry, 2014.
- Pazenok, S., et al. Recent developments in fluorine‐containing pesticides. Pest Management Science, 2024.
- Wang, F., et al.
- Guiry, P. J., et al. Axially Chiral P,N-Ligands: Some Recent Twists and Turns.
- Kumar, A., et al. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters, 2021.
- Ameduri, B. Fluoropolymers: The Right Material for the Right Applications.
- Sharma, R., et al. New Synthesis of 3-Fluoropyridine Derivatives. Journal of Heterocyclic Chemistry, 2025.
- Ebnesajjad, S.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis, biodistribution, and primate imaging of fluorine-18 labeled 2beta-carbo-1'-fluoro-2-propoxy-3beta-(4-chlorophenyl)tr opanes. Ligands for the imaging of dopamine transporters by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Phosphoric Acid-Catalyzed Synthesis of Fluorinated 5,6-Dihydroindolo[1,2- c]quinazolines with Quaternary Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral phosphoric acid catalyzed intermolecular [4 + 2] cycloaddition for the synthesis of chiral azomethine imines: mechanism and stereochemical model - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 18F-labeled radiopharmaceuticals for the molecular neuroimaging of amyloid plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-(2´-Methoxyphenyl)-1-[2´-(N-2´´-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents [acswebcontent.acs.org]
- 16. Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents [acswebcontent.acs.org]
- 17. Novel planar chiral dopants with high helical twisting power and structure-dependent functions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 18. BJOC - 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions [beilstein-journals.org]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 25. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 28. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Asymmetric Synthesis of Fluorinated Phenylethylamines: A Guide for Drug Discovery
Introduction: The Strategic Value of Fluorine in Phenylethylamine Scaffolds
Fluorinated phenylethylamines represent a privileged scaffold in modern medicinal chemistry. The introduction of fluorine atoms into the phenylethylamine framework can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability, increased binding affinity, and improved bioavailability of drug candidates.[1][2] Consequently, the development of robust and stereoselective methods for the synthesis of these chiral building blocks is of paramount importance for the discovery of novel therapeutics targeting a wide range of diseases.[3][4]
This application note provides a comprehensive overview of key strategies for the asymmetric synthesis of fluorinated phenylethylamines, offering detailed protocols and insights into the underlying principles that govern stereocontrol. We will explore three major approaches: the use of chiral auxiliaries, catalytic asymmetric hydrogenation, and enzymatic resolutions. For each methodology, we will provide step-by-step protocols, data summaries, and mechanistic diagrams to empower researchers in their synthetic endeavors.
I. Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a classical yet highly effective strategy for inducing stereoselectivity.[5][6] In this approach, a chiral molecule is temporarily attached to the prochiral substrate, directing subsequent transformations to occur on a specific face of the molecule. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered.[6][7] Evans' oxazolidinones and Ellman's tert-butanesulfinamide are prominent examples of auxiliaries that have been successfully employed in the synthesis of chiral amines.[6][8]
Workflow for Chiral Auxiliary-Based Synthesis
Caption: General workflow for chiral auxiliary-mediated synthesis.
Protocol: Asymmetric Synthesis of a Trifluoromethyl-Substituted Phenylethylamine using a Chiral Sulfinamide Auxiliary
This protocol describes the synthesis of a chiral trifluoromethyl-substituted phenylethylamine via the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl ketimine.[8]
Materials:
-
(R)-(+)-2-Methyl-2-propanesulfinamide
-
Trifluoroacetophenone
-
Titanium(IV) ethoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Hydrochloric acid (4 N in 1,4-dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of the Chiral N-tert-butanesulfinyl Imine:
-
To a solution of (R)-(+)-2-methyl-2-propanesulfinamide (1.0 eq) in anhydrous THF, add trifluoroacetophenone (1.1 eq) and titanium(IV) ethoxide (2.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through celite and wash the filter cake with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral N-tert-butanesulfinyl imine.
-
-
Diastereoselective Nucleophilic Addition:
-
Dissolve the purified N-tert-butanesulfinyl imine (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add methylmagnesium bromide (1.5 eq, 3.0 M in diethyl ether) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the crude product from the previous step in methanol.
-
Add hydrochloric acid (4 N in 1,4-dioxane, 2.0 eq) and stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove the sulfinamide byproduct.
-
Basify the aqueous layer with aqueous sodium hydroxide and extract with DCM.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the enantioenriched fluorinated phenylethylamine.
-
| Substrate | Auxiliary | Nucleophile | Diastereomeric Ratio | Enantiomeric Excess (ee) | Yield |
| Trifluoroacetophenone | (R)-tert-Butanesulfinamide | MeMgBr | >95:5 | >95% | High |
| 4-Fluoroacetophenone | (S)-4-Benzyl-2-oxazolidinone | EtMgBr | 90:10 | 80% | Moderate |
II. Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds.[9][10] This approach typically involves the use of a chiral transition metal catalyst, often based on rhodium or iridium, to deliver hydrogen to a prochiral olefin or imine with high enantioselectivity.[9][11][12] The synthesis of fluorinated phenylethylamines can be achieved through the asymmetric hydrogenation of fluorinated enamides or enamines.[9][11]
Mechanism of Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide
Caption: Catalytic cycle for asymmetric hydrogenation.
Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a Fluorinated Enamide
This protocol outlines the synthesis of a chiral fluorinated phenylethylamine precursor via the asymmetric hydrogenation of a β-fluorinated enamide.
Materials:
-
(Z)-N-(4-fluorostyryl)acetamide
-
[Rh(COD)2]BF4
-
(R)-SDP (or other suitable chiral bisphosphine ligand)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation (in a glovebox):
-
In a Schlenk flask, dissolve [Rh(COD)2]BF4 (1 mol%) and the chiral bisphosphine ligand (1.1 mol%) in degassed methanol.
-
Stir the solution for 30 minutes to form the active catalyst.
-
-
Hydrogenation Reaction:
-
In a separate flask, dissolve the (Z)-N-(4-fluorostyryl)acetamide (1.0 eq) in degassed methanol.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the catalyst solution to the autoclave.
-
Seal the autoclave, and purge with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas from the autoclave.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
| Substrate | Catalyst System | H2 Pressure | Enantiomeric Excess (ee) | Yield |
| (Z)-N-(4-fluorostyryl)acetamide | [Rh((R)-SDP)]+ | 10 atm | 96% | >99% |
| (Z)-N-(3-trifluoromethylstyryl)acetamide | [Ir(COD)(PCy3)(Py)]PF6 | 50 atm | 92% | 98% |
III. Enzymatic Resolution
Enzymatic methods offer a green and highly selective alternative for the synthesis of enantiopure compounds.[13] Lipases are commonly employed for the kinetic resolution of racemic amines or their derivatives.[14][15] In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a substrate in the presence of an enzyme, allowing for the separation of the unreacted enantiomer and the product.[16][14]
Principle of Enzymatic Kinetic Resolution
Caption: Enzymatic kinetic resolution of a racemic amine.
Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Fluorinated Phenylethylamine
This protocol details the resolution of a racemic fluorinated phenylethylamine using Novozym 435, an immobilized Candida antarctica lipase B.[15][17]
Materials:
-
Racemic 1-(4-fluorophenyl)ethylamine
-
Novozym 435 (immobilized lipase)
-
Ethyl acetate
-
Toluene (anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup:
-
To a flask containing anhydrous toluene, add the racemic 1-(4-fluorophenyl)ethylamine (1.0 eq) and ethyl acetate (1.2 eq).
-
Add Novozym 435 (e.g., 20 mg per mmol of amine) and activated molecular sieves.
-
Seal the flask and place it in a shaker incubator at 40 °C.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the enzyme and molecular sieves.
-
Wash the solids with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted amine from the amide product by column chromatography or by an acid-base extraction procedure.
-
| Substrate | Enzyme | Acyl Donor | Conversion | ee (S)-Amine | ee (R)-Amide |
| rac-1-(4-Fluorophenyl)ethylamine | Novozym 435 | Ethyl Acetate | ~50% | >99% | >99% |
| rac-1-(3,4-difluorophenyl)ethylamine | CAL-B | Isopropyl Methoxyacetate | ~50% | 98% | 97% |
IV. Analysis of Enantiomeric Purity
Accurate determination of enantiomeric excess is crucial in asymmetric synthesis. The two most common techniques are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents.
Chiral HPLC
Chiral HPLC is a powerful separation technique that utilizes a chiral stationary phase (CSP) to resolve enantiomers.[18] The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.[18]
¹⁹F NMR Spectroscopy
For fluorinated compounds, ¹⁹F NMR spectroscopy offers a sensitive and direct method for determining enantiomeric excess.[19][20][21] The use of chiral solvating agents or derivatizing agents, such as Mosher's acid, can induce different chemical shifts for the fluorine atoms of the two enantiomers, allowing for their integration and the calculation of the ee.[21] This method can be particularly advantageous due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[19][20][22][23]
Conclusion
The asymmetric synthesis of fluorinated phenylethylamines is a vibrant area of research with significant implications for drug discovery. The choice of synthetic strategy—be it chiral auxiliary-based, catalytic, or enzymatic—will depend on factors such as the specific target molecule, desired scale, and available resources. By understanding the principles and protocols outlined in this application note, researchers are better equipped to design and execute efficient and highly stereoselective syntheses of these valuable chiral building blocks.
References
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. PubMed. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Figshare. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy. ResearchGate. [Link]
-
Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. ResearchGate. [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]
-
Asymmetric Synthesis of 1-(9-Anthracenyl)ethylamine and Its Trifluoromethyl Analogue via Nucleophilic Addition to an N-(tert-Butylsulfinyl)imine. ResearchGate. [Link]ethylamine_and_Its_Trifluoromethyl_Analogue_via_Nucleophilic_Addition_to_an_N-tert-Butylsulfinyl)imine)
-
Rhodium(I) catalyzed asymmetric hydrogenation of enamines. Semantic Scholar. [Link]
-
Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Royal Society of Chemistry. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
-
Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. NIH. [Link]
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]
-
Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. ResearchGate. [Link]
-
Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. [Link]
-
Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Royal Society of Chemistry. [Link]
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. NIH. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Enzymatic synthesis of fluorinated compounds. NIH. [Link]
-
Enzymatic resolution of 1-phenylethylamine by amidation reaction in organic medium. ResearchGate. [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]
-
Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. PubMed. [Link]
-
Fluorine enables separation-free 'chiral chromatographic analysis'. Phys.org. [Link]
-
Asymmetric photoenzymatic incorporation of fluorinated motifs into olefins. PubMed. [Link]
-
Catalytic Asymmetric Synthesis of Vicinally Bis(trifluoromethyl)-Substituted Molecules via Normal [3 + 2] Cycloaddition of N-2,2,2-Trifluoroethyl Benzothiophene Ketimines and β-Trifluoromethyl Enones. PubMed. [Link]
-
(PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins. PubMed. [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH. [Link]
-
Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers. [Link]
-
Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com. [Link]
-
Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. PubMed. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. PubMed. [Link]
-
Asymmetric Synthesis of SCF3‐Substituted Alkylboronates by Copper‐Catalyzed Hydroboration of 1‐Trifluoromethylthioalkenes. Wiley Online Library. [Link]
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Fluorinated Olefins. Sci-Hub. [Link]
-
Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Semantic Scholar. [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. NIH. [Link]
-
Stereoselective Syntheses of Fluorescent Non-Natural Aromatic Amino Acids Based on Asymmetric Michael Additions. MDPI. [Link]
-
A stereochemically well-defined rhodium(III) catalyst for asymmetric transfer hydrogenation of ketones. PubMed. [Link]
-
Asymmetric synthesis of fluorinated flavanone derivatives by an organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction by using bifunctional cinchona alkaloids. PubMed. [Link]
-
Asymmetric catalysis with FLPs. Royal Society of Chemistry. [Link]
-
Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. PubMed. [Link]
Sources
- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 2. the-innovation.org [the-innovation.org]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. 手性助劑 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Sci-Hub. Iridium-Catalyzed Asymmetric Hydrogenation of Fluorinated Olefins / Synfacts, 2007 [sci-hub.box]
- 13. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. phys.org [phys.org]
- 23. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
Application Notes and Protocols for the Use of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine as a Chiral Resolving Agent
Introduction: The Critical Role of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. While one enantiomer may be responsible for the desired therapeutic effect, its counterpart could be inactive or, in some cases, contribute to adverse effects. Consequently, regulatory bodies worldwide increasingly demand the development of single-enantiomer drugs. This necessitates robust and scalable methods for the separation of racemic mixtures, a process known as chiral resolution.
Among the various techniques for chiral resolution, diastereomeric salt formation stands out as a classical, yet powerful and industrially viable method.[1] This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.
This guide provides a comprehensive overview and detailed protocols for the application of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine as a versatile chiral resolving agent, particularly for the resolution of racemic carboxylic acids. This phenylethylamine derivative, with its specific substitution pattern, offers unique properties that can be exploited for efficient enantioseparation.
Physicochemical Properties of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine
| Property | Value | Source |
| Molecular Formula | C₉H₁₂FNO | PubChem[2] |
| Molecular Weight | 169.2 g/mol | ChemicalBook[3] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[3] |
| Boiling Point | 244.3±30.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.092±0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| pKa | 8.97±0.10 (Predicted) | ChemicalBook[3] |
| CAS Number | 105321-49-1 | ChemicalBook[3] |
Synthesis of Racemic 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine
A common and efficient method for the synthesis of the racemic resolving agent is the reductive amination of the corresponding ketone, 1-(3-fluoro-4-methoxyphenyl)ethan-1-one.[4][5]
Protocol 1: Synthesis via Reductive Amination
Objective: To synthesize racemic 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine from 1-(3-fluoro-4-methoxyphenyl)ethan-1-one.
Materials:
-
1-(3-fluoro-4-methoxyphenyl)ethan-1-one
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 1-(3-fluoro-4-methoxyphenyl)ethan-1-one (1 equivalent) in anhydrous methanol. Add a source of ammonia, such as ammonium acetate (5-10 equivalents), to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent, such as sodium cyanoborohydride (1.5-2 equivalents), portion-wise to the stirred solution. Note: The pH of the reaction should be maintained between 6 and 7 for optimal reduction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add water to the residue and wash with an organic solvent like dichloromethane to remove any unreacted ketone. Basify the aqueous layer to a pH of >10 with 1 M NaOH. Extract the product into dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the racemic 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine as an oil.
Expected Yield: 70-85%
Principle of Chiral Resolution using Diastereomeric Salt Formation
The fundamental principle behind this resolution technique lies in the differential solubility of the two diastereomeric salts formed between the racemic carboxylic acid and the enantiomerically pure amine.
Let's consider a racemic mixture of a carboxylic acid, (±)-R-COOH, and the (S)-enantiomer of our resolving agent, (S)-Amine. The reaction will produce two diastereomeric salts:
-
[(R)-R-COO⁻][(S)-Amine-H⁺]
-
[(S)-R-COO⁻][(S)-Amine-H⁺]
These two salts are not mirror images of each other and thus have different crystal packing energies and solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in the mother liquor.
Figure 1: General workflow for chiral resolution via diastereomeric salt formation.
Application Protocol: Resolution of Racemic Ibuprofen
This protocol provides a representative example of how to use (S)-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine to resolve a common racemic carboxylic acid, ibuprofen.[1][6]
Objective: To separate the enantiomers of racemic ibuprofen using (S)-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine.
Materials:
-
Racemic Ibuprofen
-
(S)-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine
-
Methanol
-
Ethanol
-
Isopropyl alcohol
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Büchner funnel and filter paper
-
pH paper
-
Chiral HPLC system
Part 1: Diastereomeric Salt Formation and Fractional Crystallization
-
Solvent Screening (Optional but Recommended): To determine the optimal solvent for crystallization, small-scale trials can be performed. Dissolve small, equimolar amounts of racemic ibuprofen and (S)-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and mixtures thereof) with gentle heating. Allow the solutions to cool slowly to room temperature and then in an ice bath. The solvent system that provides a good yield of crystalline solid is chosen for the larger scale resolution.
-
Salt Formation: In a flask, dissolve racemic ibuprofen (1 equivalent) in the chosen solvent (e.g., a mixture of ethanol and water). Heat the solution gently to ensure complete dissolution.
-
Addition of Resolving Agent: In a separate container, dissolve (S)-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine (0.5-1.0 equivalents) in a small amount of the same solvent. Add the amine solution dropwise to the warm ibuprofen solution with continuous stirring.
-
Crystallization: Remove the heat source and allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For improved crystal formation, you can scratch the inside of the flask with a glass rod.
-
Maturation: Stir the resulting slurry at room temperature for 2-4 hours, and then cool in an ice bath for another 1-2 hours to maximize the precipitation of the less soluble salt.
-
Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the collected diastereomeric salt in a vacuum oven at a low temperature (e.g., 40-50 °C).
Part 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Salt Decomposition: Suspend the dried diastereomeric salt in a mixture of water and an organic solvent such as dichloromethane or ethyl acetate.
-
Acidification: While stirring vigorously, add 1 M HCl dropwise until the pH of the aqueous layer is approximately 1-2. This will protonate the carboxylate and break the salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically enriched ibuprofen.
Part 3: Recovery of the Chiral Resolving Agent
-
Basification: Take the acidic aqueous layer from the previous step, which contains the protonated resolving agent. Cool it in an ice bath and slowly add 1 M NaOH until the pH is >10.
-
Extraction: Extract the liberated (S)-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to recover the chiral resolving agent, which can be reused.
Data Interpretation and Analysis
The success of the chiral resolution is quantified by determining the enantiomeric excess (e.e.) of the resolved carboxylic acid.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the e.e. A chiral stationary phase (CSP) is used to separate the enantiomers. The ratio of the peak areas of the two enantiomers in the chromatogram is used to calculate the e.e.
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Representative Data:
The following table presents hypothetical but realistic data for the resolution of a generic racemic carboxylic acid with (S)-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine.
| Parameter | Value |
| Racemic Carboxylic Acid | 10.0 g |
| (S)-Resolving Agent | 4.1 g (0.5 equiv) |
| Crystallization Solvent | Ethanol/Water (9:1) |
| Yield of Diastereomeric Salt | 5.8 g |
| Yield of Enriched (S)-Acid | 3.9 g (78% of theoretical) |
| e.e. of (S)-Acid (after 1 crystallization) | 92% |
| e.e. of (S)-Acid (after recrystallization) | >99% |
| Recovery of Resolving Agent | 3.8 g (93%) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the starting materials, the diastereomeric salts, and the final resolved products. In the ¹H NMR spectrum of a diastereomeric salt, the signals corresponding to the protons near the stereogenic centers of both the acid and the amine may appear as two distinct sets of peaks due to the different chemical environments of the two diastereomers. The integration of these peaks can provide an estimate of the diastereomeric ratio.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No precipitation or oiling out | - Inappropriate solvent. - Supersaturation not reached. - Impurities inhibiting crystallization. | - Screen a wider range of solvents and solvent mixtures. - Concentrate the solution. - Try a solvent/anti-solvent system. - Ensure high purity of starting materials. |
| Low yield of diastereomeric salt | - The desired diastereomeric salt is too soluble. - Insufficient cooling or maturation time. | - Change the solvent to one in which the salt is less soluble. - Decrease the crystallization temperature. - Increase the maturation time. |
| Low enantiomeric excess (e.e.) | - Poor diastereoselective crystallization. - Co-precipitation of both diastereomers. | - Optimize the stoichiometry of the resolving agent (often 0.5 equivalents is a good starting point). - Perform one or more recrystallizations of the diastereomeric salt. - Screen different resolving agents. |
Conclusion
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine is a valuable chiral resolving agent for the separation of racemic carboxylic acids. The protocols and guidelines presented here provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. The key to a successful resolution lies in the systematic optimization of reaction parameters, particularly the choice of solvent and crystallization conditions. With careful execution, this method can provide an efficient and scalable route to enantiomerically pure active pharmaceutical ingredients.
References
-
Molnar, P., Bombicz, P., et al. (2009). Influence of Benzylamine on the Resolution of Ibuprofen With (+)-(R)-phenylethylamine via Supercritical Fluid Extraction. Chirality, 21(6), 628-36. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
-
Experiment 38: ENANTIOMERS OF IBUPROFEN. (n.d.). [Link]
- Kagan, H. B. (2009). Resolution of Racemates. In Stereochemistry: From Past to Future (pp. 95-120). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Sakai, K., et al. (1993). Optical Resolution of 1-(3-Methoxyphenyl)ethylamine with Enantiomerically Pure Mandelic Acid, and the Crystal Structure of Less-Soluble Diastereomeric Salt. Bulletin of the Chemical Society of Japan, 66(11), 3414-3418. [Link]
-
PubChem. (n.d.). 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine. [Link]
-
PubChem. (n.d.). 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine. [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine | C9H12FNO | CID 4033858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3'-FLUORO-4'-METHOXYPHENYL)ETHYLAMINE | 105321-49-1 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]
- 6. NP-MRD: 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0218238) [np-mrd.org]
Application Notes & Protocols: The Strategic Use of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine in Modern Pharmaceutical Synthesis
Introduction: The Emergence of a Privileged Chiral Building Block
In the landscape of modern drug discovery, the demand for structurally complex and stereochemically pure molecules has never been greater. Biological systems are inherently chiral, and the therapeutic efficacy of a drug is often dictated by the precise three-dimensional arrangement of its atoms.[1][2] It is within this context that chiral building blocks—enantiomerically pure compounds used as starting materials—have become indispensable tools for medicinal chemists.[1][3][4]
Among these, 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine has emerged as a particularly valuable intermediate. Its structure combines two critical features that are highly sought after in pharmaceutical design: a chiral primary amine and a strategically substituted aromatic ring. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity by forming specific hydrogen bonds or electrostatic interactions.[5][6] This guide provides an in-depth exploration of the application of this building block, focusing on the underlying chemical principles and providing field-proven protocols for its synthesis and utilization.
The Molecular Advantage: Deconstructing the Structure
The utility of 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine is not accidental; it is a direct result of the specific functionalities within its structure. Understanding these components is key to appreciating its role in constructing advanced pharmaceutical ingredients.
-
The Chiral Center: The stereogenic center at the benzylic carbon is paramount. The use of a single enantiomer (typically the (S)- or (R)-isomer depending on the target) is crucial for selective interaction with biological targets like enzyme active sites, minimizing off-target effects and reducing the potential for toxicity associated with the inactive enantiomer.[2]
-
The Fluoro-Substituent: The fluorine atom at the 3-position is a critical bioisostere for a hydrogen atom. Its high electronegativity can alter the acidity of adjacent protons and influence the molecule's conformation. Crucially, the C-F bond is exceptionally strong, which can block metabolic attack at that position, thereby increasing the drug's half-life.[5][6]
-
The Methoxy Group: The 4-methoxy group serves as a key hydrogen bond acceptor and can be vital for anchoring the molecule within a receptor's binding pocket. Its electronic properties also influence the reactivity of the aromatic ring.
This combination of features makes the molecule a "privileged scaffold"—a molecular framework that is recurrently found in successful drugs.
Core Application: Synthesis of Kinase Inhibitors
A primary application of 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7][8] Many potent and selective kinase inhibitors utilize a substituted phenylamine moiety to engage with the hinge region of the ATP-binding site of the target kinase.
The general workflow for incorporating this building block into a kinase inhibitor scaffold is illustrated below. This process typically begins with the synthesis of the chiral amine itself, followed by its coupling to a heterocyclic core.
Caption: General workflow for API synthesis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and high yields of the desired product.
Protocol 1: Asymmetric Synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine
The synthesis of the enantiomerically pure amine is the critical first step. Asymmetric reductive amination is often the most efficient method.[9]
Principle: This one-pot reaction proceeds via the in situ formation of an imine from the ketone and an ammonia source, which is then stereoselectively reduced by a hydride source in the presence of a chiral catalyst. Anhydrous conditions are critical to drive the imine formation equilibrium forward.[9]
Materials:
-
3-Fluoro-4-methoxyacetophenone
-
Ammonia source (e.g., Ammonium acetate, Ammonia in Methanol)
-
Chiral Catalyst/Ligand system (e.g., Ru- or Rh-based catalyst with a chiral phosphine ligand)
-
Reducing Agent (e.g., Hydrogen gas, Formic acid)
-
Anhydrous solvent (e.g., Methanol, Toluene)
-
Dehydrating agent (e.g., Molecular sieves)
Procedure:
-
Reactor Setup: To a dried, inert-atmosphere reactor, add 3-Fluoro-4-methoxyacetophenone (1.0 eq), the chiral catalyst (0.01-0.1 mol%), and the ammonia source (e.g., ammonium acetate, 5-10 eq).
-
Solvent Addition: Add anhydrous methanol. The use of an anhydrous solvent is crucial to prevent catalyst deactivation and promote imine formation.
-
Initiation: Seal the reactor and begin stirring. If using hydrogen gas, purge the reactor multiple times before pressurizing to the desired pressure (e.g., 5-20 bar). If using a transfer hydrogenation source like formic acid, add it at this stage.
-
Reaction: Heat the reaction to the optimal temperature (e.g., 40-60 °C) and monitor for completion by HPLC or TLC (typically 12-24 hours).
-
Work-up: Once complete, cool the reaction, carefully vent the pressure, and filter off the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with a basic aqueous solution (e.g., 1M NaOH) to remove unreacted starting material and acidic byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Further purification can be achieved by column chromatography or crystallization of a salt (e.g., hydrochloride).
-
Validation: The final product's identity and purity should be confirmed by NMR and mass spectrometry. The enantiomeric excess (ee) must be determined using chiral HPLC.
| Method Comparison | Reagents & Conditions | Typical ee% | Causality & Notes |
| Asymmetric Reductive Amination | Ketone, NH₃ source, Chiral Ru/Rh catalyst, H₂ or HCOOH/NEt₃, Anhydrous MeOH | >98% | Highly efficient and atom-economical. The choice of chiral ligand is critical for achieving high stereoselectivity.[10] |
| Enzymatic Kinetic Resolution | Racemic amine, Lipase (e.g., CAL-B), Acylating agent (e.g., Ethyl acetate) | >99% (for one enantiomer) | Involves selective acylation of one enantiomer, allowing separation. Maximum theoretical yield is 50% unless the unwanted enantiomer is racemized and recycled.[9] |
Protocol 2: N-Arylation with a Heterocyclic Core (Buchwald-Hartwig Amination)
This protocol describes the coupling of the chiral amine with a chlorinated or brominated heterocycle, a common step in constructing kinase inhibitors.
Principle: This palladium-catalyzed cross-coupling reaction forms a C-N bond between the chiral amine and an aryl halide. The choice of ligand is crucial for promoting reductive elimination and preventing side reactions.
Caption: N-Arylation experimental workflow.
Procedure:
-
Reactor Setup: To a Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add the chloro/bromo-heterocycle (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), the phosphine ligand (e.g., Xantphos, 0.02-0.04 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Reagent Addition: Add anhydrous toluene, followed by (S)-1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine (1.1-1.2 eq). The use of a slight excess of the amine ensures complete consumption of the more valuable heterocyclic starting material.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. The reaction progress should be monitored by LC-MS or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to yield the desired N-arylated product.
-
Validation: Confirm the structure and purity via NMR, mass spectrometry, and HPLC. It is also important to confirm that no racemization of the chiral center occurred during the reaction.
Conclusion
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine is more than just a chemical reagent; it is a strategic asset in the synthesis of high-value pharmaceutical ingredients. Its unique combination of a chiral amine and a fluorinated phenyl ring provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, particularly in the competitive field of kinase inhibitors. The protocols outlined in this guide, grounded in established chemical principles, provide a reliable framework for researchers to leverage the full potential of this versatile building block.
References
- Fluoromart. 105321-49-1 | 1-(3'-FLUORO-4'-METHOXYPHENYL)ETHYLAMINE.
- Various Authors. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination.
- Unknown Author. The Role of 1-(3-fluoro-4-methoxyphenyl)propan-1-one in Modern Synthesis.
- Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate.
- Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
- Unknown Author. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.
- Various Authors. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. PubMed.
- Unknown Author. The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis.
- Unknown Author. Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH.
- Various Authors. (Year unavailable). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed.
- BenchChem. (2025). Improving yield and purity in (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine synthesis.
- Enamine. Chiral Building Blocks Selection.
- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
- Various Authors. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Diastereomeric Salt Formation with Chiral Amines for Enantiomeric Resolution
Abstract
The resolution of racemic amines into their constituent enantiomers is a cornerstone of modern pharmaceutical and fine chemical synthesis, where stereochemistry dictates biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of chiral resolution via diastereomeric salt formation. We will delve into the theoretical underpinnings of chiral recognition, provide a systematic approach to the selection of resolving agents and solvents, and present detailed, field-proven protocols for crystallization and analysis. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Imperative of Chirality
In the realm of pharmacology and materials science, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities. One enantiomer may be a potent therapeutic agent, while the other could be inactive or even toxic. Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture is a critical capability in drug development and chemical manufacturing.
Diastereomeric salt formation is a classical, robust, and scalable method for achieving this separation.[1][2] The technique leverages the reaction of a racemic amine with an enantiomerically pure chiral acid (the resolving agent) to form a pair of diastereomeric salts.[1][3][4] Unlike enantiomers, which share identical physicochemical properties, diastereomers possess distinct characteristics, most notably different solubilities in a given solvent.[1][5] This disparity allows for their separation through fractional crystallization.[4][6] The less soluble diastereomeric salt preferentially crystallizes, enabling its isolation and the subsequent liberation of the enantiomerically pure amine.[1][4]
The Principle of Chiral Recognition and Salt Formation
The efficacy of diastereomeric salt resolution hinges on the specific interactions between the chiral amine and the chiral resolving agent that lead to the formation of a stable, crystalline salt with a significant difference in solubility between the two diastereomers.
Mechanism of Chiral Recognition
Chiral recognition in diastereomeric salt formation is a complex phenomenon governed by a combination of intermolecular forces, including hydrogen bonding, ionic interactions, and van der Waals forces.[7][8] For a successful resolution, there must be a significant difference in the Gibbs free energy between the two diastereomeric salt crystal lattices. This difference arises from the distinct packing arrangements and intermolecular interactions in the solid state.[7] The "three-point interaction model" provides a conceptual framework for understanding this recognition, where a minimum of three points of interaction between the chiral resolving agent and one enantiomer of the amine are required for effective discrimination.[7]
Thermodynamic vs. Kinetic Control
The crystallization of diastereomeric salts can be under either thermodynamic or kinetic control.[2][9]
-
Thermodynamic Control: This is achieved when the crystallization process is allowed to reach equilibrium. The product isolated is the most stable (least soluble) diastereomeric salt.[9][10] This is the desired scenario for a robust and reproducible resolution.
-
Kinetic Control: In this case, the product that crystallizes is the one that forms the fastest, which may not necessarily be the most stable.[9][10] Kinetic resolutions can be more challenging to control and scale up.
For most applications, establishing conditions that favor thermodynamic control is crucial for obtaining high enantiomeric purity.[9] This typically involves slower cooling rates and allowing sufficient time for the system to equilibrate.[11]
Strategic Selection of Experimental Parameters
The success of a diastereomeric resolution is highly dependent on the judicious selection of the resolving agent and the solvent system.[12]
The Chiral Resolving Agent: The Key to Discrimination
A wide variety of chiral acids are available as resolving agents for racemic amines. The choice of resolving agent is critical and often requires empirical screening to identify the most effective one for a particular amine.[13]
Commonly Used Chiral Resolving Agents for Amines:
| Resolving Agent | Chemical Structure | Key Characteristics |
| L-(+)-Tartaric Acid | C₄H₆O₆ | Readily available, inexpensive, and widely documented. A C4-dicarboxylic acid with two chiral centers.[1] |
| (S)-(-)-Mandelic Acid | C₈H₈O₃ | An α-hydroxy carboxylic acid with one chiral center. Often provides high enantiomeric excess in a single crystallization.[1] |
| (1S)-(+)-10-Camphorsulfonic Acid | C₁₀H₁₆O₄S | A strong acid derived from camphor with a rigid bicyclic structure. Particularly effective for less basic amines.[1][3] |
| (+)-Dibenzoyl-D-tartaric Acid ((+)-DBTA) | C₁₈H₁₄O₈ | A derivative of tartaric acid that is highly effective and commercially available.[4] |
The Solvent System: The Medium for Separation
The choice of solvent is equally critical as it directly influences the solubilities of the diastereomeric salts.[11][14] An ideal solvent system will exhibit a large difference in solubility between the two diastereomers, maximizing the yield and purity of the desired crystallized salt.
Solvent Screening Strategy:
A systematic solvent screen is the most effective way to identify an optimal solvent or solvent mixture.[12][14] This can be performed on a small scale using a 96-well plate format.[14][15]
Table for Solvent Screening Results (Hypothetical Data):
| Solvent System | Solubility of Diastereomer 1 (mg/mL) | Solubility of Diastereomer 2 (mg/mL) | Selectivity Factor (S2/S1) |
| Methanol | 50 | 100 | 2 |
| Ethanol | 20 | 60 | 3 |
| Isopropanol | 10 | 40 | 4 |
| Acetonitrile | 30 | 45 | 1.5 |
| Ethyl Acetate/Heptane (1:1) | 5 | 50 | 10 |
Key Considerations for Solvent Selection:
-
Differential Solubility: The primary goal is to find a solvent where one diastereomer is sparingly soluble and the other is freely soluble.[1][2]
-
Temperature Coefficient of Solubility: A significant increase in solubility with temperature is desirable for crystallization by cooling.
-
Mixed Solvent Systems: Using a combination of a "solvent" and an "anti-solvent" can provide greater flexibility in fine-tuning solubility.[14]
-
"Oiling Out": This occurs when the salt separates as a liquid instead of a solid. It can often be rectified by changing the solvent, lowering the concentration, or reducing the crystallization temperature.[14]
Experimental Workflow and Protocols
The overall process of diastereomeric salt resolution can be broken down into three main stages: salt formation and crystallization, isolation and purification, and liberation and analysis of the free amine.
Caption: Workflow for Diastereomeric Salt Resolution.
Protocol 1: Screening for an Effective Chiral Resolving Agent
Objective: To identify a suitable chiral resolving agent that forms a crystalline salt with the racemic amine.
Materials:
-
Racemic amine
-
A selection of chiral resolving agents (e.g., L-(+)-tartaric acid, (S)-(-)-mandelic acid, (1S)-(+)-10-camphorsulfonic acid)
-
A range of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate)
-
Small vials or test tubes
Procedure:
-
In separate vials, dissolve a small amount of the racemic amine in a minimal amount of a test solvent.
-
In separate vials, dissolve an equimolar amount of each chiral resolving agent in the same solvent.
-
Combine the amine and resolving agent solutions.
-
Observe for the formation of a precipitate immediately or upon cooling.
-
If a precipitate forms, isolate it by filtration and allow it to air dry.
-
Assess the crystallinity of the solid. A crystalline solid is desired for effective purification.
Protocol 2: Diastereomeric Salt Crystallization
Objective: To crystallize the less soluble diastereomeric salt from the solution.
Materials:
-
Racemic amine
-
Selected chiral resolving agent
-
Optimal solvent system identified from screening
Procedure:
-
Dissolve the racemic amine (1 equivalent) in the chosen solvent with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalents) in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the solution to cool slowly to room temperature. For improved crystal growth, a controlled cooling ramp is recommended.[11]
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.[14]
-
Further cool the mixture in an ice bath to maximize the yield of the crystallized salt.
-
Collect the crystals by vacuum filtration.[6]
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[6]
-
Dry the crystals under vacuum.[6]
Protocol 3: Liberation of the Enantiomerically Enriched Amine
Objective: To recover the free amine from the isolated diastereomeric salt.
Materials:
-
Dried diastereomeric salt
-
Aqueous base solution (e.g., 2 M NaOH)[6]
-
Organic extraction solvent (e.g., dichloromethane or diethyl ether)[4]
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Suspend the dried diastereomeric salt in water.[4]
-
While stirring, slowly add the aqueous base solution until the salt is completely dissolved and the solution is basic (pH > 11).[4][6]
-
Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent.[4]
-
Repeat the extraction two more times to ensure complete recovery.[4]
-
Combine the organic layers and dry over an anhydrous drying agent.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the enantiomerically enriched amine.
Analysis of Enantiomeric Excess
It is crucial to determine the enantiomeric excess (ee) of the resolved amine to assess the success of the resolution.
Caption: Common Analytical Methods for Enantiomeric Excess.
Recommended Analytical Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[16] | High resolution and accuracy, well-established.[16] | Longer analysis times, higher solvent consumption.[16] |
| Chiral SFC | Similar to HPLC, but uses a supercritical fluid as the mobile phase.[16] | Fast analysis times, reduced solvent consumption ("green" technique).[16] | Requires specialized instrumentation. |
| NMR with Chiral Derivatizing Agents | Conversion of the enantiomeric mixture into diastereomers which exhibit distinct NMR signals.[17] A common agent is Mosher's acid.[17] | Rapid analysis, does not require chromatographic separation.[17] | Requires a suitable derivatizing agent and can have issues with signal overlap. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[18] | Can be very rapid for high-throughput screening.[18][19] | May require derivatization to produce a chromophore.[18] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs. | - Solution is not supersaturated.- Incorrect solvent system.- Presence of impurities.[11][14] | - Concentrate the solution by evaporating some solvent.- Add an anti-solvent.- Perform a new solvent screen.- Purify starting materials.- Scratch the flask or add seed crystals.[14] |
| Product "oils out" instead of crystallizing. | - Crystallization temperature is above the salt's melting point.- Solution is too concentrated.[14] | - Lower the crystallization temperature.- Add more solvent.- Change the solvent system.[14] |
| Low diastereomeric/enantiomeric excess. | - Poor selectivity of the solvent system.- Crystallization occurred too quickly (kinetic control).- Inefficient washing of the crystals. | - Re-optimize the solvent system.- Employ a slower cooling rate.- Ensure the wash solvent is cold and used sparingly. |
Conclusion
Chiral resolution by diastereomeric salt formation is a powerful and versatile technique for obtaining enantiomerically pure amines.[4] The method's success relies on a systematic and well-informed approach to selecting the resolving agent and solvent system, coupled with carefully controlled crystallization conditions.[6] By understanding the underlying principles of chiral recognition and employing the detailed protocols outlined in this guide, researchers can effectively and efficiently resolve racemic amines, a critical step in the development of chiral drugs and other advanced materials.
References
- A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
-
Chiral resolution. Wikipedia. [Link]
- Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Benchchem.
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
- Application Notes and Protocols for the Chiral Resolution of Racemic Pent-1-yn-3-amine. Benchchem.
- Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Deriv
-
Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Nature. [Link]
- Chiral Resolution by Diastereomeric Salt Crystalliz
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. Crystal Growth & Design. [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]
-
A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. National Institutes of Health. [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
-
Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
-
Thermodynamic vs. Kinetic Control. Wikipedia. [Link]
- Determining Enantiomeric Excess: A Comparative Guide to Chiral Derivatizing Agents in NMR Spectroscopy with a focus on 1,2,3,4. Benchchem.
- SEPARATION OF OPTICAL ISOMERS VIA DIASTEREOISOMERIC SALT FORMATION. Periodica Polytechnica Chemical Engineering.
- Scaling Up Chiral Resolution of Amines. Benchchem.
-
Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]
-
Resolution of Enantiomers. Chiralpedia. [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Chiral Recognition Mechanisms. ACS Publications. [Link]
-
Chiral Recognition Mechanisms in Enantiomers Separations: A General View. IntechOpen. [Link]
-
Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. ChemRxiv. [Link]
-
Structural Elucidation of the Mechanism of Molecular Recognition in Chiral Crystalline Sponges. National Institutes of Health. [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [Link]
-
Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. The Royal Society of Chemistry. [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Thermodynamic and Kinetic Study of Chiral Separation of Some Non-Steroidal Anti-Inflammatory Drugs on Dinitrobenzamido Tetrahydrophenanthrene Stationary Phase. ResearchGate. [Link]
-
Deracemisations under kinetic and thermodynamic control. Molecular Systems Design & Engineering. [Link]
-
Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. [Link]
-
How to separate two diastereomeric amines?. Chemistry Stack Exchange. [Link]
-
Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
-
Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. jackwestin.com [jackwestin.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. unchainedlabs.com [unchainedlabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: A Systematic Approach to Enantiomeric Excess Determination of Chiral Amines by HPLC
Abstract
The enantiomers of a chiral amine can exhibit markedly different pharmacological, toxicological, and metabolic properties, making the accurate determination of enantiomeric excess (ee) a critical step in drug development and quality control.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable separation and quantification of these enantiomers.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and validating a robust HPLC method for the enantiomeric excess determination of chiral amines. It covers the principles of chiral recognition, a systematic protocol for method development, data analysis, and troubleshooting.
Introduction: The Importance of Chiral Purity
In the pharmaceutical industry, the stereochemistry of active pharmaceutical ingredients (APIs) is of paramount importance. A large number of drugs are chiral molecules, and their enantiomers often interact differently with chiral biological systems like enzymes and receptors.[4][5] One enantiomer may produce the desired therapeutic effect (the eutomer), while the other may be inactive or, in some cases, cause adverse or toxic effects (the distomer).[3][4] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over the enantiomeric purity of chiral drugs, often requiring them to be marketed as single-enantiomer products.[4]
This necessitates a reliable and accurate analytical method to separate and quantify enantiomers. Chiral HPLC is the gold standard for this purpose, providing high resolution, sensitivity, and reproducibility.[1][6][7] This guide outlines a logical, field-proven workflow for developing such methods for chiral amines, a common functional group in many pharmaceutical compounds.
Principles of Chiral Recognition on Stationary Phases
The direct separation of enantiomers via HPLC is achieved by creating a chiral environment where the two enantiomers can be distinguished.[8] This is most commonly accomplished using a Chiral Stationary Phase (CSP).[9][10] The fundamental mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase support.[4][9][10]
For a separation to occur, there must be a difference in the stability or binding energy of these two diastereomeric complexes. It is generally accepted that a minimum of three points of interaction between the analyte and the CSP are required for chiral recognition, although one of these interactions must be stereochemically dependent.[10] These interactions can include:
-
Hydrogen bonds
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance/inclusion
-
Ionic interactions
The choice of CSP is the most critical factor in achieving a successful chiral separation.[2] For chiral amines, several types of CSPs have proven effective.
Common Chiral Stationary Phases for Amine Separation
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose (e.g., phenylcarbamates) are the most versatile and widely used CSPs, demonstrating high success rates for a broad range of chiral compounds, including amines.[1][2][11] They offer multiple chiral recognition mechanisms and can be used in normal-phase, reversed-phase, and polar organic modes.[4][9]
-
Macrocyclic Glycopeptide (Antibiotic) CSPs: Phases like those based on vancomycin or teicoplanin are particularly useful for separating polar and ionizable compounds, including amino acids and amines. They operate well in reversed-phase and polar ionic modes, making them suitable for LC-MS applications.[12]
-
Pirkle-Type (Brush-Type) CSPs: These are synthetic phases based on small chiral molecules (e.g., amino acid derivatives) that provide chiral recognition through a combination of π-π interactions, hydrogen bonding, and dipole stacking.[4][9][10] They are often effective but may require derivatization of the analyte to introduce the necessary functional groups for interaction.[10]
-
Crown Ether-Based CSPs: These are highly specific for the separation of primary amines and amino acids.[8] Chiral recognition occurs via complexation of the protonated primary amine within the crown ether cavity. These columns typically require acidic mobile phases to ensure the amine is in its cationic form.[1][5]
-
Cyclofructan-Based CSPs: These have shown high success rates for separating primary amines, particularly in the polar organic mode.[1][8]
Systematic Protocol for Method Development
Developing a chiral HPLC method is often an empirical process. A systematic screening approach using a selection of complementary columns and mobile phases is the most efficient path to success.[7][10]
Workflow for Chiral Method Development
Caption: Workflow for HPLC method development.
Step-by-Step Experimental Protocol
Step 1: Analyte and Column Selection
-
Characterize the Analyte: Determine the pKa, solubility, and UV absorbance characteristics of the chiral amine. The basicity (pKa) is crucial for mobile phase additive selection. Lack of a strong chromophore may necessitate derivatization or alternative detection methods (e.g., MS, ELSD).[6]
-
Select Columns for Screening: Choose a small set (3-4) of columns with different chiral selectors. A good starting set includes:
-
An amylose-based polysaccharide column (e.g., Chiralpak® IA/AD).
-
A cellulose-based polysaccharide column (e.g., Chiralcel® OD/OJ).
-
A macrocyclic glycopeptide column (e.g., Chirobiotic™ V or T).
-
Step 2: Mobile Phase Screening
-
Normal Phase (NP) Mode:
-
Mobile Phase: Start with n-Hexane/Isopropanol (IPA) (90:10, v/v). Also screen with n-Hexane/Ethanol (EtOH) (90:10, v/v).
-
Additive: For basic amines, add 0.1% Diethylamine (DEA) or Butylamine (BA) to the mobile phase.[11][13] This is critical to suppress interactions with residual silanol groups on the silica surface, which cause severe peak tailing.[13]
-
Flow Rate: 1.0 mL/min.
-
-
Reversed Phase (RP) Mode:
-
Mobile Phase: Acetonitrile (ACN)/Water with 10 mM Ammonium Bicarbonate buffer, pH 9. Screen gradients or isocratic compositions (e.g., 50:50 v/v).
-
Rationale: A basic pH keeps the amine neutral, which can sometimes improve peak shape on certain CSPs.
-
-
Polar Organic Mode:
-
Mobile Phase: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% DEA.
-
Rationale: This mode is effective for polar compounds that are not soluble in normal-phase solvents.
-
Step 3: Method Optimization Once a promising separation is found (even partial resolution), optimize the conditions on that specific column.
-
Adjust Modifier Percentage: In NP, vary the alcohol percentage from 5% to 40%. Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.
-
Change Alcohol Modifier: If using IPA, try EtOH or vice-versa. The difference in hydrogen bonding capability can significantly alter selectivity.[14]
-
Optimize Additive: Vary the concentration of the basic additive (e.g., DEA) from 0.05% to 0.5%. The type of additive can also be changed (e.g., from DEA to triethylamine (TEA) or ethanesulfonic acid (ESA), which has shown dramatic benefits for some amines).[15]
-
Adjust Temperature: Vary the column temperature (e.g., 15°C to 40°C). Temperature affects the thermodynamics of the chiral interaction. Lower temperatures often improve resolution but increase analysis time and pressure. In some cases, increasing temperature can invert the elution order.[16]
Step 4: Derivatization (If Necessary) If the amine lacks a UV chromophore or if direct separation fails, an indirect approach via derivatization can be used.[17]
-
React the amine with a chiral derivatizing agent (e.g., Marfey's reagent, GITC) to form diastereomers.[17]
-
Separate the resulting diastereomers on a standard achiral C18 column. This is often a more straightforward separation.[17]
-
Alternatively, react with an achiral derivatizing agent that adds a strong chromophore (e.g., 3,5-Dinitrobenzoyl chloride) to improve detection sensitivity for the direct chiral separation.[6]
Data Analysis and Calculation of Enantiomeric Excess
Once a satisfactory separation is achieved (baseline resolution, Rs > 1.5), the enantiomeric excess can be calculated.
Formula for Enantiomeric Excess (% ee):
% ee = ( (AreaMajor - AreaMinor) / (AreaMajor + AreaMinor) ) * 100
Where:
-
AreaMajor is the integrated peak area of the more abundant enantiomer.
-
AreaMinor is the integrated peak area of the less abundant enantiomer.
A racemic mixture (50:50) has an ee of 0%, while a pure single enantiomer has an ee of 100%.[18][19]
Sample Data and Calculation
Below is a table with exemplary data from a successful chiral separation of a hypothetical amine.
| Parameter | Value |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/EtOH/DEA (85:15:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Retention Time (Enan 1) | 8.2 min |
| Retention Time (Enan 2) | 9.5 min |
| Peak Area (Enan 1) | 1,520,000 |
| Peak Area (Enan 2) | 80,000 |
| Resolution (Rs) | 2.1 |
Calculation:
-
AreaMajor = 1,520,000
-
AreaMinor = 80,000
-
Total Area = 1,520,000 + 80,000 = 1,600,000
-
% ee = ( (1,520,000 - 80,000) / 1,600,000 ) * 100 = (1,440,000 / 1,600,000) * 100 = 90%
Mechanism Visualization and Troubleshooting
Chiral Recognition Mechanism
Caption: Interaction model on a polysaccharide CSP.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing) | - Strong interaction of basic amine with acidic silanols on silica support.[13]- Inappropriate mobile phase pH. | - Add/increase basic modifier (e.g., 0.1-0.5% DEA, TEA) to the mobile phase.[13]- In RP mode, adjust pH to suppress amine ionization. |
| No Separation | - Insufficient interaction with the CSP.- Wrong CSP or mobile phase mode selected. | - Screen on different CSPs (polysaccharide, macrocyclic, etc.).- Switch mobile phase mode (NP, RP, Polar Organic).- Consider analyte derivatization. |
| Poor Resolution (Rs < 1.5) | - Mobile phase strength is too high.- Non-optimal temperature.- Inappropriate mobile phase modifier. | - Decrease alcohol % in NP or organic % in RP.- Optimize temperature (try both lower and higher T).- Switch alcohol modifier (e.g., IPA to EtOH).- Adjust additive type and concentration.[16] |
| Irreproducible Retention Times | - Column not equilibrated.- "Memory effect" from previous additives.[20]- Mobile phase instability. | - Equilibrate column with at least 20-30 column volumes of new mobile phase.- Dedicate columns to specific additive types (acidic vs. basic).[13]- Freshly prepare mobile phase daily. |
| Column Damage / High Pressure | - Use of incompatible solvents (e.g., THF, DMF on coated CSPs).- Sample precipitation at column inlet. | - Always check column instruction manual for solvent compatibility.[21]- Use immobilized CSPs for broader solvent compatibility.[1]- Ensure sample is fully dissolved in the mobile phase. Use a guard column.[21] |
Conclusion
The determination of enantiomeric excess for chiral amines is a non-trivial but essential task in pharmaceutical analysis. A successful method relies on the careful and systematic selection of a chiral stationary phase and the optimization of mobile phase conditions. By employing a structured screening protocol, researchers can efficiently identify suitable conditions. The use of basic additives is often critical for achieving good peak shape and reproducibility for amine analytes. This guide provides a robust framework and practical protocols to enable scientists to confidently develop and implement reliable chiral HPLC methods, ensuring the safety and efficacy of chiral drug products.
References
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PubMed Central (PMC). [Link]
-
Chiral Purity (enantiomer excess) for HPLC. Physics Forums. [Link]
-
Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. ResearchGate. [Link]
-
Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Wiley Online Library. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PubMed Central (PMC). [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. ACS Publications. [Link]
-
Enantiomeric Excess | Formula, Calculation & Example. Study.com. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Enantiomeric excess. Wikipedia. [Link]
-
Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Application Notes: Chiral. LCGC International. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PubMed Central (PMC). [Link]
-
Chiral Application Handbook. Chromtech. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. mdpi.com [mdpi.com]
- 4. eijppr.com [eijppr.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. chiraltech.com [chiraltech.com]
Application Notes and Protocols for Screening the Antimicrobial Activity of Fluorinated Amine Derivatives
Introduction: The Promise of Fluorine in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Fluorinated organic molecules have emerged as a particularly promising class of compounds in medicinal chemistry. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties. The high electronegativity and small atomic radius of fluorine can enhance metabolic stability, increase membrane permeability, and improve binding affinity to target enzymes.[1][2] Fluorinated amine derivatives, in particular, are a focal point of research due to the versatile pharmacological activities associated with the amine functional group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of fluorinated amine derivatives for antimicrobial activity. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and address the unique challenges associated with screening fluorinated compounds.
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial assessment of a compound's antimicrobial potential involves determining its ability to inhibit the growth of pathogenic microorganisms. The two most widely accepted and utilized methods for this purpose are the broth microdilution and agar disk diffusion assays. These methods, standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), form the cornerstone of antimicrobial screening.[3][4][5]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after a specified incubation period.[6] This method is highly reproducible and provides a quantitative measure of a compound's potency, making it a gold standard in antimicrobial susceptibility testing.[6]
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing due to its defined composition, which minimizes batch-to-batch variability and its low concentration of inhibitors of common antimicrobial agents.[7]
-
0.5 McFarland Standard: Standardizing the inoculum density is critical for reproducible MIC values. A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL, ensuring a consistent bacterial challenge.[7]
-
Serial Two-Fold Dilutions: This allows for a precise determination of the MIC value across a broad range of concentrations.
Experimental Protocol: Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
From a pure overnight culture on an appropriate agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a nephelometer for greater accuracy.[8]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Fluorinated Amine Derivative Stock Solution:
-
Solubility Considerations: Fluorinated compounds can exhibit variable solubility.[8][9] It is recommended to first attempt to dissolve the compound in sterile deionized water or a relevant buffer (e.g., Phosphate-Buffered Saline - PBS).
-
If aqueous solubility is limited, prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[9] The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.[9]
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Microdilution Plate Setup:
-
Use sterile 96-well microtiter plates.
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to all wells.
-
Add 100 µL of the fluorinated amine derivative stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
This will result in wells with decreasing concentrations of the test compound.
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Include a growth control well (MHB and inoculum, no compound) and a sterility control well (MHB only).[6]
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[6]
-
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Agar Disk Diffusion Method
The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative screening method to assess the susceptibility of bacteria to antimicrobial agents.[7][10] It is a simple, cost-effective, and widely used technique for preliminary screening of a large number of compounds.[7][9]
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar (MHA): Similar to MHB, MHA is the standard medium for disk diffusion, ensuring consistent results and good batch-to-batch reproducibility.[7] Its composition allows for good diffusion of most antimicrobial agents.
-
Confluent Lawn of Growth: Inoculating the entire surface of the agar plate ensures a uniform bacterial lawn, allowing for the clear visualization of zones of inhibition.[7]
-
Zone of Inhibition: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is proportional to the susceptibility of the organism to the compound and the diffusion rate of the compound through the agar.[8]
Experimental Protocol: Agar Disk Diffusion
-
Preparation of Bacterial Inoculum and Agar Plates:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.[7]
-
Use Mueller-Hinton agar plates with a uniform thickness of 4 mm.[7]
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[7]
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Preparation and Application of Disks:
-
Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the fluorinated amine derivative. The solvent used to dissolve the compound should be allowed to evaporate completely before placing the disks on the agar.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[7]
-
Include a control disk impregnated with the solvent used to dissolve the compound to ensure it has no antimicrobial activity.
-
-
Incubation and Interpretation:
Workflow for Agar Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion Assay.
Part 2: Assessing the Safety Profile: Cytotoxicity Testing
A critical aspect of drug development is to ensure that a compound is selectively toxic to microorganisms and exhibits minimal toxicity to host cells. Therefore, in vitro cytotoxicity assays are essential to evaluate the effect of fluorinated amine derivatives on mammalian cell lines. The MTT and XTT assays are colorimetric methods commonly used to assess cell viability.[11][12][13]
Causality Behind Experimental Choices:
-
Tetrazolium Salts (MTT and XTT): These assays are based on the principle that metabolically active cells can reduce the yellow tetrazolium salt to a colored formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.
-
Mammalian Cell Lines: The choice of cell line (e.g., HeLa, HEK293, HepG2) should be relevant to the potential application of the antimicrobial agent.
-
Special Considerations for Fluorinated Compounds: Some fluorinated compounds may have the potential to directly reduce tetrazolium salts, leading to false-positive results (i.e., an overestimation of cell viability). Therefore, it is crucial to include a cell-free control to assess for any direct interaction between the compound and the assay reagents.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay relies on the reduction of the water-soluble MTT to an insoluble purple formazan product by mitochondrial dehydrogenases of living cells.[11]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed a 96-well plate with a mammalian cell line of choice at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated amine derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test wells).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Crucial Control: In a separate cell-free plate, add the compound dilutions to the medium and perform the MTT assay to check for direct reduction of MTT by the fluorinated amine derivative.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is similar to the MTT assay, but the formazan product is water-soluble, which simplifies the protocol by eliminating the solubilization step.[11]
Experimental Protocol: XTT Assay
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
XTT Reagent Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and an electron-coupling agent).
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation and Data Acquisition:
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450-500 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Crucial Control: As with the MTT assay, a cell-free control is essential to rule out direct reduction of XTT by the test compound.
-
Workflow for Cytotoxicity Testing
Caption: Workflow for assessing cytotoxicity using MTT or XTT assays.
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is crucial for the interpretation and comparison of results.
Table 1: Antimicrobial Activity of Fluorinated Amine Derivatives
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| FAD-001 | 8 | 32 | 18 | 12 |
| FAD-002 | 16 | 64 | 15 | 10 |
| FAD-003 | >128 | >128 | 6 | 6 |
| Ciprofloxacin | 0.5 | 0.25 | 25 | 30 |
Table 2: Cytotoxicity of Fluorinated Amine Derivatives against HeLa Cells
| Compound ID | IC₅₀ (µM) |
| FAD-001 | 50 |
| FAD-002 | >100 |
| FAD-003 | >100 |
| Doxorubicin | 0.5 |
Part 4: Understanding the Mechanism of Action
While screening identifies active compounds, understanding their mechanism of action is crucial for further development. For fluorinated amines, a common mechanism, particularly in fluoroquinolone-like structures, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. Another potential mechanism for fluorinated compounds is the inhibition of key metabolic enzymes, such as enolase.
Hypothesized Mechanism of Action Pathway
Caption: Potential mechanisms of action for fluorinated antimicrobials.
Conclusion
The screening of fluorinated amine derivatives for antimicrobial activity is a multifaceted process that requires careful consideration of the unique properties of these compounds. By employing standardized protocols for antimicrobial susceptibility and cytotoxicity testing, and by incorporating appropriate controls to address potential challenges such as solubility and assay interference, researchers can obtain reliable and reproducible data. This comprehensive approach will facilitate the identification of promising new antimicrobial agents to combat the growing threat of infectious diseases.
References
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Anderson, A. M. (2003). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. ResearchGate. Retrieved from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
ESCMID. (n.d.). EUCAST. Retrieved from [Link]
-
Marquis, R. E. (1995). Antimicrobial actions of fluoride for oral bacteria. PubMed. Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]
-
Tomaso, C., & Yudin, A. K. (2011). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 26(21), 6438. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Retrieved from [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Retrieved from [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Valderrama, J. A., et al. (2022). Synthesis, antimicrobial evaluation and docking studies of fluorinated imine linked 1,2,3-triazoles. PubMed Central. Retrieved from [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Masoud, M. S., et al. (2021). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]
-
Steinberg, D., et al. (1998). In vitro assessment of the antimicrobial activity of a local sustained release device containing amine fluoride for the treatment of oral infectious diseases. PubMed. Retrieved from [Link]
-
Bio-protocol. (n.d.). MTT Assay. Retrieved from [Link]
- Kwolek-Mirek, M., & Zadrag-Tecza, R. (2014). Comparison of MTT and other assays for measuring viability of fungi. Acta Biochimica Polonica, 61(4), 729-733.
-
Kujawska, M., et al. (2015). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. PubMed Central. Retrieved from [Link]
-
Simões, M., Pereira, M. O., & Vieira, M. J. (2013). The Influence of Interfering Substances on the Antimicrobial Activity of Selected Quaternary Ammonium Compounds. PubMed Central. Retrieved from [Link]
-
Gümüş, M., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Retrieved from [Link]
-
Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. International Journal of Pharmaceutical Sciences Review and Research, 71(1), 134-139. Retrieved from [Link]
-
Marquis, R. E. (1995). Antimicrobial actions of fluoride for oral bacteria. Canadian Journal of Microbiology, 41(8), 655-664. Retrieved from [Link]
-
Patil, S. B., et al. (2023). Synthesis and antimicrobial testing of 5-fluorouracil derivatives. Archiv der Pharmazie, e2300052. Retrieved from [Link]
-
Pal, D., & Chandra, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3845-3866. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) MTT-based cytotoxicity assay to determine the cell viability of.... Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Magnani, F., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(7), 2742-2747. Retrieved from [Link]
-
O'Hagan, D. (2023). Future challenges and opportunities with fluorine in drugs?. Future Medicinal Chemistry, 15(13), 1121-1124. Retrieved from [Link]
-
Poce, G., & Joullié, M. M. (2013). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 46(3), 779-789. Retrieved from [Link]
Sources
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]
- 2. In vitro assessment of the antimicrobial activity of a local sustained release device containing amine fluoride for the treatment of oral infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial evaluation and docking studies of fluorinated imine linked 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial actions of fluoride for oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorinated Amines in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Ascendancy of Fluorine in Drug Design
In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has evolved from a niche tactic to a cornerstone of rational drug design.[1][2] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to the profound and often beneficial effects this small but highly electronegative atom can impart.[2] Among the various fluorinated motifs, fluorinated amines stand out as particularly impactful building blocks. Their incorporation can dramatically alter the physicochemical and pharmacological properties of a molecule, influencing everything from metabolic stability and membrane permeability to target binding affinity and selectivity.[3][4]
This guide provides an in-depth exploration of the use of fluorinated amines in medicinal chemistry, offering both a conceptual framework for their strategic deployment and detailed, field-proven protocols for their synthesis and application. We will delve into the causal relationships behind the observed effects of fluorination, present robust synthetic methodologies, and showcase case studies of successful fluorinated amine-containing drugs.
The Physicochemical Impact of Fluorination on Amine-Containing Molecules
The substitution of hydrogen with fluorine can induce significant changes in a molecule's electronic and steric properties. These alterations are not merely incremental; they can fundamentally reshape a compound's ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[5]
Modulation of Basicity (pKa)
The potent electron-withdrawing nature of fluorine significantly reduces the basicity of nearby amine groups.[6] This seemingly simple electronic perturbation has profound implications for a drug candidate's bioavailability. A lower pKa can decrease the extent of protonation at physiological pH, leading to a higher proportion of the neutral, more lipophilic species that can readily cross cell membranes.[2][7] For instance, the pKa of 2,2,2-trifluoroethylamine is approximately 5.7, a stark contrast to the roughly 10.7 pKa of ethylamine.[7]
Tuning Lipophilicity (LogP)
The effect of fluorination on lipophilicity is more nuanced and context-dependent. While a single fluorine substitution on an aromatic ring often increases lipophilicity, the introduction of a trifluoromethyl group can either increase or decrease LogP depending on the molecular environment.[8] This ability to fine-tune lipophilicity is a powerful tool for medicinal chemists striving to strike the delicate balance between aqueous solubility and membrane permeability.[2][9]
Enhancing Metabolic Stability
One of the most celebrated advantages of fluorination is the enhancement of metabolic stability.[9] The carbon-fluorine bond is exceptionally strong (approximately 107 kcal/mol), making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[6] By strategically placing fluorine atoms at sites susceptible to oxidative metabolism, the metabolic half-life of a drug can be significantly extended, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[9]
Data Presentation: A Comparative Look at Physicochemical Properties
The following table provides a comparative overview of the physicochemical properties of selected fluorinated amines and their non-fluorinated counterparts, illustrating the tangible effects of fluorination.
| Compound | Structure | pKa | LogP |
| Aniline | C₆H₅NH₂ | 4.6 | 0.9 |
| 4-Fluoroaniline | C₆H₄FNH₂ | 4.66 | 1.15 |
| 4-(Trifluoromethyl)aniline | C₆H₄(CF₃)NH₂ | 3.5 | 2.57 |
| Pyrrolidine | C₄H₉N | 11.27 | 0.46 |
| 3-Fluoropyrrolidine | C₄H₈FN | ~9.5 | 0.1 |
| Piperidine | C₅H₁₁N | 11.12 | 0.84 |
| 4,4-Difluoropiperidine | C₅H₉F₂N | ~8.5 | 0.5 |
Note: pKa and LogP values are approximate and can vary depending on the experimental or computational method used.
Experimental Protocols: Synthesis of Key Fluorinated Amine Building Blocks
The successful integration of fluorinated amines into drug discovery programs hinges on the availability of robust and scalable synthetic methods. This section provides detailed, step-by-step protocols for the synthesis of representative α-, β-, and N-trifluoromethyl amines.
Protocol 1: Enantioselective Synthesis of α-Fluoroamides (Precursors to α-Fluoroamines)
This protocol details the synthesis of enantioenriched α-fluoroamides from α-fluoro-α,β-unsaturated aldehydes using N-heterocyclic carbene (NHC) catalysis. The resulting α-fluoroamides can be subsequently reduced to the corresponding α-fluoroamines.[10]
Experimental Workflow: α-Fluoroamide Synthesis
Caption: Workflow for the synthesis of α-fluoroamides.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-heterocyclic carbene (NHC) precatalyst (0.1 equiv) and the co-catalyst (e.g., 1-hydroxybenzotriazole, HOBt, 0.1 equiv).
-
Reagent Addition: Add the amine hydrochloride salt (1.2 equiv) and anhydrous tetrahydrofuran (THF). Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) dropwise. Stir for 10 minutes.
-
Aldehyde Addition: Add a solution of the α-fluoro-α,β-unsaturated aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or ¹⁹F NMR.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified α-fluoroamide by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
-
Reduction to α-Fluoroamine: The resulting α-fluoroamide can be reduced to the corresponding α-fluoroamine using a suitable reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like THF.[10]
Protocol 2: Synthesis of β-Fluoroamines via Hydrofluorination of Aziridines
This protocol describes a safe and efficient method for the synthesis of β-fluoroamines through the ring-opening of aziridines with a latent source of hydrogen fluoride (HF).[11]
Step-by-Step Methodology:
-
Reaction Setup: In a polypropylene tube, combine the N-protected aziridine (1.0 equiv), a Lewis base catalyst (e.g., 2-fluoropyridine, 0.2 equiv), and an alcohol (e.g., 1,1,1,3,3,3-hexafluoroisopropanol, HFIP, 1.5 equiv) in a suitable solvent such as dichloromethane (DCM).
-
Fluorinating Agent Addition: Add benzoyl fluoride (1.5 equiv) to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture at 50 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified β-fluoroamine by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: N-Trifluoromethylation of Secondary Amines
This protocol outlines a one-pot synthesis of N-trifluoromethyl amines from secondary amines using a stable trifluoromethylthiolating reagent and silver fluoride.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, dissolve the secondary amine (1.0 equiv) and tetramethylammonium trifluoromethylthiolate ((Me₄N)SCF₃) (1.3 equiv) in anhydrous acetonitrile.
-
Intermediate Formation: Stir the mixture at room temperature for 10-60 minutes to form the thiocarbamoyl fluoride intermediate. Monitor the formation of the intermediate by ¹⁹F NMR.
-
Fluorination: Add silver fluoride (AgF) (3.0 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50 °C for 2-5 hours. Monitor the conversion to the N-trifluoromethyl amine by ¹⁹F NMR.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with a non-polar solvent such as pentane or hexane to precipitate the silver salts.
-
Purification: Filter the mixture through a pad of Celite® and wash the filter cake with the non-polar solvent. Concentrate the filtrate under reduced pressure to obtain the N-trifluoromethyl amine, which can be further purified by distillation or chromatography if necessary.
-
Characterization: Characterize the purified N-trifluoromethyl amine by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Applications in Medicinal Chemistry: Case Studies
The strategic incorporation of fluorinated amines has led to the development of numerous successful drugs across various therapeutic areas. Here, we examine two case studies that highlight the power of this approach.
Case Study 1: Sitagliptin (Januvia®) - A DPP-4 Inhibitor for Type 2 Diabetes
Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[12][13] Its structure features a β-amino acid derivative containing a trifluoromethyl group and a trifluorophenyl moiety. The trifluoromethyl group on the triazolopiperazine ring is crucial for its high potency and selectivity. It is believed to engage in favorable interactions within the active site of the DPP-4 enzyme. The trifluorophenyl group contributes to the overall binding affinity.
Signaling Pathway Modulated by Sitagliptin
Caption: Crizotinib inhibits the constitutively active EML4-ALK fusion protein. [1][14]
Conclusion and Future Perspectives
Fluorinated amines are undeniably powerful tools in the medicinal chemist's arsenal. Their ability to modulate key physicochemical properties in a predictable, albeit nuanced, manner allows for the fine-tuning of drug candidates to achieve desired pharmacokinetic and pharmacodynamic profiles. The continued development of novel and efficient synthetic methodologies for the introduction of fluorinated amine motifs will undoubtedly expand their application in drug discovery. As our understanding of the intricate interplay between fluorination and biological systems deepens, we can anticipate the design of even more sophisticated and effective therapeutics built upon these unique chemical entities.
References
-
Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012). CancerNetwork. [Link]
- Shaw, A. T., & Solomon, B. (2011). Crizotinib in ROS1-rearranged non-small-cell lung cancer. New England Journal of Medicine, 365(8), 766-767.
-
Crizotinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]
-
What is the mechanism of Crizotinib? (2024). Patsnap Synapse. [Link]
-
A proposed model for signaling pathways of crizotinib involved in the induction of apoptosis and G1 phase arrest in the LLC cells. ResearchGate. [Link]
-
Sitagliptin. Wikipedia. [Link]
-
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]
-
Measured²⁰ log P values for compounds selectively fluorinated... ResearchGate. [Link]
-
Sitagliptin | C16H15F6N5O | CID 4369359. PubChem. [Link]
-
What is the mechanism of Sitagliptin? Patsnap Synapse. [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. [Link]
-
Pharmacology of Sitagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. PubMed Central. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. [Link]
-
Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
-
Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]
-
Fluorine NMR. Encyclopedia of Magnetic Resonance. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
-
Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling. ACS Publications. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PubMed Central. [Link]
-
Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. PubMed Central. [Link]
-
Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. PubMed Central. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]
- Process for the preparation of fluoro compounds from the corresponding amines.
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]
-
Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. ChemistryViews. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sitagliptin - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. What is the mechanism of Crizotinib? [synapse.patsnap.com]
Enzymatic Kinetic Resolution of Racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine
An Application Note and Protocol for Researchers
Abstract
The enantiomers of 1-(4-fluoro-3-methoxyphenyl)ethanamine are valuable chiral building blocks in the synthesis of pharmaceutically active compounds. Traditional separation of these enantiomers via diastereomeric crystallization can be resource-intensive and may offer limited yields.[1][2] Enzymatic kinetic resolution (EKR) presents a highly efficient and selective alternative, leveraging the stereospecificity of enzymes to differentiate between enantiomers. This guide provides a detailed protocol for the kinetic resolution of racemic 1-(4-fluoro-3-methoxyphenyl)ethanamine using lipase-catalyzed enantioselective acylation. We will delve into the principles of the method, step-by-step experimental procedures, analytical monitoring via Chiral High-Performance Liquid Chromatography (HPLC), and troubleshooting strategies to empower researchers in drug discovery and development with a robust and reproducible methodology.
Introduction: The Imperative for Chiral Purity
In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. Consequently, regulatory bodies worldwide mandate the development of enantiomerically pure drugs. 1-(4-Fluoro-3-methoxyphenyl)ethanamine is a key intermediate whose chirality dictates the efficacy and safety of the final active pharmaceutical ingredient (API).
Enzymatic kinetic resolution is a powerful biocatalytic tool that exploits the ability of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture at a much higher rate than the other.[3] This difference in reaction rates allows for the separation of the fast-reacting enantiomer (which is converted into a new product) from the slow-reacting, unreacted enantiomer. For primary amines, lipase-catalyzed acylation is a particularly effective strategy, offering high enantioselectivity under mild reaction conditions.[4]
Principle of Lipase-Catalyzed Kinetic Resolution
The core of this method is the enantioselective acylation of the racemic amine. A lipase, acting as the biocatalyst, transfers an acyl group from an acyl donor (e.g., an ester) to one of the amine enantiomers.
-
(R,S)-Amine + Acyl Donor ---(Lipase)--> (R)-Amide + (S)-Amine
Candida antarctica Lipase B (CAL-B) is a remarkably efficient and versatile enzyme for this transformation, frequently demonstrating high selectivity for the (R)-enantiomer of primary amines.[5][6][7] The reaction is typically conducted in a non-polar organic solvent to maintain the enzyme's catalytic activity and prevent unwanted side reactions like hydrolysis.[8] The reaction proceeds until approximately 50% conversion is reached. At this theoretical maximum, the products are one enantiomer as an amide and the other as the unreacted amine, both in high enantiomeric excess (e.e.). These two compounds, having different functional groups (amide vs. amine), can then be readily separated using standard chemical techniques such as extraction or chromatography.
Figure 1: General workflow for the enzymatic kinetic resolution of a racemic amine.
Detailed Experimental Protocol
This protocol outlines a typical procedure for the resolution of racemic 1-(4-fluoro-3-methoxyphenyl)ethanamine using immobilized Candida antarctica Lipase B.
Materials and Reagents
-
Substrate: Racemic 1-(4-fluoro-3-methoxyphenyl)ethanamine
-
Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Acyl Donor: Ethyl acetate (analytical grade)
-
Solvent: Heptane or Methyl tert-butyl ether (MTBE) (anhydrous)
-
Work-up Reagents: Dichloromethane, 1M Hydrochloric Acid (HCl), 1M Sodium Hydroxide (NaOH), Brine, Sodium Sulfate (anhydrous)
-
Analytical Equipment: Chiral HPLC system with a suitable chiral stationary phase (CSP) column, UV detector.
Step-by-Step Resolution Procedure
-
Reaction Setup: In a dry flask equipped with a magnetic stirrer, dissolve racemic 1-(4-fluoro-3-methoxyphenyl)ethanamine (1.0 equivalent) in the chosen organic solvent (e.g., heptane, approx. 10-20 mL per gram of amine).[1]
-
Acyl Donor Addition: Add the acyl donor, ethyl acetate (1.0 to 2.0 equivalents), to the solution. Using the acyl donor also as a co-solvent or in slight excess can be beneficial.[5]
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. A typical enzyme loading ranges from 20-100 mg per mmol of substrate.[9]
-
Scientist's Note: The enzyme is the most critical component. Ensure it is fresh and has been stored correctly. Immobilized enzymes are preferred as they can be easily recovered by simple filtration and potentially reused, enhancing process economy.[6]
-
-
Incubation: Seal the flask and stir the mixture at a controlled temperature, typically between 30-50°C (e.g., 40°C).[1] Higher temperatures can increase the reaction rate but may lead to enzyme denaturation over time.
-
Reaction Monitoring: Periodically (e.g., every 2-4 hours), pause the stirring, allow the enzyme to settle, and carefully withdraw a small aliquot of the supernatant. Analyze the sample by Chiral HPLC (see Section 4) to determine the conversion and the enantiomeric excess (e.e.) of the remaining amine.
-
Causality Check: The goal is to stop the reaction as close to 50% conversion as possible. Beyond this point, the enzyme may begin to acylate the less-reactive (S)-enantiomer, which will decrease the enantiomeric excess of both the remaining (S)-amine and the produced (R)-amide.
-
-
Reaction Termination: Once the reaction reaches approximately 50% conversion, terminate it by filtering off the immobilized enzyme. Wash the recovered enzyme with fresh solvent and dry it for potential reuse.
-
Work-up and Product Separation: a. Transfer the filtrate (containing the (R)-amide and unreacted (S)-amine) to a separatory funnel. b. Add an equal volume of 1M HCl. The (S)-amine will react to form its hydrochloride salt and move into the aqueous layer, while the neutral (R)-amide will remain in the organic layer. c. Separate the layers. d. Isolation of (S)-Amine: Wash the aqueous layer with a small amount of an organic solvent (e.g., dichloromethane) to remove any residual amide. Then, basify the aqueous layer with 1M NaOH until pH > 10. Extract the liberated free (S)-amine with dichloromethane (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched (S)-amine.[1] e. Isolation of (R)-Amide: Wash the original organic layer from step 7c with water and then brine. Dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched (R)-amide.
Figure 2: Detailed experimental protocol workflow.
Analytical Monitoring by Chiral HPLC
Accurate monitoring is the cornerstone of a successful kinetic resolution. Chiral HPLC is the definitive method for simultaneously determining conversion and enantiomeric excess.[1][10]
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating amine enantiomers.[11][12] Screening different columns is often necessary to find the optimal one.
-
Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like n-Hexane and an alcohol modifier like Isopropanol (IPA). Small amounts of a basic additive, such as diethylamine (DEA), are often required to improve the peak shape of primary amines.[10]
-
Detection: A UV detector is used, with the wavelength set to a value where the analyte has strong absorbance (e.g., 254 nm or 280 nm).
-
Calculations:
-
Enantiomeric Excess (e.e.):
-
e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
-
-
Conversion (c): This can be calculated by comparing the peak area of the remaining amine to the total area of the amine and the newly formed amide.
-
c (%) = [Area_Amide / (Area_Amide + Area_Amine)] * 100
-
-
Data Summary and Troubleshooting
| Parameter | Typical Target Value | Rationale |
| Conversion | 48-52% | Maximizes the yield and enantiomeric purity of both the unreacted substrate and the product in a classic KR. |
| e.e. of (S)-Amine | >95% | Indicates high enzyme selectivity. |
| e.e. of (R)-Amide | >95% | Confirms the stereospecificity of the acylation reaction. |
| Enantiomeric Ratio (E) | >100 | A high E-value is indicative of an excellent, synthetically useful resolution. It is calculated from conversion and e.e. values. |
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Activity | Inactivated enzyme; Unsuitable solvent; Sub-optimal temperature. | Use a fresh batch of enzyme; Screen different organic solvents (e.g., MTBE, Toluene); Optimize temperature (typically 30-50°C).[13] |
| Slow Reaction Rate | Insufficient enzyme loading; Poor mass transfer. | Increase the amount of enzyme; Improve agitation/stirring of the reaction mixture.[1] |
| Low Enantioselectivity (low e.e.) | The chosen enzyme is not selective for the substrate; Racemization is occurring. | Screen different lipases or other enzymes like transaminases; Reduce the reaction temperature.[13] |
| Conversion Exceeds 55% | Reaction was not stopped in time. | Monitor the reaction more frequently using HPLC to ensure termination at the optimal point. |
Conclusion
The lipase-catalyzed kinetic resolution of 1-(4-fluoro-3-methoxyphenyl)ethanamine is a highly effective and scalable method for producing its enantiomers in high optical purity. The protocol described herein, centered on the robust biocatalyst Candida antarctica Lipase B, provides a reliable foundation for researchers. By carefully controlling reaction parameters and employing precise analytical monitoring, this technique serves as a powerful tool in the synthesis of chiral intermediates essential for modern drug development. The principles of biocatalysis, particularly enzymatic resolutions, continue to offer greener, more efficient solutions to longstanding challenges in asymmetric synthesis.[14]
References
-
Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor. PubMed. Retrieved from [Link]
-
Kosseva, M., et al. (2006). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Reetz, M. T., & Dreisbach, C. (1994). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. CHIMIA. Retrieved from [Link]
-
Gotor, V., & Gotor-Fernández, V. (2018). Enantioselective Acylation of Alcohol and Amine Reactions in Organic Synthesis. ResearchGate. Retrieved from [Link]
-
Hornyánszky, G., et al. (2019). Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. MDPI. Retrieved from [Link]
-
Park, E. S., et al. (2017). ω-Transaminase-catalyzed kinetic resolution of chiral amines using l-threonine as an amino acceptor precursor. Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Skałba, P., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH. Retrieved from [Link]
-
Contente, M. L., et al. (2018). Transaminase-Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. NIH. Retrieved from [Link]
-
Al-Qaisi, R. O., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Retrieved from [Link]
-
Gotor, V., & Gotor-Fernández, V. (2009). Influence of the nucleophile on the Candida antarctica lipase B-catalysed resolution of a chiral acyl donor. PubMed. Retrieved from [Link]
-
Zhang, H., et al. (2023). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Reetz, M. T. (1994). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. Retrieved from [Link]
-
Nagy, F., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. Retrieved from [Link]
-
Forró, E., & Fülöp, F. (2003). Resolution of β-amino esters by Candida antarctica lipase A and B. ResearchGate. Retrieved from [Link]
-
LibreTexts. (2021). Acylation of Alcohols and Amines. Chemistry LibreTexts. Retrieved from [Link]
- Imperial Chemical Industries Plc. (2000). Resolution of chiral amines. Google Patents.
-
Forró, E., et al. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica. Retrieved from [Link]
-
Bommarius, A. S., et al. (2018). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. PMC - NIH. Retrieved from [Link]
-
Guo, X., et al. (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. CORE. Retrieved from [Link]
-
González-Sabín, J., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. ResearchGate. Retrieved from [Link]
-
Guo, X., et al. (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Chemical Science (RSC Publishing). Retrieved from [Link]
-
Scribd. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Azov, V. A. (2012). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis. Retrieved from [Link]
-
Gutman, A. L., et al. (n.d.). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. mdpi.com [mdpi.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in diastereomeric salt crystallization of chiral amines.
A Guide to Troubleshooting Low Yield in the Resolution of Chiral Amines
Introduction: The Principle of Chiral Resolution
The separation of enantiomers is a critical challenge in the development of pharmaceuticals and fine chemicals, as different enantiomers of a chiral molecule often exhibit distinct biological activities.[1][2] Diastereomeric salt crystallization is a classical, robust, and scalable method for resolving racemic mixtures.[3][4][5] The process relies on a straightforward principle: a racemic amine (a 50:50 mixture of two enantiomers) is reacted with an enantiomerically pure acid, known as a resolving agent.[6][7] This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts possess different physicochemical characteristics, most importantly, different solubilities in a given solvent.[6][8][9] This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be physically separated by filtration, leaving the more soluble salt in the mother liquor.[8][10] The resolving agent is subsequently removed from the purified salt, yielding the desired, enantiomerically pure amine.[8][10]
While effective, the theoretical maximum yield for a single crystallization is 50%, as only one of the two enantiomers is isolated.[11] However, achieving even this theoretical yield can be challenging. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering low yields and other common issues during the diastereomeric salt crystallization of chiral amines.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Category 1: Initial Crystallization Failures
Q1: No crystals are forming at all, even after cooling. What's wrong?
This is a common issue that typically points to problems with solubility and supersaturation.[6]
-
Cause: High Solubility. The most likely reason is that both diastereomeric salts are highly soluble in the chosen solvent system.[6][8]
-
Solution 1: Systematic Solvent Screening. The choice of solvent is the most critical parameter.[8] You must screen a range of solvents and solvent mixtures with varying polarities and hydrogen bonding capabilities.[6][9] The goal is to find a system where the desired diastereomeric salt has low solubility, while the undesired one is significantly more soluble.[3][8]
-
Solution 2: Anti-Solvent Addition. Introduce an "anti-solvent" — a solvent in which the salts are poorly soluble but that is miscible with your primary solvent.[8][12] This technique effectively reduces the overall solubility of the salts, inducing precipitation.[8] The anti-solvent should be added slowly to avoid "oiling out."[12]
-
Solution 3: Increase Concentration. If you are confident in your solvent choice, your solution may simply be too dilute. Carefully evaporate some of the solvent to increase the concentration of the salts, which is necessary to achieve supersaturation.[6][13]
-
-
Cause: Insufficient Supersaturation. Crystallization cannot occur if the solution is not supersaturated. Supersaturation is the essential driving force for both nucleation (the formation of new crystals) and crystal growth.[14]
-
Solution 1: Controlled Cooling. If the solubility of your salts is temperature-dependent, a lower final temperature will decrease solubility and increase supersaturation.[6][8] Experiment with lower crystallization temperatures.[6]
-
Solution 2: Seeding. If you have a small crystal of the desired pure diastereomeric salt, add it to the supersaturated solution.[6][15] Seeding bypasses the often-difficult primary nucleation step and promotes the growth of uniform crystals.[16] If no seed crystal is available, scratching the inside surface of the flask with a glass rod at the air-liquid interface can sometimes create nucleation sites.[12]
-
-
Cause: Impurities. The presence of impurities can inhibit crystal nucleation and growth.[16]
-
Solution: Ensure High Purity. Verify the purity of your starting racemic amine and the chiral resolving agent.
-
Q2: My product is "oiling out" as a gum or liquid instead of crystallizing. Why is this happening?
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[12][15]
-
Cause: Excessive Supersaturation. This is the most common cause. The solution is too concentrated, or the temperature has been dropped too quickly, leading to a rapid generation of supersaturation that favors the formation of a disordered, liquid-like state over an ordered crystal lattice.[6][13][15]
-
Solution 1: Reduce Supersaturation. Start with a more dilute solution.[13][15]
-
Solution 2: Slow Down the Process. Employ a much slower cooling rate.[12][15] If using an anti-solvent, add it very slowly with vigorous stirring to prevent localized high supersaturation.[12][15]
-
Solution 3: Adjust Temperature. Select a solvent system that allows crystallization to occur at a higher temperature, which may be above the melting point of the oil.[12][15]
-
Category 2: Low Crystallization Yield
Q3: I'm getting crystals, but the yield of the desired diastereomeric salt is very low. How can I improve it?
A low yield indicates that a significant portion of your target diastereomer remains dissolved in the mother liquor.[6][15]
-
Cause: Suboptimal Solvent and Temperature. As with initial crystallization failure, the solubility of your target salt may still be too high in the chosen solvent, even at a low temperature.[6]
-
Cause: Incorrect Stoichiometry. The molar ratio of the racemic amine to the resolving agent can significantly impact the yield.[6]
-
Cause: Premature Isolation. The crystallization process may have been stopped before reaching equilibrium, leaving a substantial amount of the product in solution.[6]
-
Solution: Increase Maturation Time. Once the final temperature is reached, allow the slurry to stir (mature) for a longer period (e.g., 2-12 hours) to allow crystallization to complete.[12]
-
-
Cause: Co-crystallization or Solid Solution Formation. The solubilities of the two diastereomeric salts may be too similar, causing the undesired diastereomer to co-precipitate with the desired one. In a worst-case scenario, they form a "solid solution," where both diastereomers are incorporated into the same crystal lattice, making separation by simple crystallization impossible.[15]
-
Solution 1: Change the Resolving Agent. A structurally different resolving agent will form diastereomeric salts with different physical properties, crystal packing abilities, and solubility differences, which may prevent the formation of a solid solution.[15]
-
Solution 2: Change the Solvent. Varying the solvent's polarity or hydrogen bonding capacity can alter the solute-solvent interactions and potentially lead to better differentiation and separation of the diastereomers.[15]
-
Category 3: Low Diastereomeric Purity
Q4: My yield is acceptable, but the diastereomeric excess (d.e.) of my crystals is low. What can I do?
Low purity compromises your final enantiomeric excess (e.e.) and reduces the effective yield of your desired enantiomer.
-
Cause: Kinetic vs. Thermodynamic Control. Sometimes, one diastereomer crystallizes faster (kinetic product), but the other is more stable and less soluble (thermodynamic product). If given enough time, the initial precipitate may redissolve as the more stable diastereomer crystallizes.[17]
-
Cause: Inefficient Washing. The mother liquor, which is rich in the more soluble (undesired) diastereomer, can contaminate the surface of your filtered crystals.
-
Solution: Optimize Washing Procedure. Wash the filtered crystal cake with a small amount of cold, fresh crystallization solvent. This will dissolve surface impurities without significantly dissolving your desired product.
-
-
Cause: Co-crystallization. As mentioned in Q3, if the undesired diastereomer precipitates alongside your target, purity will be low.
-
Solution: Recrystallization. Dissolve the impure crystals in a minimal amount of hot solvent and recrystallize them. This process is often necessary to achieve high diastereomeric purity but will result in some loss of yield.
-
Visualizations & Data
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process for addressing low crystallization yield.
Caption: General workflow for chiral resolution of a primary amine. [10]
Table 1: Effects of Key Variables on Yield and Purity
| Variable | General Effect on Yield | General Effect on Purity | Rationale |
| Solvent Choice | Crucial; a good solvent maximizes the solubility difference between diastereomers. [6] | Highly dependent on the system. Can improve or decrease purity. | The solvent dictates the absolute and relative solubilities which are the basis for separation. [6] |
| Cooling Rate | Slower cooling can improve yield by allowing more time for the system to reach equilibrium. [6] | Slower cooling generally improves purity by favoring crystal growth over rapid nucleation, which can trap impurities. [6][16] | Slow, controlled growth leads to more ordered and pure crystal lattices. |
| Final Temperature | Lower temperature generally increases yield by decreasing solubility. [6][12] | Can have a mixed effect; may decrease purity if the solubility of the undesired salt also drops significantly. [6] | A balance must be found between maximizing yield and maintaining a large solubility difference. |
| Stoichiometry | Optimizing the ratio can maximize the precipitation of the desired salt. [6] | Can impact purity. An excess of resolving agent could potentially force precipitation of the undesired salt. | The common ion effect and solution equilibria are sensitive to the molar ratios of components. |
| Stirring/Agitation | Can improve yield by maintaining homogeneity and preventing localized supersaturation. | Can either improve or decrease purity depending on the system. Overly vigorous agitation can cause secondary nucleation, leading to smaller, less pure crystals. [16] | Agitation affects mass transfer and can influence nucleation and growth kinetics. |
Key Experimental Protocols
Protocol 1: Resolving Agent and Solvent Screening
Objective: To identify an effective chiral resolving agent and solvent system that provides good crystallinity and separation.
Methodology:
-
Preparation: In separate small vials or a 96-well plate, place a small, fixed amount of the racemic amine.
-
Resolving Agent Addition: To each vial, add a solution of a different chiral resolving agent (e.g., L-tartaric acid, (S)-mandelic acid, (1S)-(+)-10-camphorsulfonic acid) in a suitable solvent. [10]A 0.5 to 1.0 molar equivalent of the resolving agent is a good starting point. [3]3. Addition of Screening Solvents: To each vial, add a fixed volume of a different screening solvent (e.g., 10 volumes relative to the amine). Cover a range of polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane). [6]4. Dissolution & Crystallization: Heat the vials to ensure complete dissolution, then allow them to cool slowly to room temperature. If no crystals form, cool further in an ice bath.
-
Observation: Visually inspect each vial for the quantity and quality of the precipitate.
-
Analysis: Isolate the solids from promising hits, wash with cold solvent, and liberate the free amine (see Protocol 3). Analyze the enantiomeric excess (e.e.) by chiral HPLC or NMR to determine the effectiveness of the resolution.
Protocol 2: General Diastereomeric Salt Crystallization
Objective: To crystallize the less soluble diastereomeric salt from solution.
Methodology:
-
Dissolution: Dissolve the racemic amine and the chosen chiral resolving agent (in the optimized molar ratio) in the selected solvent with heating until a clear solution is formed. [3]2. Slow Cooling: Allow the solution to cool slowly to room temperature to promote the growth of large, high-purity crystals. [12]A programmed cooling ramp is ideal for reproducibility.
-
Seeding (Optional): Once the solution is supersaturated (e.g., cooled to a specific temperature), add a small quantity of seed crystals of the desired diastereomer to induce crystallization. [12]4. Maturation: Once the final crystallization temperature is reached (e.g., room temperature or 0-5 °C), allow the mixture to stir at this temperature for a set period (e.g., 2-12 hours) to let the crystallization process reach completion. [12]5. Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystal cake with a small amount of the cold crystallization solvent to remove the mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. [12]8. Analysis: Determine the diastereomeric purity of the isolated salt using methods like NMR or HPLC. [12]
Protocol 3: Liberation of the Free Amine
Objective: To recover the pure enantiomer from the purified diastereomeric salt.
Methodology:
-
Dissolution: Suspend or dissolve the purified and dried diastereomeric salt in a suitable solvent (e.g., water or an organic solvent like ethyl acetate). [6]2. Salt Breaking: Add an aqueous base (e.g., 1M NaOH solution) until the solution is basic (pH > 10). [10]This will neutralize the acidic resolving agent and liberate the free amine.
-
Extraction: Extract the liberated free amine into a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) several times. [10]4. Drying & Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified enantiomer.
-
Final Analysis: Confirm the chemical identity and determine the enantiomeric purity (e.e.) of the final product.
Frequently Asked Questions (FAQs)
Q: Why is the theoretical maximum yield of a classical resolution only 50%? A: A classical resolution separates a racemic mixture into its two constituent enantiomers. By crystallizing the diastereomeric salt of one enantiomer, you are inherently leaving the other enantiomer behind in the mother liquor. Therefore, you can only recover a maximum of half of the initial material as the desired enantiomer in a single step. [11] Q: How can I improve the overall yield beyond 50%? A: To exceed the 50% limit, the unwanted enantiomer from the mother liquor must be racemized (converted back into a 50:50 mixture) and recycled back into the resolution process. [18]This creates a dynamic kinetic resolution or a resolution-racemization-recycle (R³) process, which can theoretically approach a 100% yield of the desired enantiomer. [1][19][20] Q: What is the difference between diastereomeric excess (d.e.) and enantiomeric excess (e.e.)? A: Diastereomeric excess (d.e.) refers to the purity of the isolated salt. It is the excess of one diastereomer over the other. Enantiomeric excess (e.e.) refers to the purity of the final amine after the resolving agent has been removed. It is the excess of one enantiomer over the other. A high d.e. in the salt is required to achieve a high e.e. in the final product.
Q: How do I choose a resolving agent? A: The selection is crucial and often empirical. [6]Key factors include:
-
Availability and Cost: The agent should be readily available in high enantiomeric purity and be economically viable. [6]* Chemical Reactivity: It must efficiently form a stable, crystalline salt with the racemic amine. [6]* Separability: The resulting diastereomeric salts should exhibit a significant difference in solubility in a common, practical solvent. [6]A screening process with a variety of resolving agents is often necessary to identify the most effective one. [6][21]
References
-
Kwan, M. H. T. et al. "Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines." White Rose eTheses Online, 2018. [Link]
-
Fábián, L. "Solid solutions of quasi-isomorphous diastereomeric salts – kinetics versus thermodynamics." CrystEngComm, vol. 15, no. 32, 2013, pp. 6323-6331. [Link]
-
Kannappan, V. "Part 6: Resolution of Enantiomers." Chiralpedia, 2025. [Link]
-
Kwan, M. H. T. et al. "Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines." University of Leeds, 2018. [Link]
-
"Chiral Resolution with and without Resolving Agents." Pharmaceutical Technology, vol. 39, no. 2, 2015. [Link]
-
"6.8: Resolution (Separation) of Enantiomers." Chemistry LibreTexts, 2022. [Link]
-
"CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS." ResearchGate. Accessed January 19, 2026. [Link]
-
Csobán, Z. et al. "Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation." CrystEngComm, vol. 25, no. 3, 2023, pp. 418-430. [Link]
-
Csobán, Z. et al. "Population Balance Modeling of Diastereomeric Salt Resolution." Crystal Growth & Design, vol. 23, no. 4, 2023, pp. 2899-2911. [Link]
-
"Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro." BioDuro, 2018. [Link]
-
Kwan, M. H. T. et al. "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." The Journal of Organic Chemistry, vol. 86, no. 4, 2021, pp. 3217-3226. [Link]
-
Wu, E. "Photo-driven crystallization-induced diastereomer transformations of α-chiral benzylic amines." Princeton Dataspace, 2024. [Link]
-
Fogassy, G. et al. "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent." Current Research in Bioorganic & Organic Chemistry, vol. 2, 2019, p. 123. [Link]
-
"6.8 Resolution (Separation) of Enantiomers." Chemistry LibreTexts, 2019. [Link]
-
"Which solvent is good for chiral resolution by tartaric acid?" ResearchGate, 2014. [Link]
-
Oketani, R. et al. "Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution." Chemical Communications, vol. 59, no. 41, 2023, pp. 6175-6178. [Link]
-
"Diastereomeric recrystallization." Wikipedia. Accessed January 19, 2026. [Link]
-
"Chiral resolution." Wikipedia. Accessed January 19, 2026. [Link]
-
Coquerel, G. "Pitfalls and rewards of preferential crystallization." Semantic Scholar, 2010. [Link]
-
Papageorgiou, C. D. et al. "Crystallization Improvements of a Diastereomeric Kinetic Resolution through Understanding of Secondary Nucleation." Organic Process Research & Development, vol. 12, no. 5, 2008, pp. 876-880. [Link]
-
"Isolation of enantiomers via diastereomer crystallisation." UCL Discovery, 2010. [Link]
-
"6.8: Resolution (Separation) of Enantiomers." Chemistry LibreTexts, 2020. [Link]
-
Lindner, W. "3.2. Determination of Enantiomeric Purity via Formation of Diastereomers." Methods of Organic Chemistry (Houben-Weyl), vol. 21a, 2014, pp. 225-244. [Link]
-
Bailey, A. M. et al. "Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids." National Institutes of Health, 2022. [Link]
-
"The Relationship of Precursor Cluster Concentration in a Saturated Crystallization Solution to Long-Range Order During the Transition to the Solid Phase." Acta Naturae, 2017. [Link]
-
U.S. National Library of Medicine. "Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity." ACS Central Science, 2016. [Link]
-
"Effect of Supersaturation on Crystal Size and Number of Crystals Produced in Antisolvent Crystallization." ResearchGate, 2025. [Link]
-
"Supersaturation and Crystallization for Nucleation and Growth." Mettler Toledo. Accessed January 19, 2026. [Link]
-
Harada, N. "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations." National Institutes of Health, 2017. [Link]
Sources
- 1. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 2. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mt.com [mt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 21. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Optimizing Solvent Systems for Chiral Resolution of Fluorinated Compounds
Welcome to the Technical Support Center dedicated to the chiral resolution of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating fluorinated enantiomers. Fluorine's unique properties, including its high electronegativity and small size, can significantly influence intermolecular interactions, making chiral separations both challenging and highly method-dependent.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
The Impact of Fluorine on Chiral Recognition
The presence of fluorine in a molecule can dramatically alter its chromatographic behavior. Fluorine's high electronegativity can modulate the acidity and lipophilicity of a compound, affect its conformational preferences, and introduce new potential interaction sites (such as C-F···H hydrogen bonds or fluorophilic interactions) with the chiral stationary phase (CSP).[1][2] Understanding these effects is crucial for developing a successful separation method. For instance, fluorination can enhance metabolic stability and binding affinity, making many modern pharmaceutical compounds fluorinated.[1]
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when developing methods for the chiral resolution of fluorinated compounds.
Q1: Which type of Chiral Stationary Phase (CSP) is most effective for fluorinated compounds?
A1: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are generally the most successful for a broad range of chiral compounds, including those containing fluorine.[3][4] These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which can be effectively utilized for separating fluorinated enantiomers. Immobilized polysaccharide CSPs are particularly robust and compatible with a wider range of solvents.[3]
Q2: Should I start with normal-phase or reversed-phase chromatography for my fluorinated analyte?
A2: The choice between normal-phase (NP) and reversed-phase (RP) chromatography depends primarily on the solubility of your analyte.[5][6]
-
Normal-Phase (NP): If your compound is soluble in non-polar organic solvents like hexane and ethanol/isopropanol, NP is often a good starting point.[5][6] Many traditional chiral separations are developed in this mode.
-
Reversed-Phase (RP): If your compound is more polar and soluble in water/methanol or water/acetonitrile mixtures, RP is the preferred mode.[5][7] RP has the advantage of using less toxic and flammable mobile phases.[7]
For many fluorinated compounds, especially those in drug development, solubility in polar solvents makes reversed-phase a practical choice.[7]
Q3: What is the role of alcohol modifiers in the mobile phase?
A3: In normal-phase chromatography, alcohol modifiers (e.g., ethanol, isopropanol) are crucial for achieving enantioselectivity. They compete with the analyte for polar interaction sites on the CSP, and the type and concentration of the alcohol can significantly impact retention and resolution.[8] Generally, less polar alcohols like isopropanol can lead to stronger retention and sometimes better separation compared to more polar alcohols like methanol.[9] The shape and size of the alcohol can also alter the conformation of the polysaccharide polymer on the CSP, influencing the chiral recognition.[8]
Q4: Can fluorinated alcohols be used as mobile phase modifiers?
A4: Yes, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be powerful mobile phase modifiers, particularly in reversed-phase LC-MS applications.[10][11] They can improve peak shape and ionization efficiency.[10][11] In some cases, pairing a regular C8 or C18 column with a fluorinated eluent like trifluoroethanol can provide optimal separation for fluorinated compounds.[12]
Troubleshooting Guide: Common Problems and Solutions
This section provides a systematic approach to troubleshooting common issues encountered during the chiral separation of fluorinated compounds.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common issue that can compromise resolution and quantification.
dot
Caption: Logic for troubleshooting poor peak shape.
Detailed Steps:
-
Assess the Nature of the Analyte:
-
Is your fluorinated compound acidic or basic? If so, peak tailing is often caused by secondary ionic interactions with the CSP.
-
Solution: Introduce a mobile phase additive. For a basic analyte, add a small amount (typically 0.1%) of a basic additive like diethylamine (DEA). For an acidic analyte, add an acidic additive like trifluoroacetic acid (TFA) or formic acid.[13][14] This suppresses the unwanted ionic interactions and improves peak symmetry.
-
-
Check for Column Overload:
-
Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the sample concentration and/or injection volume.
-
-
Evaluate Column Health:
-
Over time, columns can degrade, leading to poor peak shape. This can be due to accumulation of contaminants at the column inlet or degradation of the stationary phase.[15]
-
Solution: First, try flushing the column with a strong, compatible solvent (check the column manual).[16] If this does not resolve the issue, the column may need to be replaced.
-
-
Verify Sample Solvent Compatibility:
Problem 2: Poor or No Enantiomeric Resolution
This is one of the most frequent challenges in chiral method development.
dot
Caption: Systematic approach to improving chiral resolution.
Detailed Steps:
-
Systematic Mobile Phase Optimization:
-
Normal-Phase: Vary the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Reversed-Phase: Adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer.
-
-
Change the Alcohol Modifier (Normal-Phase):
-
Investigate Temperature Effects:
-
Screen Different Chiral Stationary Phases:
-
If the above steps do not yield satisfactory results, it may be necessary to screen different CSPs.[3] While polysaccharide-based columns are a good starting point, other phases like Pirkle-type or macrocyclic glycopeptide-based columns might provide the necessary selectivity for your specific fluorinated compound.[18]
-
Problem 3: Enantiomer Co-elution or Inconsistent Resolution
This can be a frustrating issue, especially when partial separation is observed.
Detailed Steps:
-
Ensure System Equilibration:
-
Chiral separations can be very sensitive to the mobile phase composition. Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Chiral stationary phases may require longer equilibration times than standard achiral columns.[17]
-
-
Optimize Flow Rate:
-
Slower flow rates often lead to better resolution in chiral chromatography by allowing more time for the enantiomers to interact with the CSP.[17] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
-
-
Fine-Tune Mobile Phase Additives:
-
For ionizable fluorinated compounds, the concentration of the acidic or basic additive can be critical. Small adjustments to the additive concentration can sometimes significantly impact selectivity.[19]
-
-
Consider a Different Mobile Phase System:
-
If you are struggling in normal-phase, consider developing a method in reversed-phase or polar organic mode, and vice-versa. The change in the primary interaction mechanism can sometimes unlock the desired separation.
-
Data Summary Tables
Table 1: Common Mobile Phase Systems and Additives for Chiral Resolution of Fluorinated Compounds
| Chromatographic Mode | Typical Mobile Phase | Common Additives | Purpose of Additives | Considerations for Fluorinated Compounds |
| Normal-Phase (NP) | Hexane/Ethanol or Hexane/Isopropanol | Diethylamine (DEA) for basic analytes; Trifluoroacetic Acid (TFA) or Acetic Acid for acidic analytes.[13][20] | Suppress secondary ionic interactions, improve peak shape.[14] | The choice of alcohol modifier is critical for selectivity.[8] |
| Reversed-Phase (RP) | Acetonitrile/Water or Methanol/Water with buffer | Formic acid, acetic acid, or ammonium acetate/formate. | Control pH and improve peak shape for ionizable compounds.[21] | Good for polar fluorinated compounds; offers better solubility.[7] |
| Polar Organic Mode | Acetonitrile or Methanol | Acidic or basic additives as in NP. | Can offer unique selectivity. | Useful for compounds with intermediate polarity. |
Experimental Protocol: Systematic Solvent Screening for a Novel Fluorinated Compound
This protocol outlines a systematic approach to finding a suitable solvent system for a new fluorinated compound of unknown chromatographic behavior.
Objective: To identify a promising mobile phase system for the chiral resolution of a novel fluorinated compound.
Materials:
-
Chiral column (e.g., a polysaccharide-based CSP like Amylose tris(3,5-dimethylphenylcarbamate))
-
HPLC system with UV detector
-
Novel fluorinated compound
-
HPLC-grade solvents: Hexane, Ethanol, Isopropanol, Acetonitrile, Methanol
-
Additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA)
Procedure:
-
Solubility Test: Determine the solubility of the compound in common NP and RP solvents to decide on the initial chromatographic mode.
-
Initial Screening (Normal-Phase):
-
Equilibrate the column with 90:10 (v/v) Hexane/Isopropanol at a flow rate of 1 mL/min.
-
Inject the sample.
-
If no separation is observed, screen with 90:10 (v/v) Hexane/Ethanol.
-
If the compound is acidic or basic, add 0.1% TFA or DEA respectively to the mobile phase and repeat the injections.[20]
-
-
Initial Screening (Reversed-Phase):
-
Equilibrate the column with 50:50 (v/v) Acetonitrile/Water (with 0.1% Formic Acid if the compound is acidic or neutral).
-
Inject the sample.
-
If no separation is observed, screen with 50:50 (v/v) Methanol/Water (with 0.1% Formic Acid).
-
-
Analysis of Results:
-
Examine the chromatograms for any signs of peak splitting or shoulders, which indicate partial separation.
-
The condition that shows the most promise (even if not baseline resolved) should be selected for further optimization.
-
dot
Caption: Workflow for initial solvent system screening.
This guide provides a starting point for optimizing your chiral separations of fluorinated compounds. Remember that each compound is unique, and a systematic, logical approach to method development and troubleshooting is key to success.
References
-
Basiri, B., van Hattum, H., van den Berg, T., de Vlieger, J., & Bartlett, M. G. (2016). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 27(12), 1946–1953. [Link]
-
Zhang, W. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2014, 670691. [Link]
-
Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel. [https://www.daicelchiral.com/resources/technical-library/chiralscreening-guides/chiralsep- immobilized-columns-mobile-phase-modifiers-additives/]([Link] immobilized-columns-mobile-phase-modifiers-additives/)
-
HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link] (Note: A representative URL is used as the original may not be stable).
-
Basiri, B., van Hattum, H., van den Berg, T., de Vlieger, J., & Bartlett, M. G. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. Journal of the American Society for Mass Spectrometry, 27(12), 1946–1953. [Link]
-
Nacalai Tesque, Inc. (n.d.). T1. Poor peak shape. COSMOSIL. [Link]
-
Zhang, T., et al. (2020). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Journal of Chromatography A, 1626, 461369. [Link]
-
Chromatography Forum. (2017). additives for chiral. ChromForum. [Link]
-
Gsponer, N. S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]
-
HPLC. (n.d.). Chiral Impurity Methods – Case Study. SlideShare. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. [Link]
-
Shabir, G. A. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(2), 154-163. [Link]
-
O'Hagan, D., et al. (2014). Inverting Small Molecule–Protein Recognition by the Fluorine Gauche Effect: Selectivity Regulated by Multiple H→F Bioisosterism. Angewandte Chemie International Edition, 53(5), 1438-1442. [Link]
-
Dickie, A. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Agilent. [Link]
-
Sigma-Aldrich. (n.d.). Chiral HPLC column selection and method development guide. Bioanalysis Zone. [Link]
-
Regis Technologies, Inc. (n.d.). REFLECT Chiral Stationary Phases. Regis. [Link]
-
Regis Technologies, Inc. (n.d.). Pirkle Chiral Stationary Phases. Regis. [Link]
-
Bezhan, S., et al. (2013). On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. Journal of Chromatography A, 1295, 103-113. [Link]
-
Basiri, B., & Bartlett, M. G. (2016). The Role of Fluorinated Alcohols as Mobile Phase. Amanote Research. [Link]
-
Bell, D. S. (2012). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
Ukrainian Chemistry Journal. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [Link]
-
Journal of Medicinal Chemistry and Drug Discovery. (n.d.). Fluorine in drug discovery: Role, design and case studies. JMCDD. [Link]
-
LCGC International. (2012). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Welch, C. J., et al. (2015). Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors bonded to superficially porous particles. Journal of Chromatography A, 1426, 241-247. [Link]
-
Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. [Link]
-
Bartoszewicz, M., et al. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Molecules, 29(14), 3267. [Link]
-
Ali, I. (2007). Chiral Drug Separation. In: Encyclopedia of Pharmaceutical Technology. [Link]
-
Hunter, C. A. (2013). Influence of solvent polarity on preferential solvation of molecular recognition probes in solvent mixtures. Chemical Science, 4(4), 1645-1651. [Link]
-
Bickler, B. (2023). How do I decide between normal- or reversed-phase flash column chromatography?. Biotage. [Link]
Sources
- 1. ucj.org.ua [ucj.org.ua]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Guide for Chiral Column Selection | Phenomenex [phenomenex.com]
- 4. bujnochem.com [bujnochem.com]
- 5. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 6. biotage.com [biotage.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chiraltech.com [chiraltech.com]
- 14. additives for chiral - Chromatography Forum [chromforum.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chiraltech.com [chiraltech.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. hplc.eu [hplc.eu]
- 19. Sci-Hub. On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases / Journal of Chromatography A, 2013 [sci-hub.st]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. longdom.org [longdom.org]
Improving enantiomeric excess in the resolution of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine
Welcome to the Technical Support Center for the chiral resolution of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the challenges of separating enantiomers and improve the enantiomeric excess (e.e.) of your target compound.
A Note on Methodology: While specific resolution data for 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine is not extensively published, the principles and protocols outlined here are based on well-established methods for the diastereomeric salt resolution of chiral amines and data from structurally analogous compounds.[1][2] This guide provides a robust framework for developing a successful resolution process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving racemic 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine?
The most common and industrially scalable method for resolving chiral amines is diastereomeric salt crystallization.[1][3] This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[4][5]
-
(R)-Amine + (L)-Acid → (R,L)-Diastereomeric Salt
-
(S)-Amine + (L)-Acid → (S,L)-Diastereomeric Salt
These diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent system.[4][6] This difference allows for the selective crystallization of the less soluble salt, which can then be isolated by filtration. The desired enantiomer of the amine is subsequently liberated from the purified salt.[1]
Q2: How do I select an appropriate chiral resolving agent?
The choice of resolving agent is critical and often determined empirically through screening.[1] The ideal agent will form a crystalline salt that exhibits a significant solubility difference between the two diastereomers. Commonly used chiral resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[1][6]
Table 1: Potential Chiral Resolving Agents for Screening
| Resolving Agent Class | Specific Examples | Key Considerations |
| Tartaric Acid Derivatives | L-Tartaric Acid, D-Tartaric Acid, (-)-Di-p-toluoyl-L-tartaric acid, (+)-Dibenzoyl-D-tartaric acid | Widely used, commercially available, and often form stable, crystalline salts.[7] |
| Mandelic Acid Derivatives | (S)-(+)-Mandelic Acid, (R)-(-)-Mandelic Acid | Effective for many primary amines; solubility profiles can be favorable.[8] |
| Camphorsulfonic Acid | (1R)-(-)-10-Camphorsulfonic acid, (1S)-(+)-10-Camphorsulfonic acid | Strong acids that readily form salts; useful in a variety of solvents.[7] |
A screening process should be conducted on a small scale to identify the most promising candidates before proceeding to a larger scale.[7]
Q3: What is the role of the solvent, and how do I choose the best one?
The solvent system is arguably the most critical parameter in a diastereomeric resolution.[4] Its role is to maximize the solubility difference between the two diastereomeric salts. An ideal solvent will dissolve the more soluble diastereomer while causing the less soluble one to precipitate with high purity.[9]
Key factors to consider during solvent selection:
-
Polarity: The solvent's polarity affects solute-solvent interactions. Screening a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and their mixtures with water) is recommended.[10]
-
Hydrogen Bonding: Solvents with different hydrogen bonding capabilities can interact differently with the salts, influencing their crystal packing and solubility.[10]
-
Temperature-Dependent Solubility: A good solvent often shows a steep change in the solubility of the salts with temperature, which is ideal for cooling crystallization.[11]
-
Anti-Solvent Addition: If salts are too soluble, an anti-solvent (in which the salts are poorly soluble) can be added to induce crystallization.[4]
A systematic screening approach is the most effective way to identify the optimal solvent or solvent mixture.[4]
Troubleshooting Guide
This section addresses common issues encountered during the resolution of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine and provides actionable solutions.
Issue 1: Low Enantiomeric Excess (e.e.) in the Crystallized Salt
A low e.e. indicates that the separation of the diastereomeric salts is not efficient, often due to co-crystallization.[12]
-
Possible Cause 1: Similar Solubilities of Diastereomeric Salts.
-
Solution: The primary strategy is to re-optimize the solvent system. A different solvent or a mixture of solvents can alter the relative solubilities.[13] Sometimes, even a small amount of a co-solvent like water can significantly impact resolution efficiency by being incorporated into the crystal structure.[14]
-
-
Possible Cause 2: Formation of a Solid Solution.
-
Solution: A solid solution occurs when the crystal lattice of the less soluble salt incorporates the more soluble diastereomer.[10] If repeated recrystallizations fail to improve the e.e., a solid solution may be the cause.[10] In this case, changing the resolving agent is the most effective strategy to create diastereomers with different crystal packing properties.[10]
-
-
Possible Cause 3: Crystallization Occurred Too Quickly (Kinetic Control).
-
Solution: Rapid crystallization can trap the more soluble diastereomer in the crystal lattice. Employ a slower cooling rate to allow the system to remain closer to thermodynamic equilibrium, which favors the formation of purer crystals.[9] Seeding the solution with a few crystals of the desired pure diastereomer can also promote controlled crystal growth over rapid nucleation.[9]
-
Issue 2: No Crystallization or Formation of an Oil/Gum
This issue, often called "oiling out," occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid.[4]
-
Possible Cause 1: Salts are Too Soluble.
-
Possible Cause 2: High Level of Supersaturation.
-
Solution: Oiling out is often caused by a rapid generation of supersaturation. Slow down the rate of cooling or the rate of anti-solvent addition.[4] Using a solvent mixture can help fine-tune the solvating properties to better match the crystal lattice requirements.
-
-
Possible Cause 3: Impurities.
-
Solution: Ensure the starting racemic amine and the resolving agent are of high purity. Impurities can inhibit nucleation and crystal growth.[7]
-
Issue 3: Low Yield of the Resolved Product
While the theoretical maximum yield for a classical resolution is 50%, achieving yields close to this can be challenging.[8]
-
Possible Cause 1: High Solubility of the Desired Diastereomeric Salt.
-
Solution: Optimize the crystallization temperature. Lowering the final temperature will decrease the salt's solubility and increase the yield.[11] However, be mindful that very low temperatures can sometimes cause the more soluble diastereomer to precipitate, reducing the e.e.[15] Also, use the minimum amount of solvent necessary for dissolution at the higher temperature.
-
-
Possible Cause 2: Suboptimal Stoichiometry.
-
Solution: The molar ratio of the resolving agent to the racemic amine is a key parameter.[16] While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve both purity and yield by altering the complex phase equilibria in the solution.[9][16] Experiment with different ratios to find the optimum.
-
-
Possible Cause 3: Material Loss During Workup.
-
Solution: When washing the filtered crystals, use a minimal amount of cold solvent to avoid dissolving a significant portion of the product.[1] Ensure complete transfer of solids during filtration.
-
Visual Workflows and Protocols
General Workflow for Diastereomeric Resolution
The following diagram illustrates the key stages of the resolution process.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
Experimental Protocols
Protocol 1: General Diastereomeric Salt Crystallization
This protocol provides a starting point for the resolution of racemic 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine.[9][12]
-
Salt Formation:
-
In a suitable flask, dissolve the racemic 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine (1.0 equivalent) in a chosen solvent (e.g., methanol, ethanol).
-
In a separate flask, dissolve the chiral resolving agent (e.g., L-tartaric acid, 0.5-1.0 equivalents) in the same solvent, using gentle heating if necessary.
-
Add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. A slow cooling rate is crucial for obtaining high purity crystals.[9]
-
If no crystals form, consider seeding with a small amount of pre-formed salt or further cooling the solution in an ice bath or refrigerator (e.g., to 4 °C).
-
Allow the crystallization to proceed for a set period (e.g., 2-24 hours) to maximize yield.
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[1]
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add an aqueous base (e.g., 1M NaOH) dropwise with vigorous stirring until the solid dissolves and the aqueous layer is basic (pH > 10).
-
Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered amine using chiral High-Performance Liquid Chromatography (HPLC).[12]
-
Protocol 2: Recrystallization for Improving Enantiomeric Excess
If the initial e.e. is unsatisfactory, a recrystallization of the diastereomeric salt can significantly improve its purity.[12]
-
Dissolution:
-
Transfer the diastereomeric salt with low e.e. to a clean flask.
-
Add the minimum amount of the hot crystallization solvent required to fully dissolve the salt.
-
-
Recrystallization:
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the growth of high-purity crystals.
-
Once crystals have formed, you may cool the flask further to improve the recovery yield.
-
-
Isolation and Analysis:
-
Isolate the purified crystals by filtration, wash with a minimal amount of cold solvent, and dry.
-
Liberate a small sample of the amine as described in Protocol 1 and re-analyze the e.e. by chiral HPLC. Repeat the recrystallization if necessary.
-
References
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron, 62(43), 10134-10141. [Link]
-
Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2020). The Journal of Organic Chemistry, 85(7), 4666-4674. [Link]
-
Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. (2008). ResearchGate. [Link]
-
Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (2021). University of Bath. [Link]
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023). Industrial & Engineering Chemistry Research, 62(4), 1851-1862. [Link]
-
New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. (2013). IntechOpen. [Link]
-
Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. (2013). PMC - PubMed Central. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2006). PMC - PubMed Central. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]
-
Temperature drop triggers chirality twist. (2017). Chemistry World. [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). CrystEngComm, 25(2), 225-236. [Link]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2024). Organic Process Research & Development. [Link]
-
Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2017). Gavin Publishers. [Link]
-
Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery. [Link]
-
Resolution of Enantiomers. (2025). Chiralpedia. [Link]
-
What is the exact process of enantiomer resolution by a chiral resolution agent?. (2023). Quora. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2015). The Royal Society of Chemistry. [Link]
-
Diastereomeric Salt Crystallization Using Ternary Phase Diagram. (2023). YouTube. [Link]
-
Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (2023). ResearchGate. [Link]
-
Chiral Resolution Screening. (n.d.). Onyx Scientific. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. onyxipca.com [onyxipca.com]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Technical Support Center: Synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine
Welcome to the technical support center for the synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during the synthesis of this key chiral intermediate. Our focus is on providing practical, field-tested insights to improve yield, purity, and overall success of your experiments.
Troubleshooting Guide: Common Byproducts and Purity Issues
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine, typically achieved via reductive amination of 3'-Fluoro-4'-methoxyacetophenone, is a robust transformation. However, like any multi-step chemical process, it is prone to the formation of specific byproducts that can complicate purification and compromise the quality of the final product. Below is a comprehensive table outlining common issues, their root causes, and actionable solutions.
| Observed Issue | Potential Cause(s) | Proposed Solution(s) & Protocol |
| Low Yield / Incomplete Conversion | 1. Inefficient Imine Formation: The equilibrium between the starting ketone and the imine intermediate may not favor the imine. This is often due to the presence of water. 2. Suboptimal pH: The reaction is pH-sensitive. A mildly acidic condition (pH 4-6) is typically required to facilitate imine formation without protonating and deactivating the amine nucleophile[1]. 3. Steric Hindrance: Although less of an issue with ammonia, bulkier amine sources can slow down the reaction. | 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture. 2. pH Adjustment: Add a mild acid catalyst such as acetic acid or titanium(IV) isopropoxide to the reaction mixture. Monitor the pH to maintain the optimal range. 3. Increase Reaction Time/Temperature: If steric hindrance is a factor, extending the reaction time or moderately increasing the temperature can help drive the reaction to completion. |
| Presence of Unreacted 3'-Fluoro-4'-methoxyacetophenone | Premature or Non-selective Reduction: The reducing agent, particularly a strong one like sodium borohydride (NaBH₄), can reduce the starting ketone before the imine is fully formed[2]. | Sequential Addition Protocol: 1. Dissolve 3'-Fluoro-4'-methoxyacetophenone and the ammonia source in an appropriate anhydrous solvent (e.g., methanol, ethanol). 2. Stir the mixture for a sufficient time (e.g., 1-2 hours) to allow for imine formation. 3. Cool the reaction mixture in an ice bath before slowly adding the reducing agent. This temporal separation of imine formation and reduction minimizes the reduction of the starting ketone. Use a Milder Reducing Agent: Consider using sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for imines over ketones[3]. |
| Formation of Secondary Amine Byproduct (N-alkylation) | Over-alkylation: The primary amine product can act as a nucleophile and react with another molecule of the imine intermediate, leading to the formation of a secondary amine. | 1. Use of Excess Ammonia: Employing a large excess of the ammonia source can statistically favor the reaction of the imine with ammonia over the primary amine product. 2. Controlled Stoichiometry: Carefully control the stoichiometry of the reactants to minimize the chances of the product reacting further. |
| Enantiomeric Impurity (in Asymmetric Synthesis) | 1. Low Enantioselectivity of the Catalyst: The chiral catalyst or auxiliary used may not be efficient in directing the stereochemical outcome of the reaction. 2. Racemization: The product may be susceptible to racemization under the reaction or work-up conditions[4]. | 1. Catalyst Screening: Screen a variety of chiral catalysts and ligands to find the optimal one for your specific substrate and conditions. 2. Chiral Resolution: If a racemic or nearly racemic mixture is obtained, it can be resolved using a chiral resolving agent like mandelic acid or tartaric acid to form diastereomeric salts that can be separated by crystallization[5]. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine and what are its main challenges?
A1: The most prevalent method is the reductive amination of 3'-Fluoro-4'-methoxyacetophenone[6]. This can be performed as a one-pot reaction where the ketone, an ammonia source, and a reducing agent are combined[7]. The primary challenges include ensuring complete conversion of the starting material, preventing over-alkylation to the secondary amine, and achieving high enantiopurity in asymmetric variations of the synthesis[4][7].
Q2: I've observed an impurity with a mass corresponding to the dimer of my product. How can this be formed and prevented?
A2: Dimerization can occur, though it's less common. It can be promoted by oxidative conditions or the presence of certain metal catalysts. To prevent this, ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are free from oxidizing impurities.
Q3: How can I effectively remove the unreacted starting ketone from my final product?
A3: If you have a significant amount of unreacted 3'-Fluoro-4'-methoxyacetophenone, purification by column chromatography on silica gel is the most effective method. A solvent system with a gradient of ethyl acetate in hexanes can typically separate the less polar ketone from the more polar amine product.
Q4: My synthesis is for a chiral version of the amine, but the enantiomeric excess (ee) is low. What are the critical factors to control?
A4: Achieving high enantiomeric excess is dependent on several factors[4]. The choice of chiral catalyst or auxiliary is paramount[8]. The reaction temperature should be optimized, as lower temperatures often lead to higher selectivity. The solvent can also play a crucial role in the stereochemical outcome. Finally, ensure the enantiomeric purity of your starting materials and chiral reagents, as any impurity will directly impact the final product's ee[4].
Q5: What analytical techniques are best for identifying the byproducts in my reaction mixture?
A5: A combination of techniques is ideal. Thin-layer chromatography (TLC) can give you a quick overview of the number of components. Gas chromatography-mass spectrometry (GC-MS) is excellent for identifying volatile components and their molecular weights. For a detailed structural elucidation of non-volatile byproducts, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are the most powerful tools. For determining enantiomeric purity, chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) are the standard methods[9].
Visualizing the Synthesis and Byproduct Formation
The following diagrams illustrate the primary synthetic pathway and the points at which common byproducts can emerge.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. in.bgu.ac.il [in.bgu.ac.il]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Fluorinated Phenylethylamine Hydrochlorides
Welcome to the Technical Support Center for the purification of fluorinated phenylethylamine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, explaining the causality behind experimental choices to ensure technical accuracy and trustworthiness in your work.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of fluorinated phenylethylamine hydrochlorides.
Problem: Low Yield of Precipitated Hydrochloride Salt
Q: I've performed my reaction to synthesize a fluorinated phenylethylamine and am attempting to precipitate the hydrochloride salt from an organic solvent, but the yield is significantly lower than expected. What are the potential causes and how can I improve my yield?
A: Low yields during the precipitation of amine hydrochloride salts are a common issue. The primary causes often revolve around solvent choice, the concentration of your product, and the method of HCl addition.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The ideal solvent should readily dissolve the free amine but have low solubility for the hydrochloride salt.[1] Ethers (like diethyl ether or MTBE) and esters (like ethyl acetate) are often good choices for precipitating amine hydrochlorides.[1] If your product is too soluble in the chosen solvent, you will lose a significant portion of it in the mother liquor.
-
Troubleshooting:
-
Solvent Screening: If the yield is poor, consider a less polar solvent or a co-solvent system. For instance, if you are using ethyl acetate, try adding a non-polar solvent like hexanes or heptane as an anti-solvent to decrease the solubility of the salt.[2]
-
Concentration: Ensure your free amine solution is sufficiently concentrated before adding the HCl source. A dilute solution will require a larger volume of anti-solvent and may still result in poor precipitation.
-
-
-
Method of HCl Addition: The form of HCl used can impact precipitation.
-
Troubleshooting:
-
Gaseous HCl: Bubbling dry HCl gas through the solution is a highly effective method but requires specialized equipment.
-
HCl in an Organic Solvent: A solution of HCl in a solvent like dioxane or isopropanol is a common and convenient alternative.[1] Ensure the HCl solution is fresh and has the correct concentration.
-
-
-
Incomplete Reaction: It's crucial to confirm that the initial reaction to form the amine has gone to completion. Unreacted starting materials will not precipitate as the hydrochloride salt and will reduce your overall yield.
-
Troubleshooting:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the reaction progress and confirm the disappearance of starting materials.[3]
-
-
Problem: Oily Precipitate Instead of Crystalline Solid
Q: When I add HCl to my fluorinated phenylethylamine solution, I get an oil or a gummy solid instead of a fine crystalline precipitate. How can I induce crystallization?
A: The formation of an oil or "oiling out" is a common crystallization problem, often caused by the product being supersaturated or the presence of impurities that inhibit crystal lattice formation.
Possible Causes & Solutions:
-
High Concentration of Impurities: Impurities can interfere with the ordered arrangement of molecules into a crystal lattice.
-
Troubleshooting:
-
Initial Purification of the Free Amine: Before forming the salt, consider a preliminary purification of the free amine. An acid-base extraction is a highly effective method to remove non-basic organic impurities.[4][5] Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The amine will move into the aqueous layer as the ammonium salt. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.[6]
-
-
-
Supersaturation: If the solution is too concentrated, the product may crash out of solution too quickly, preventing the formation of an ordered crystal lattice.
-
Troubleshooting:
-
Slower Addition of HCl: Add the HCl solution dropwise with vigorous stirring to control the rate of salt formation.
-
Temperature Control: Cooling the solution can sometimes help, but rapid cooling can also lead to oiling out. Try cooling the solution slowly after the addition of HCl.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure crystalline product, add a seed crystal to the solution to initiate crystallization.
-
-
Problem: Persistent Impurities in the Final Hydrochloride Salt
Q: After precipitation and filtration, my fluorinated phenylethylamine hydrochloride is still showing impurities by NMR or LC-MS. What are the best strategies to improve purity?
A: Persistent impurities in the final product often require a more rigorous purification technique than simple precipitation.
Possible Causes & Solutions:
-
Co-precipitation of Impurities: Some impurities may have similar solubility properties to your product and co-precipitate.
-
Troubleshooting:
-
Recrystallization: This is a powerful technique for purifying solid compounds.[7] The impure salt is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly to allow for the formation of pure crystals while the impurities remain in the mother liquor.[7]
-
-
-
Inadequate Removal of Reagents or Byproducts:
-
Troubleshooting:
-
Aqueous Washes: Before forming the hydrochloride salt, ensure the organic solution of the free amine is thoroughly washed to remove any water-soluble reagents or byproducts.
-
Chromatography of the Free Amine: If impurities are difficult to remove by extraction or crystallization, column chromatography of the free amine on silica gel may be necessary.[1] It is often recommended to add a small amount of a tertiary amine like triethylamine to the eluent to prevent the amine from streaking on the acidic silica gel.[1] Alternatively, using basic alumina as the stationary phase can be effective.[1]
-
-
Workflow for Purification of a Fluorinated Phenylethylamine Hydrochloride
Caption: A general workflow for the purification of fluorinated phenylethylamine hydrochlorides.
II. Frequently Asked Questions (FAQs)
Q1: What are the key differences in purification strategies for fluorinated versus non-fluorinated phenylethylamines?
A1: The presence of fluorine can influence the physicochemical properties of the molecule, such as its pKa, lipophilicity, and crystal packing, which may require adjustments to standard purification protocols.[10][11]
-
Basicity: Fluorine is an electron-withdrawing group, which can decrease the basicity of the amine. This can affect the efficiency of acid-base extractions. A stronger acidic solution may be required to fully protonate the fluorinated amine and extract it into the aqueous phase.
-
Solubility: Fluorination generally increases the lipophilicity of a molecule. This can alter its solubility in common organic solvents, potentially requiring different solvent systems for extraction, precipitation, and recrystallization. In some cases, fluorous chromatography, which utilizes a fluorinated stationary phase, can be a powerful tool for separating fluorinated compounds.[12]
-
Chromatography: The increased polarity of the C-F bond can also affect the compound's behavior on silica gel. It may be necessary to adjust the eluent polarity to achieve good separation.
Q2: How do I choose the best analytical technique to assess the purity of my final product?
A2: A combination of techniques is often best for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting impurities.[3] A variety of columns and mobile phases can be used, and the addition of a fluorinated eluent can sometimes improve the separation of fluorinated compounds.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound. ¹⁹F NMR is particularly useful for fluorinated compounds to confirm the presence and environment of the fluorine atoms. The presence of unexpected signals can indicate impurities.
-
Mass Spectrometry (MS): MS provides the molecular weight of your compound, which is a crucial piece of data for confirming its identity.[14] Techniques like LC-MS combine the separation power of HPLC with the detection capabilities of MS, making it a powerful tool for identifying and quantifying impurities.
-
Elemental Analysis: For a final, highly pure sample, elemental analysis can provide the percentage of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to confirm the compound's empirical formula.
Q3: Are there any specific safety precautions I should take when working with fluorinated phenylethylamines?
A3: As with all chemicals, it is essential to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Fume Hood: Handle all volatile organic compounds and corrosive reagents in a well-ventilated fume hood.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for the specific compound you are working with to be aware of any particular hazards. Phenethylamines can be skin and respiratory irritants.[]
-
Biological Activity: Many phenylethylamines, including fluorinated analogs, are psychoactive.[10] Handle these compounds with appropriate care and be aware of their potential biological effects.
Q4: Can I use chiral chromatography to separate enantiomers of a fluorinated phenylethylamine?
A4: Yes, chiral chromatography is a common and effective method for separating enantiomers.
-
Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available that can be used for the chiral separation of amines.[16]
-
Derivatization: In some cases, derivatizing the amine with a chiral agent can facilitate separation on a non-chiral column.[17]
-
Diastereomeric Salt Resolution: An alternative to chromatography is to form a salt with a chiral acid (e.g., tartaric acid).[18] The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.[18][19]
Decision Tree for Purification Strategy
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iransilicate.com [iransilicate.com]
- 16. Chiral separation of 1-Phenylethylamine enantiomers | Sigma-Aldrich [sigmaaldrich.com]
- 17. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ptacts.uspto.gov [ptacts.uspto.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Preventing racemization during the workup of chiral amine synthesis
Welcome to the Technical Support Center for chiral amine synthesis. As researchers and professionals in drug development, maintaining the stereochemical integrity of your chiral amines is paramount. This guide is designed to provide you with in-depth, field-proven insights into preventing racemization during the crucial workup phase of your synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the enantiomeric purity of your products.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems you might encounter during the isolation and purification of your chiral amine product.
Problem 1: My chiral amine shows significant loss of enantiomeric excess (ee) after an acidic wash.
Q: I performed a standard aqueous workup using a dilute HCl wash to remove basic impurities and protonate my amine for extraction. However, my chiral HPLC analysis shows a significant drop in ee%. What is happening?
A: This is a common issue that often points to racemization through the formation of a transient, achiral intermediate like an imine or enamine.[1][2] Here’s a breakdown of the likely causes and solutions:
Root Cause Analysis:
-
Mechanism of Racemization: The stereocenter in many chiral amines, particularly those with a hydrogen atom on the chiral carbon (α-hydrogen), is susceptible to racemization under both acidic and basic conditions.[3]
-
Acid-Catalyzed Racemization: In the presence of acid, the amine can be in equilibrium with its protonated form. More importantly, if there is a neighboring group that can be protonated (e.g., a carbonyl), it can facilitate tautomerization to an achiral enol or enamine intermediate.[2] Even without such a group, harsh acidic conditions can promote the formation of a transient iminium ion, which can be attacked by a nucleophile (like water) from either face, leading to racemization.
-
Overly Strong Acid/High Concentration: Using a highly concentrated or strong acid (e.g., >1M HCl) can accelerate these racemization pathways. The goal is to protonate the amine for solubility, not to create harsh conditions that compromise stereochemical integrity.
-
Solutions & Protocols:
-
Use a Milder Acidic Wash: Instead of strong mineral acids, consider using a buffered solution or a weaker acid.
-
Saturated Ammonium Chloride (NH₄Cl): This solution is weakly acidic (pH ~4.5-5.5) and is often sufficient to protonate amines for extraction without causing significant racemization.
-
Dilute Citric Acid or Acetic Acid: A 5-10% aqueous solution of a weak organic acid can be an effective alternative to HCl.
-
-
Minimize Contact Time: Perform the acidic wash quickly and at a reduced temperature. The longer your chiral amine is in an acidic aqueous environment, the greater the opportunity for racemization.
-
Temperature Control: Always perform extractions at low temperatures (0-5 °C) by chilling your solutions in an ice bath. Elevated temperatures provide the activation energy needed to overcome the inversion barrier of the chiral center.[3]
Workflow: Optimizing an Acidic Wash ```dot
graph TD { A[Start: Chiral Amine in Organic Layer] --> B{Need to remove basic impurities/extract amine?}; B -->|Yes| C[Select Acidic Wash]; C --> D{Is the amine known to be robust?}; D -->|Yes| E[Use Dilute (0.5-1M) HCl at 0-5°C]; D -->|No/Unknown| F[Use milder conditions]; F --> G[Try Saturated aq. NH₄Cl at 0-5°C]; F --> H[Try 10% Citric Acid at 0-5°C]; G --> I[Check ee%]; H --> I; E --> I; I --> J{Racemization still observed?}; J -->|Yes| K[Consider amine protection or alternative purification]; J -->|No| L[Proceed with drying and concentration]; B -->|No| L;
}
Caption: General mechanism of chiral amine racemization.
Q2: How does temperature affect racemization during workup?
A2: Temperature has a significant impact on the rate of racemization. [4]Higher temperatures provide the necessary thermal energy for molecules to overcome the activation energy barrier for the interconversion of enantiomers. [1]Therefore, performing all workup steps—including washes, extractions, and even solvent removal (using a rotary evaporator at low temperature and pressure)—at reduced temperatures is a critical best practice. As a general rule, keeping the temperature at or below room temperature, and preferably at 0-5°C, will significantly suppress racemization rates.
Q3: Which solvents are best to use during the extraction of chiral amines?
A3: The choice of solvent can influence the stability of your chiral amine.
-
Preferred: Non-polar, aprotic solvents like methyl tert-butyl ether (MTBE), diethyl ether, or toluene are often preferred.
-
Use with Caution: Polar, protic solvents (like alcohols) can sometimes stabilize charged, achiral intermediates that may promote racemization. [3]Chlorinated solvents like dichloromethane (DCM) can sometimes contain trace amounts of HCl, which can be detrimental. If you must use DCM, it is advisable to wash it with a weak base and dry it before use or use freshly opened inhibitor-free DCM.
Q4: Can I use a basic wash (e.g., NaHCO₃ or NaOH) during the workup?
A4: Yes, but with extreme caution. Just as strong acids can catalyze racemization, so can strong bases. [3]If you need to remove acidic impurities, a mild basic wash is appropriate.
-
Recommended: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃), which is weakly basic.
-
Avoid: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be avoided unless your amine is known to be stable under these conditions. They can readily deprotonate the α-hydrogen, leading to rapid racemization. [5]* Temperature: As with acidic washes, all basic washes should be performed quickly and at low temperatures (0-5°C).
Q5: When should I consider using a protecting group for the amine?
A5: If your chiral amine is particularly sensitive to racemization or if the reaction conditions are harsh, using a protecting group is an excellent strategy. The amine functionality is temporarily converted into a less reactive group (like a carbamate or an amide), which deactivates the nitrogen and can sterically hinder the removal of the α-proton.
-
Common Protecting Groups: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are widely used. [6][7]They are robust and can be removed under specific conditions that are often orthogonal to many synthetic transformations. [8]* Strategy: The protecting group is installed before the reaction or workup step that is causing racemization and is removed as a final step once the chiral center is no longer at risk.
Protocols
General Protocol for a Non-Racemizing Aqueous Workup of a Basic Chiral Amine
This protocol is designed to minimize racemization by controlling temperature and pH.
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Quenching (if necessary): Slowly add a pre-chilled (0-5 °C) quenching agent (e.g., water or saturated aq. NH₄Cl) to the reaction mixture while maintaining the low temperature.
-
Extraction:
-
Transfer the mixture to a separatory funnel containing a pre-chilled, appropriate organic solvent (e.g., MTBE or ethyl acetate).
-
Wash the organic layer sequentially with:
-
Pre-chilled (0-5 °C) saturated aqueous NaHCO₃ (if acidic byproducts are present).
-
Pre-chilled (0-5 °C) water.
-
Pre-chilled (0-5 °C) brine (saturated aq. NaCl) to aid in phase separation and remove bulk water.
-
-
Perform each wash quickly, minimizing vigorous shaking to prevent emulsion formation.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation) using a low-temperature water bath (≤ 30 °C) to avoid heating the product.
-
Analysis: Immediately analyze the enantiomeric excess of the crude product using a validated chiral HPLC or SFC method. [9][10]
References
- Grokipedia. (n.d.). Racemization.
- Benchchem. (n.d.). Technical Support Center: Preventing Racemization of Chiral Amines.
- University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- Wiley Online Library. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
- Europe PMC. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- MDPI. (2019). Amino Acid-Protecting Groups.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- ResearchGate. (n.d.). Amino Acid-Protecting Groups.
- Wikipedia. (n.d.). Racemization.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- SpringerLink. (1982). Effect of temperature on the limiting excess volumes of amines in aqueous solution.
- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- University of Rochester. (n.d.). Workup: Amines.
- ResearchGate. (n.d.). Effect of temperature on the enantiomeric excess using the constant ν1 = −2.
- Journal of the American Chemical Society. (2025). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives.
- ResearchGate. (n.d.). Deracemization of racemic amines to enantiopure A) (R)‐amines and B) (S)‐amines.
- PubMed. (n.d.). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents.
- MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines.
- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Google Patents. (n.d.). US6548704B2 - Racemization of optically active amines.
- Accounts of Chemical Research. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
- Google Patents. (n.d.). US6002045A - Racemisation of amines.
- Reddit. (2024). Amine workup.
- JoVE. (n.d.). Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes.
- ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- The Journal of Organic Chemistry. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.
- PubMed Central. (2013). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases.
- ACS Publications. (n.d.). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography.
- University of Rochester. (n.d.). About Workup.
- ResearchGate. (n.d.). Influence of pH on α of selected chiral amino acids.
- The Journal of Organic Chemistry. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.
- PubMed Central. (n.d.). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures.
- ACS Applied Bio Materials. (2024). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures.
- Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess.
- PubMed Central. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach.
- ACS Publications. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines.
- ResearchGate. (n.d.). Effect of Mobile Phase pH on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers*.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US6548704B2 - Racemization of optically active amines - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. uma.es [uma.es]
Challenges in the scale-up of asymmetric synthesis of fluorinated amines
Welcome to the technical support center for the asymmetric synthesis of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into amine-containing molecules with stereocontrol. Drawing from established methodologies and field-proven insights, this resource provides practical troubleshooting advice and answers to frequently asked questions to support the successful scale-up of your synthesis.
Introduction to the Challenge
The incorporation of fluorine into organic molecules can significantly enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1][2][3] Consequently, the development of robust and scalable methods for the asymmetric synthesis of fluorinated amines is of paramount importance in medicinal chemistry.[2][4] However, the unique reactivity of fluorine and the sensitivity of many catalytic systems present considerable challenges, particularly during scale-up.[3][5] This guide addresses common hurdles and provides actionable solutions.
Troubleshooting Guide
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 1: Low Enantioselectivity or Racemization
Q: My reaction is yielding the desired fluorinated amine, but with low enantiomeric excess (ee). What are the likely causes and how can I improve stereocontrol?
A: Low enantioselectivity is a frequent challenge when scaling up asymmetric fluorination reactions. Several factors can contribute to this issue:
-
Cause 1: Catalyst Inactivation or Degradation. Many chiral catalysts, particularly organocatalysts, can be susceptible to degradation by the fluorinating agent or by reaction byproducts. For instance, some amine catalysts can be directly fluorinated, reducing their efficacy.[5]
-
Solution: Consider lowering the catalyst loading and carefully controlling the reaction temperature. In some cases, using a sterically hindered catalyst can prevent direct N-fluorination.[5] It is also crucial to ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle.
-
-
Cause 2: Background Reaction. The achiral fluorinating reagent (e.g., Selectfluor) may directly react with the substrate, leading to a racemic background reaction that lowers the overall enantioselectivity.[5]
-
Solution: The choice of solvent can be critical. A solvent in which the fluorinating reagent has low solubility can suppress the background reaction. For example, using CH₂Cl₂ can precipitate Selectfluor, favoring the catalyzed pathway.[5] Additionally, optimizing the rate of addition of the fluorinating agent can help maintain a low concentration in the reaction mixture, further minimizing the uncatalyzed reaction.
-
-
Cause 3: Racemization of the Product. The introduction of an electronegative fluorine atom can increase the acidity of the α-proton in the product, making it susceptible to racemization, especially under basic conditions or during prolonged reaction times.[5]
-
Solution: Carefully screen the reaction conditions to minimize exposure to bases. If a base is required, consider using a weaker, non-nucleophilic base. Reducing the reaction time and temperature can also help preserve the stereochemical integrity of the product. In-situ protection of the newly formed stereocenter, if possible, can be an effective strategy.
-
Problem 2: Formation of Difluorinated Byproducts
Q: I am observing significant amounts of a difluorinated byproduct in my reaction mixture. How can I suppress this side reaction?
A: The formation of difluorinated species is a common issue, particularly when the monofluorinated product is more reactive than the starting material.
-
Cause: The monofluorinated product can undergo a second fluorination, especially if it can readily form an enolate or enamine intermediate. The increased acidity of the α-proton in the monofluorinated product often facilitates this second reaction.[5]
-
Solution 1: Control Stoichiometry. Carefully control the stoichiometry of the fluorinating agent. Using a slight excess or a stoichiometric amount is often sufficient. A slow, controlled addition of the fluorinating agent can help to avoid high local concentrations that favor over-fluorination.
-
Solution 2: Optimize Reaction Conditions. Lowering the reaction temperature can often increase the selectivity for monofluorination. The choice of solvent can also play a role; sometimes a less polar solvent can disfavor the formation of the intermediate required for the second fluorination.
-
Solution 3: Catalyst and Substrate Design. In some organocatalytic systems, the design of the catalyst can create a sterically hindered environment around the newly formed stereocenter, preventing a second fluorination.[5] Modifying the substrate with a bulky protecting group that is removed post-fluorination can also be an effective strategy.
-
Problem 3: Poor Yield and Incomplete Conversion
Q: My reaction is sluggish, resulting in low conversion of the starting material and poor yields of the fluorinated amine. What can I do to improve the reaction efficiency?
A: Poor reactivity can stem from several sources, from the reagents themselves to the reaction setup.
-
Cause 1: Inefficient Catalyst Turnover. The catalyst may not be regenerating effectively, leading to a stalled reaction. This can be due to product inhibition or decomposition of the catalyst.
-
Solution: A thorough optimization of reaction parameters, including catalyst loading, temperature, and concentration, is necessary. The use of additives, such as co-catalysts or bases to facilitate catalyst regeneration, has proven effective in many systems.[5]
-
-
Cause 2: Low Reactivity of the Fluorinating Agent. Not all fluorinating agents are equally reactive. The choice of reagent should be tailored to the specific substrate and catalytic system.
-
Solution: If using a milder fluorinating agent like NFSI (N-fluorobenzenesulfonimide), switching to a more reactive one like Selectfluor might improve conversion, but this must be balanced with potential decreases in selectivity.[5] Conversely, if a highly reactive agent is causing decomposition, a milder one should be investigated.
-
-
Cause 3: Mass Transfer Limitations on Scale-up. What works in a small flask may not translate directly to a larger reactor due to inefficient mixing and heat transfer.
-
Solution: For larger scale reactions, ensure adequate agitation to maintain a homogeneous mixture. For exothermic reactions, efficient cooling is critical to prevent side reactions and catalyst decomposition. The use of flow chemistry can be a powerful tool to overcome these limitations by providing superior mixing and heat transfer.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with electrophilic fluorinating reagents on a larger scale?
A1: Electrophilic fluorinating reagents such as Selectfluor and NFSI are strong oxidants and can be hazardous. Key safety considerations include:
-
Toxicity and Reactivity: These reagents can react violently with certain organic materials and are toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Exothermic Reactions: Fluorination reactions can be highly exothermic. On a larger scale, this can lead to a runaway reaction if not properly controlled. Ensure the reactor is equipped with adequate cooling and a means to monitor the internal temperature. Slow addition of the fluorinating agent is crucial.
-
Fluorine Gas: While less common in academic labs for this purpose, elemental fluorine (F₂) is extremely toxic and corrosive. Its use requires specialized equipment and expertise, often within a continuous flow setup to manage its reactivity safely.[7]
Q2: How do I choose the right analytical method to determine the enantiomeric excess of my fluorinated amine?
A2: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).
-
Method Development: You will need to screen different chiral stationary phases (e.g., polysaccharide-based columns like Chiralcel OD, OJ, or Chiralpak AD, IA) and mobile phases to achieve baseline separation of the enantiomers.
-
Derivatization: If the amine itself is difficult to resolve, derivatization with a chiral or achiral reagent that introduces a chromophore can improve detection and separation on a chiral column.
-
NMR Spectroscopy: Chiral shift reagents can be used in ¹H or ¹⁹F NMR to differentiate between enantiomers, although this method is generally less accurate than chromatographic techniques for precise ee determination.
Q3: Are there enzymatic methods for the asymmetric synthesis of fluorinated amines, and are they scalable?
A3: Yes, enzymatic approaches are a promising and growing area.[1]
-
Advantages: Enzymes offer exquisite stereoselectivity and operate under mild conditions (aqueous media, room temperature), which can be advantageous for sensitive substrates.[1]
-
Challenges: The substrate scope of naturally occurring enzymes can be limited. However, techniques like directed evolution are being used to engineer enzymes with improved activity and selectivity for non-natural substrates.[1]
-
Scalability: While scalability can be a concern due to enzyme cost and stability, advances in enzyme immobilization and process optimization are making enzymatic routes more viable for industrial applications.
Q4: What are the main challenges associated with the purification of fluorinated amines on a larger scale?
A4: Purification can be complicated by the unique properties of fluorinated compounds.
-
Volatility: Some smaller fluorinated amines can be volatile, leading to product loss during solvent removal under reduced pressure.
-
Solubility: The introduction of fluorine can significantly alter the solubility profile of a molecule, sometimes making standard extraction and crystallization procedures less effective.
-
Chromatography: Fluorinated compounds can exhibit different retention behaviors on silica gel compared to their non-fluorinated analogs. It may be necessary to screen different solvent systems for column chromatography. Additionally, some fluorinated products can be unstable on silica gel.[5] In some cases, purification can be simplified by designing the synthesis to yield a solid product that can be isolated by filtration, avoiding aqueous workups that can degrade water-sensitive products.[2][8]
Visualizing the Workflow: Troubleshooting Asymmetric Fluorination
The following diagram illustrates a typical decision-making process when troubleshooting common issues in asymmetric fluorination reactions.
Caption: Troubleshooting workflow for asymmetric fluorination.
Experimental Protocol Example: Organocatalytic Asymmetric α-Fluorination of an Aldehyde
This protocol is a generalized example based on methodologies described in the literature for the asymmetric fluorination of α-branched aldehydes using a chiral secondary amine catalyst.[5]
Materials:
-
α-Branched aldehyde (1.0 mmol, 1.0 equiv)
-
Chiral secondary amine catalyst (e.g., Jørgensen-Hayashi catalyst) (0.05-0.1 mmol, 5-10 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (1.1 mmol, 1.1 equiv)
-
Anhydrous solvent (e.g., Methyl tert-butyl ether (MTBE) or CH₂Cl₂) (5-10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add the α-branched aldehyde and the chiral secondary amine catalyst.
-
Add the anhydrous solvent via syringe and stir the mixture at the desired temperature (e.g., 0 °C or room temperature).
-
In a separate flask, dissolve the NFSI in the anhydrous solvent.
-
Add the NFSI solution to the aldehyde/catalyst mixture dropwise over a period of 1-2 hours using a syringe pump.
-
Causality Note: Slow addition is critical to maintain a low concentration of the fluorinating agent, which helps to suppress uncatalyzed background reactions and potential side reactions.[5]
-
-
Allow the reaction to stir at the set temperature for the determined reaction time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation Note: The crude product should be analyzed by ¹H NMR and ¹⁹F NMR to confirm the structure and by chiral HPLC/SFC to determine the enantiomeric excess.
-
-
Purify the crude product by flash column chromatography on silica gel.
-
Caution: Some α-fluoro aldehydes are unstable on silica gel and may require in-situ reduction to the more stable alcohol before purification.[5]
-
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-20 mol% | Balances reaction rate with cost and potential for side reactions.[5] |
| Temperature | -20 °C to RT | Lower temperatures often improve enantioselectivity. |
| Solvent | MTBE, CH₂Cl₂, CHCl₃ | Solvent choice can impact reagent solubility and reaction selectivity.[5] |
| Concentration | 0.1 - 0.5 M | Affects reaction kinetics; needs to be optimized for each system. |
References
-
Ni, C., Hu, M., & Hu, J. (2018). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. National Institutes of Health. [Link]
-
The Innovation. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]
-
TBA. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
-
Pannecoucke, X., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. [Link]
-
Carboni, F., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]
-
Siegel, D. (2020). Asymmetric Fluorination Reactions. ResearchGate. [Link]
-
Bégué, J.P. (2024). Recent Advances on Fluorine Chemistry. MDPI. [Link]
-
HIMS. (2023). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS. [Link]
-
Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
Sources
- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for the synthesis of 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine.
An exceptional guide for researchers and scientists, this Technical Support Center provides in-depth troubleshooting and frequently asked questions for the synthesis of 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine. Authored from the perspective of a Senior Application Scientist, this document delivers field-proven insights and scientifically-grounded protocols to navigate the complexities of this synthesis.
Technical Support Center: Synthesis of 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine
Introduction: The synthesis of 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine, a key chiral building block in pharmaceutical development, often presents challenges related to yield, purity, and stereocontrol. The most prevalent and industrially scalable route is the reductive amination of 3-fluoro-4-methoxyacetophenone. This guide is structured to address the common pitfalls and strategic decisions encountered during this process, ensuring a robust and reproducible synthesis.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, providing both the underlying cause and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A: Low yield in the reductive amination of 3-fluoro-4-methoxyacetophenone is typically traced back to three main areas: incomplete imine formation, competitive reduction of the starting ketone, or product loss during workup.
-
Inefficient Imine Formation: The crucial first step is the condensation of the ketone with an amine source (e.g., ammonia or ammonium acetate) to form the imine intermediate. This is an equilibrium-driven process.
-
Causality: Water is a byproduct of imine formation. If not effectively removed or sequestered, Le Chatelier's principle dictates the equilibrium will favor the starting materials.
-
Solution:
-
Dehydrating Agent: Add a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
Azeotropic Removal: If using a suitable solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it forms.
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can catalyze imine formation by activating the ketone's carbonyl group.[1][2]
-
-
-
Premature Ketone Reduction: Many common reducing agents can also reduce the starting ketone, leading to the formation of 1-(3-fluoro-4-methoxyphenyl)ethan-1-ol as a significant byproduct.
-
Causality: The reactivity of the reducing agent is not sufficiently selective for the imine over the ketone. This is a common issue with powerful hydrides like sodium borohydride (NaBH₄) in one-pot procedures.[2]
-
Solution:
-
Use an Imine-Selective Reductant: Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][3] These reagents show significantly higher reactivity towards the protonated iminium ion than the neutral ketone.
-
Adopt a Two-Step Procedure: First, ensure complete formation of the imine (monitored by TLC or ¹H NMR). Only then, add the reducing agent (like NaBH₄) at a reduced temperature (e.g., 0 °C) to minimize ketone reduction.[4]
-
-
-
Product Loss During Workup: The basic nature of the target amine can lead to losses if the aqueous workup is not optimized.
-
Causality: The amine can be protonated and become water-soluble at acidic or neutral pH.
-
Solution: During extraction, ensure the aqueous layer is made sufficiently basic (pH > 10) with NaOH or K₂CO₃ to deprotonate the ammonium salt, driving the free amine into the organic layer.
-
Q2: I am observing a significant amount of a secondary amine byproduct. How can this be prevented?
A: The formation of a secondary amine, bis(1-(3-fluoro-4-methoxyphenyl)ethyl)amine, is a classic side reaction in reductive aminations that use ammonia.
-
Causality: The newly formed primary amine product is nucleophilic and can react with another molecule of the imine intermediate. This subsequent reduction leads to the undesired secondary amine. This issue is exacerbated by high concentrations and elevated temperatures.
-
Solution:
-
Use a Large Excess of the Amine Source: Employing a significant excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) shifts the equilibrium, making it statistically more likely for the imine to react with ammonia rather than the primary amine product.
-
Control Reagent Addition: If feasible, slowly add the reducing agent to the reaction mixture. This keeps the instantaneous concentration of the primary amine product low, reducing the rate of the side reaction.
-
Q3: My reaction has stalled and is not proceeding to completion, even after extended reaction times. What should I check?
A: Reaction stalling often points to reagent degradation, catalyst deactivation, or suboptimal reaction conditions.
-
Causality & Solutions:
-
Reducing Agent Potency: Hydride reducing agents can degrade upon exposure to moisture or air. Use a fresh bottle of the reducing agent or titrate it to determine its activity.
-
pH Environment: Reductive amination using reagents like NaBH₃CN is most effective in a weakly acidic environment (pH 5-6), which facilitates the formation of the reactive iminium ion.[3] If the reaction medium is neutral or basic, the reaction rate will be significantly slower. Add a mild acid like acetic acid to buffer the system.
-
Catalyst Poisoning (for Catalytic Hydrogenation): If using a heterogeneous catalyst like Palladium on carbon (Pd/C), impurities in the starting materials or solvents (e.g., sulfur compounds) can poison the catalyst.[5] Ensure high-purity reagents and solvents are used.
-
Caption: Troubleshooting workflow for synthesis optimization.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader strategic questions about the synthesis.
Q1: What is the most reliable method for synthesizing this amine in an academic or industrial setting?
A: One-pot reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is arguably the most reliable and convenient method.[2] It offers an excellent balance of reactivity, selectivity, and operational simplicity.
-
Expertise: NaBH(OAc)₃ is a mild reducing agent that is particularly effective for reducing iminium ions in the presence of aldehydes or ketones. Its steric bulk and reduced hydridic character prevent significant reduction of the starting ketone. Unlike NaBH₃CN, it does not involve toxic cyanide species.[2]
-
Trustworthiness: This method is self-validating because the reaction can be performed in a single pot by mixing the ketone, amine source (ammonium acetate), and NaBH(OAc)₃ in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4] The mild conditions typically lead to cleaner reactions with fewer byproducts.
Q2: How do I choose the best reducing agent for my specific setup?
A: The choice of reducing agent is critical and depends on factors like desired procedure (one-pot vs. two-step), safety considerations, and cost.
| Reducing Agent | Procedure | Pros | Cons |
| NaBH(OAc)₃ | One-Pot | High selectivity for imines; mild; non-toxic byproducts.[2] | Higher cost; moisture sensitive. |
| NaBH₃CN | One-Pot | Excellent selectivity for imines; effective at acidic pH.[3] | Highly toxic (releases HCN); requires careful pH control. |
| NaBH₄ | Two-Step | Inexpensive; powerful reductant. | Reduces ketones/aldehydes; requires a separate imine formation step.[2] |
| H₂ with Pd/C | One-Pot | "Green" (byproduct is water); excellent for scale-up. | Requires specialized pressure equipment; catalyst can be poisoned.[5] |
Q3: For pharmaceutical applications, enantiopurity is critical. What are the best strategies for an asymmetric synthesis?
A: Achieving high enantioselectivity is a key challenge. There are three primary strategies:
-
Catalytic Asymmetric Reductive Amination: This is a highly atom-economical approach. It involves using a chiral catalyst to direct the reduction of the intermediate imine.
-
Method: A common method is asymmetric transfer hydrogenation, using a chiral transition metal complex (e.g., Ruthenium or Iridium) and a hydrogen source like formic acid.[6]
-
Insight: The catalyst forms a chiral environment around the imine, forcing the hydride to add to one face preferentially, leading to an excess of one enantiomer.[7]
-
-
Biocatalysis with Transaminases: This is an increasingly popular "green" chemistry approach that offers exceptionally high enantioselectivity.[8]
-
Method: A transaminase enzyme catalyzes the conversion of the ketone directly to the amine using an amine donor (like isopropylamine). The enzyme's chiral active site ensures the production of a single enantiomer.[5][9]
-
Insight: Engineered transaminases are commercially available with high stability and broad substrate scope, making this a viable industrial method.[8]
-
-
Chiral Auxiliary Approach: This is a more classical but robust method.
-
Method: The starting ketone is reacted with a chiral amine (the auxiliary), such as (R)- or (S)-α-methylbenzylamine, to form a diastereomeric mixture of imines.[10] Reduction of this mixture leads to diastereomeric secondary amines. After separation (e.g., by chromatography or crystallization), the chiral auxiliary is cleaved (e.g., by hydrogenolysis) to yield the desired enantiopure primary amine.
-
Caption: Key strategies for asymmetric amine synthesis.
Part 3: Experimental Protocol
Recommended Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a reliable method for the synthesis of racemic 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine and is adapted from established procedures for reductive amination.[2][4]
Materials:
-
3-Fluoro-4-methoxyacetophenone (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (10 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (for extraction)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-fluoro-4-methoxyacetophenone (1.0 eq) and ammonium acetate (10 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to create a concentration of approximately 0.1-0.2 M with respect to the ketone.
-
Initial Stirring: Stir the resulting suspension at room temperature for 30-60 minutes to facilitate initial imine formation.
-
Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Workup - Basification: Transfer the mixture to a separatory funnel. Add 1 M NaOH solution until the aqueous layer is strongly basic (pH 11-12) to ensure the amine is in its free base form.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane, often with 1% triethylamine to prevent streaking) or by vacuum distillation to afford the pure 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine.
References
- BenchChem. (2025). Technical Support Center: Chiral Synthesis of Aminopiperidines.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis.
- Fluoromart. 1-(3'-FLUORO-4'-METHOXYPHENYL)ETHYLAMINE.
- Various Authors. (2021). A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine.
- Various Authors. (2020). Chiral Amine Synthesis - Strategies, Examples, and Limitations.
- Podyacheva, E., et al.
- Organic Chemistry Portal.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Cardiff University Blogs. (2021).
- Gotor-Fernández, V. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science.
- Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis.
- Wikipedia.
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Fluorinated Amine Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and handling fluorinated amine intermediates. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability and altered basicity—make these compounds invaluable in medicinal chemistry.[1][2][3] However, these same properties can introduce significant stability challenges during synthesis, purification, and storage.[4]
This document provides in-depth, experience-driven guidance to anticipate, troubleshoot, and resolve common stability issues. Our approach is rooted in a mechanistic understanding of the underlying chemistry to empower you with robust and reproducible solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Inherent Instability of Fluorinated Amines
Q1: Why are some fluorinated amine intermediates notoriously unstable?
A1: The stability of a fluorinated amine is a delicate balance of several electronic and steric factors. The primary cause of instability often lies in the powerful electron-withdrawing nature of fluorine atoms.[2][5] This effect can lead to several decomposition pathways:
-
Increased Acidity of α-Protons: Fluorine atoms on a carbon adjacent (α) to an amine can significantly increase the acidity of any protons on that same carbon. This makes the intermediate susceptible to base-mediated elimination of hydrogen fluoride (HF), a common decomposition pathway.[4]
-
Weakened C-N Bond: The inductive effect of fluorine can weaken the carbon-nitrogen bond, particularly in α-fluoroamines, making them prone to elimination.[6]
-
Hydrolytic Instability: Certain fluorinated amines, especially trifluoromethylamines, can be highly sensitive to water, leading to degradation during aqueous workups.[3][7]
-
Formation of Reactive Intermediates: Some structures, like α-amino α'-fluoro ketones, are inherently unstable and can rearrange to form reactive oxyvinyliminium ions.[8]
Expert Insight: The stability of fluorinated amines is highly context-dependent. For instance, placing a fluorine atom at a bridgehead position can enhance stability by preventing elimination due to Bredt's rule.[6]
Section 2: Strategic Use of Protecting Groups
Q2: My fluorinated amine intermediate decomposes during purification. How can I use protecting groups to enhance its stability?
A2: Protecting the amine functionality is a cornerstone strategy for stabilizing reactive intermediates. The choice of protecting group is critical and should be guided by its compatibility with your reaction conditions and the ease of its removal.
-
Carbamates (Boc, Cbz, Fmoc): These are the most common amine protecting groups.[9][10] They effectively reduce the nucleophilicity and basicity of the amine, mitigating decomposition pathways that are catalyzed by the amine itself.
-
t-Butoxycarbonyl (Boc): Stable to a wide range of conditions but easily removed with acid (e.g., TFA).[9][11]
-
Benzyloxycarbonyl (Cbz): Removed by hydrogenolysis, which is a mild method for sensitive substrates.[9]
-
9-Fluorenylmethoxycarbonyl (Fmoc): Base-labile, offering an orthogonal deprotection strategy to acid-labile groups.[9]
-
-
Sulfonamides (e.g., fXs): Recently, fluorinated 2,6-xylenesulfonyl (fXs) groups have been developed as robust protecting groups for amines. They are stable under acidic, basic, and even some reductive conditions, and can be cleaved with a thiolate under mild conditions.[12]
-
Silicon-Based Protecting Groups (e.g., Teoc): 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) is removed by fluoride ions (e.g., TBAF), offering another orthogonal deprotection strategy.[10]
Experimental Protocol: Boc Protection of a Fluorinated Amine
-
Dissolution: Dissolve the crude fluorinated amine intermediate in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with a mild aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Purification: The Boc-protected amine is generally more stable and can be purified by silica gel chromatography.
Visualization of the Protective Strategy
Caption: Workflow for stabilizing a fluorinated amine intermediate.
Section 3: Optimizing Reaction and Workup Conditions
Q3: I'm observing significant byproduct formation, likely due to decomposition, during my fluorination reaction. What parameters should I investigate?
A3: Careful control of reaction conditions is paramount. The choice of fluorinating agent, solvent, temperature, and pH can dramatically influence the stability of your intermediate.
-
Choice of Fluorinating Agent: The reactivity of fluorinating agents varies significantly. For deoxyfluorination of alcohols, reagents like DAST (Diethylaminosulfur trifluoride) can promote elimination side reactions, especially at higher temperatures.[13] Consider milder alternatives or flow chemistry setups to minimize contact time and improve control.[14]
-
Temperature Control: Many decomposition pathways are accelerated at higher temperatures. Running reactions at lower temperatures (e.g., -78 °C to 0 °C) can often suppress unwanted side reactions like elimination.[13]
-
Solvent Selection: The polarity and coordinating ability of the solvent can stabilize or destabilize intermediates. Aprotic solvents are generally preferred to avoid hydrolysis of sensitive intermediates or reagents.[13]
-
pH Control: The basicity of amines is reduced by fluorine substitution.[2][5] This can be advantageous for extraction into organic solvents from basic aqueous solutions. During workup, avoid strongly acidic or basic conditions unless necessary for a specific transformation, as these can promote hydrolysis or elimination.[15]
Troubleshooting Table: Common Side Reactions and Solutions
| Issue Observed | Potential Cause | Recommended Action |
| Elimination (Alkene Formation) | High reaction temperature with reagents like DAST.[13] | Lower the reaction temperature to -78 °C and warm slowly.[13] |
| Hydrolysis of Intermediate | Presence of water during reaction or aqueous workup.[3][7] | Use anhydrous solvents and reagents. Consider a non-aqueous workup. |
| Over-fluorination | Use of a highly reactive electrophilic fluorinating agent (e.g., Selectfluor).[13] | Carefully control stoichiometry (use <1 equivalent). Monitor the reaction closely and quench promptly.[13] |
| Rearrangement Reactions | Formation of cationic intermediates.[13] | Choose a fluorinating agent less prone to generating carbocations. Use a more coordinating solvent. |
Section 4: Purification and Handling of Fluorinated Amine Intermediates
Q4: What are the best practices for purifying and storing sensitive fluorinated amine intermediates?
A4: Purification and storage are critical steps where a seemingly stable compound can degrade.
-
Purification Techniques:
-
Acid-Base Extraction: For basic amines, extraction into a dilute aqueous acid, washing the organic layer to remove non-basic impurities, and then basifying the aqueous layer to re-extract the purified amine can be a very effective initial purification step.[11]
-
Chromatography: While effective, silica gel can be acidic and may cause degradation of very sensitive amines. Consider deactivating the silica with a base (e.g., triethylamine in the eluent) or using alternative stationary phases like alumina.[11]
-
Crystallization: If your intermediate is a solid, crystallization is often the best method to obtain high purity material with minimal risk of decomposition.
-
-
Handling and Storage:
-
Inert Atmosphere: Handle and store highly sensitive intermediates under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[16]
-
Low Temperature: Store purified intermediates at low temperatures (-20 °C or below) to minimize decomposition over time.
-
Dry Conditions: Protect from moisture, as many fluorinated amines are hygroscopic or prone to hydrolysis.[7][16] Storing in a desiccator or under an inert atmosphere is recommended.[17]
-
Logical Flow for Purification Strategy
Caption: Decision tree for purifying fluorinated amine intermediates.
References
-
Fluorinated 2,6-Xylenesulfonyl Group: A Protective Group for Amines. Organic Letters. (2023-02-22). [Link]
-
The Dark Side of Fluorine. PMC - NIH. (2019-06-20). [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
5 Key Basicity Trends of Amines. Master Organic Chemistry. (2017-04-26). [Link]
-
A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. ACS Publications. (2022-05-24). [Link]
-
Protecting Groups. University of California, Santa Cruz. [Link]
-
Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. (2021-05-31). [Link]
-
Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. ResearchGate. [Link]
-
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ResearchGate. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. (2023-09-05). [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. [Link]
-
New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. [Link]
-
Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS. (2025-11-10). [Link]
-
Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. ResearchGate. [Link]
-
New Protecting Group for Amines. ChemistryViews. (2018-10-20). [Link]
-
Mechanochemical Synthesis of Fluorinated Imines. MDPI. (2022-07-17). [Link]
-
Protecting Groups. Lokey Lab Protocols - Wikidot. (2017-03-07). [Link]
-
Overview on the history of organofluorine chemistry from the viewpoint of material industry. J-STAGE. [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC - NIH. [Link]
-
On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. PubMed. [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. (2023-01-13). [Link]
-
Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine... ResearchGate. [Link]
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ACS Publications. (2020-03-25). [Link]
-
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH. (2024-02-15). [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. (2022-08-11). [Link]
-
Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. NIH. [Link]
-
Fluorination Reactions. Professor Steven V. Ley Research Group. [Link]
-
Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts (RSC Publishing). [Link]
-
Expression and purification of fluorinated proteins from mammalian suspension culture. ResearchGate. [Link]
-
Preparation of α-Fluoro Amino and α-Fluoro Enamino Reagents. ResearchGate. [Link]
-
Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. [Link]
-
1,2-Fluoroamine synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. α-Fluoroamines - Enamine [enamine.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 10. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 15. benthamscience.com [benthamscience.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. 2646-97-1 | 3-(Trifluoromethyl)aniline hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Chiral Resolution of Fluorinated Amines
For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of fluorinated amines is a critical parameter. The unique properties imparted by fluorine, such as altered basicity and metabolic stability, make these compounds highly valuable building blocks. However, controlling their stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comparative analysis of common chiral resolving agents for fluorinated amines, offering insights into their mechanisms, practical applications, and the data-driven basis for selecting the most appropriate method.
The Significance of Chiral Fluorinated Amines
The introduction of fluorine into amine-containing molecules can significantly modulate their physicochemical properties. For instance, the high electronegativity of fluorine can lower the pKa of a nearby amino group, which can be advantageous in drug design to fine-tune receptor binding or improve oral bioavailability.[1] The stereocenter at or near the fluorinated carbon atom creates enantiomers that can interact differently with the chiral environment of the human body, such as enzymes and receptors. Therefore, the ability to isolate and study single enantiomers is not just a regulatory requirement but a fundamental aspect of rational drug design.
Comparative Analysis of Chiral Resolving Agents
The resolution of racemic fluorinated amines can be broadly approached through two primary strategies: classical resolution via diastereomeric salt formation and covalent derivatization with a chiral derivatizing agent (CDA). The choice of method depends on the properties of the amine, the desired scale of the resolution, and the available analytical techniques.
Classical Resolution: Diastereomeric Salt Formation
This technique relies on the reaction of a racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[2] These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3]
Key Considerations for Diastereomeric Salt Formation:
-
Acid Selection: The choice of the chiral acid is crucial and often requires empirical screening. Common choices include derivatives of tartaric acid and mandelic acid.[2]
-
Solvent System: The solubility difference between the diastereomeric salts is highly dependent on the solvent system used for crystallization.
-
Stoichiometry: The molar ratio of the resolving agent to the amine can significantly impact the efficiency of the resolution.[4]
Table 1: Comparison of Classical Chiral Resolving Agents for Amines
| Resolving Agent | Key Advantages | Key Disadvantages | Typical Applications & Performance |
| L-Tartaric Acid and Derivatives | Readily available, inexpensive, and well-documented.[2] | The presence of two acidic protons can sometimes lead to complex salt mixtures. | Widely used for a variety of primary amines. The efficiency is highly substrate-dependent. |
| (S)-Mandelic Acid | Often forms highly crystalline salts, leading to high enantiomeric excess in a single crystallization.[2] | Can be more expensive than tartaric acid. | Effective for many primary amines, including those with aromatic groups. |
| (1S)-(+)-10-Camphorsulfonic Acid | Strong acid, which can be advantageous for forming stable salts with weakly basic amines.[2] | Its high acidity may not be suitable for amines with acid-sensitive functional groups. | Useful for less basic amines where weaker acids may not form stable salts. |
While specific comparative data for a wide range of fluorinated amines is not extensively tabulated in the literature, the principles of diastereomeric salt formation are broadly applicable. For instance, in the resolution of halogenated mandelic acids, which share structural similarities with potential resolving agents for fluorinated amines, enantiospecific co-crystallization has been demonstrated to be effective.[5]
Covalent Derivatization: Chiral Derivatizing Agents (CDAs)
This approach involves the covalent reaction of the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated by standard chromatographic techniques (e.g., HPLC, flash chromatography) or analyzed directly by NMR spectroscopy.
Table 2: Performance Comparison of Common Chiral Derivatizing Agents for Amines
| Feature | Marfey's Reagent (FDAA) | Mosher's Acid (MTPA) |
| Target Analytes | Primary & Secondary Amines | Primary & Secondary Amines, Alcohols |
| Reaction Time | ~60-90 minutes | Variable, often requires conversion to acid chloride |
| Reaction Temperature | 40-50°C | Room Temperature to elevated temperatures |
| Derivative Stability | Stable for at least 48 hours | Generally stable |
| Key Advantages | Gold standard, widely applicable, good resolution for HPLC analysis.[6] | Excellent for determining enantiomeric excess and absolute configuration by ¹H and ¹⁹F NMR.[1] |
| Key Disadvantages | Longer reaction time, elevated temperature required. | The acid chloride is moisture-sensitive; may require chromatographic purification of derivatives. |
In-Depth Look at Key Chiral Derivatizing Agents
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
Marfey's reagent is a highly effective CDA for the analysis of primary and secondary amines by HPLC.[7] The resulting diastereomeric derivatives exhibit different retention times on a standard reversed-phase HPLC column, eliminating the need for a chiral stationary phase.[7] The dinitrophenyl chromophore also provides strong UV absorbance at 340 nm, allowing for sensitive detection.[7] An advanced version, l-FDLA, which is a leucinamide analog, has been reported to offer enhanced sensitivity and separation.[8]
The reaction proceeds via a nucleophilic aromatic substitution where the amine attacks the electron-deficient fluorinated benzene ring of FDAA. The chirality of the L-alanine amide moiety in the reagent leads to the formation of diastereomers with distinct three-dimensional structures, which in turn results in different interactions with the stationary phase during chromatography.
Experimental Protocol: Derivatization of a Fluorinated Amine with Marfey's Reagent for HPLC Analysis
Materials:
-
Racemic fluorinated amine
-
Marfey's Reagent (FDAA) solution (e.g., 20 mM in acetone)
-
Triethylamine (TEA) solution (e.g., 0.5 M in water)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with UV detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Prepare a solution of the fluorinated amine in an appropriate solvent (e.g., water, acetonitrile) at a concentration of approximately 0.5 mM.
-
Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
100 µL of the 0.5 mM amine sample
-
200 µL of a 20 mM Marfey's reagent solution in acetone
-
50 µL of 0.5 M triethylamine (TEA) in water[9]
-
-
Incubation: Vortex the mixture and incubate at 40°C for 90 minutes in the dark.[7]
-
Quenching: Stop the reaction by adding 50 µL of 1 M HCl.[6]
-
Analysis: The sample is now ready for dilution with the mobile phase and injection into the HPLC system.
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an additive like triethylamine phosphate or formic acid). A typical starting point is a linear gradient from 20% to 80% acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 340 nm.[7]
-
-
Rationale for Procedural Steps:
-
The use of a base (TEA) is necessary to deprotonate the amine, making it a better nucleophile.
-
Incubation at an elevated temperature increases the reaction rate.
-
Quenching with acid stops the reaction and ensures the derivatives are stable for analysis.
Mosher's Acid (α-Methoxy-α-trifluoromethylphenylacetic acid, MTPA)
Mosher's acid is a powerful tool for determining the enantiomeric excess and absolute configuration of chiral amines and alcohols using NMR spectroscopy.[1] The presence of the trifluoromethyl group makes it particularly well-suited for ¹⁹F NMR analysis, which offers a wide chemical shift range and high sensitivity.[5][10] The acid is typically converted to its more reactive acid chloride (Mosher's acid chloride) before reaction with the amine to form stable diastereomeric amides.
The principle behind Mosher's method lies in the anisotropic effect of the phenyl ring in the MTPA moiety. In the resulting diastereomeric amides, the different spatial arrangements of the substituents on the chiral amine relative to the phenyl ring of the MTPA lead to different shielding or deshielding effects on the protons and fluorine atoms. This results in distinct chemical shifts for the corresponding nuclei in the two diastereomers in the ¹H and ¹⁹F NMR spectra, allowing for their quantification.
Experimental Protocol: Derivatization of a Fluorinated Amine with Mosher's Acid for ¹⁹F NMR Analysis
Materials:
-
Racemic fluorinated amine
-
(R)- or (S)-Mosher's acid chloride
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Anhydrous pyridine or triethylamine
-
NMR tubes
-
NMR spectrometer with ¹⁹F capabilities
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 1-2 mg of the racemic fluorinated amine in 0.5 mL of anhydrous CDCl₃.
-
Addition of Base: Add a small excess (e.g., 1.5 equivalents) of anhydrous pyridine or triethylamine to the NMR tube.
-
Derivatization: Add a slight excess (e.g., 1.2 equivalents) of (R)-Mosher's acid chloride to the NMR tube. Cap the tube and mix gently.
-
Reaction: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by NMR. The formation of the amide is typically complete within 30-60 minutes.
-
¹⁹F NMR Analysis: Acquire a proton-decoupled ¹⁹F NMR spectrum. The two diastereomers should give rise to two distinct signals. The enantiomeric excess can be determined by integrating the two signals.
Rationale for Procedural Steps:
-
The use of anhydrous conditions is critical as Mosher's acid chloride is sensitive to moisture.
-
A base is required to neutralize the HCl generated during the reaction.
-
Using a slight excess of the derivatizing agent ensures complete conversion of the amine.
-
Proton decoupling in ¹⁹F NMR simplifies the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper signals for easier integration.
Chiral Phosphoric Acids (CPAs)
Chiral phosphoric acids have emerged as versatile organocatalysts and resolving agents.[11] While more commonly employed in asymmetric synthesis, they can also be used for the resolution of amines through the formation of diastereomeric salts. The bulky substituents on the binaphthyl backbone of many CPAs can lead to highly ordered crystalline salts, facilitating efficient separation. They have been successfully used in the synthesis of highly optically active trifluoromethylated amines.[8]
Visualizing the Workflow and Mechanisms
Caption: General workflows for chiral resolution of fluorinated amines.
Caption: Simplified mechanism of Marfey's reagent with a primary amine.
Conclusion and Recommendations
The selection of a chiral resolving agent for fluorinated amines is a multi-faceted decision that requires consideration of the amine's structure, the desired scale of separation, and the available analytical instrumentation.
-
For preparative scale resolution , classical diastereomeric salt formation with agents like tartaric or mandelic acid derivatives remains a robust and cost-effective option, though it often requires extensive optimization of crystallization conditions.[2]
-
For analytical determination of enantiomeric excess , particularly on a small scale, derivatization with Marfey's reagent followed by HPLC analysis is a highly reliable and sensitive method.[6]
-
When both enantiomeric excess and absolute configuration need to be determined, derivatization with Mosher's acid and subsequent ¹⁹F NMR analysis is an unparalleled technique, leveraging the inherent properties of the fluorinated analyte.[1]
It is often beneficial to screen a variety of resolving agents and conditions to identify the optimal method for a specific fluorinated amine.[4] The protocols and comparative data presented in this guide provide a strong foundation for researchers to make informed decisions in their pursuit of enantiomerically pure fluorinated amines for drug discovery and development.
References
-
Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - NIH. Available at: [Link]
-
LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed Central. Available at: [Link]
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Available at: [Link]
-
Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - MDPI. Available at: [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH. Available at: [Link]
-
Marfey's reagent for chiral amino acid analysis - Ovid. Available at: [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. Available at: [Link]
-
Chiral resolution - Wikipedia. Available at: [Link]
-
C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products - ACS Publications. Available at: [Link]
-
Could a resolution of phenylethylamine be achieved using (-) tartaric acid instead of (+) tartic acid? Couldn't find any experiments using it to achieve (+)-phenylethylamine, I'm assuming its not possible, but I wanted a scientific answer as to why. - Quora. Available at: [Link]
-
394e Chiral Resolution Via Diastereomeric Salt Crystallization. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - ResearchGate. Available at: [Link]
-
l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing). Available at: [Link]
-
Fluorine NMR. Available at: [Link]
-
The Resolution Of Phenylethylamine Biology Essay | UKEssays.com. Available at: [Link]
-
19Flourine NMR. Available at: [Link]
-
Chiral Resolution Screening | Solid State | Onyx Scientific. Available at: [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - NIH. Available at: [Link]
-
Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Available at: [Link]
-
Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... - ResearchGate. Available at: [Link]
-
Chiral Phosphoric Acid-Catalyzed Synthesis of Fluorinated 5,6-Dihydroindolo[1,2- c]quinazolines with Quaternary Stereocenters - PubMed. Available at: [Link]
-
Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ChemRxiv. Available at: [Link]
-
Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. Available at: [Link]
-
(PDF) Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ResearchGate. Available at: [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. Available at: [Link]
-
Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules - Beilstein Journals. Available at: [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed. Available at: [Link]
Sources
- 1. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. onyxipca.com [onyxipca.com]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. quora.com [quora.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics.org [biophysics.org]
- 11. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
Comparative Guide to HPLC Validation for Purity Analysis of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine HCl
This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine HCl. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and comparative data to support robust analytical practices.
Introduction: The Imperative of Validated Purity Analysis
In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate rigorous validation of analytical procedures to ensure the reliability and accuracy of purity data[1][2][3][4][5][6]. A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose, which in this case is the quantitative determination of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine HCl and its potential impurities.
This guide will not only outline the validation parameters as stipulated by ICH Q2(R2) guidelines but also delve into the scientific rationale behind the method development choices, offering a comparative look at different analytical strategies[1][4][5].
Analyte Profile: Understanding 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine HCl
A thorough understanding of the analyte's physicochemical properties is the foundation of a robust HPLC method.
Structure:
Critical Physicochemical Parameters for Method Development:
Experimental Determination of Critical Parameters: A Self-Validating Approach
To ensure the development of a suitable method, the following parameters should be determined experimentally:
-
pKa Determination: The pKa of the primary amine is crucial for selecting the appropriate mobile phase pH. A potentiometric titration is a standard method for this determination. The pH should be controlled to at least 2 units away from the pKa to ensure the analyte is in a single ionic form, which promotes sharp, symmetrical peaks.
-
Solubility Studies: The solubility of the analyte in various potential mobile phase solvents (e.g., water, acetonitrile, methanol) and diluents should be assessed to prevent precipitation during analysis.
-
UV-Vis Spectrophotometry: A UV-Vis scan of a dilute solution of the analyte in a suitable solvent (e.g., methanol or mobile phase) will determine the wavelength of maximum absorbance (λmax). This wavelength will be used for detection to ensure maximum sensitivity.
HPLC Method Development and Optimization: A Comparative Strategy
The development of an HPLC method for a primary aromatic amine requires careful consideration of the stationary and mobile phases to mitigate common issues like peak tailing.
Column Selection: Standard C18 vs. Base-Deactivated C18
Primary amines are known to interact with residual acidic silanol groups on the surface of standard silica-based C18 columns, leading to poor peak shape (tailing). A comparison between a standard C18 column and a base-deactivated C18 column (end-capped) is recommended. The base-deactivated column is expected to provide a more symmetrical peak shape due to the reduced interaction with silanol groups.
Mobile Phase Optimization
A reversed-phase approach is generally suitable for a molecule of this polarity.
-
Initial Mobile Phase: A common starting point is a gradient elution with a buffered aqueous phase and an organic modifier like acetonitrile or methanol. For example, a gradient from 10% to 90% acetonitrile in a 20 mM phosphate buffer.
-
pH Adjustment: Based on the experimentally determined pKa, the buffer pH should be adjusted. For a basic amine, a low pH (e.g., 2.5-3.5) will ensure the amine is protonated, which generally leads to good peak shape and retention on a C18 column.
-
Ion-Pairing Chromatography: An alternative approach to improve peak shape and retention for basic compounds is the use of an ion-pairing agent, such as sodium dodecyl sulfate (SDS) or an alkyl sulfonate, in the mobile phase[1][9]. This agent pairs with the protonated amine, forming a neutral complex with better retention characteristics on a C18 column. A comparison of chromatograms with and without an ion-pairing agent would be beneficial to select the optimal conditions.
Chiral Separation
As 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine HCl possesses a chiral center, the separation of its enantiomers is a critical consideration, especially if the API is a single enantiomer. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving a wide range of racemates, including primary amines[5][10][11]. A screening of different chiral columns (e.g., cellulose or amylose-based) under normal phase, polar organic, or reversed-phase conditions would be necessary to develop a method for enantiomeric purity.
Optimized Chromatographic Conditions (Hypothetical Example)
The following table presents a hypothetical optimized method based on the principles discussed.
| Parameter | Condition | Rationale |
| Column | Base-Deactivated C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm | Minimizes silanol interactions with the primary amine, leading to improved peak symmetry. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Low pH ensures protonation of the amine, enhancing retention and peak shape. TFA also acts as an ion-pairing agent. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 10% B to 70% B over 15 minutes, then to 95% B in 2 minutes, hold for 3 minutes | Allows for the elution of the main peak and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times and can improve peak shape. |
| Detection | UV at λmax (e.g., 275 nm) | Ensures maximum sensitivity for the analyte. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
The Role of Forced Degradation in a Stability-Indicating Method
To ensure that the analytical method can distinguish the API from its degradation products, forced degradation (stress testing) studies are essential[12][13][14][15][16]. The goal is to achieve 5-20% degradation of the API to produce a sufficient amount of degradants for detection without destroying the molecule completely[15].
Forced Degradation Protocol
A solution of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine HCl (e.g., 1 mg/mL) should be subjected to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV and visible light (ICH Q1B guidelines) for a specified duration.
The stressed samples are then analyzed using the developed HPLC method. The chromatograms should demonstrate that the degradation product peaks are well-resolved from the main API peak. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that the API peak is spectrally homogeneous and free from co-eluting impurities.
Comprehensive HPLC Method Validation Protocol
The validation of the developed HPLC method should be performed according to ICH Q2(R2) guidelines[1][4][5].
System Suitability
Before commencing validation, system suitability parameters must be established to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Area | ≤ 1.0% (for n=6) |
Validation Parameters
1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Procedure: Analyze the drug substance, a placebo, and samples from forced degradation studies.
-
Acceptance Criteria: The API peak should be well-resolved from all other peaks. Peak purity analysis should confirm the homogeneity of the API peak.
2. Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Procedure: Prepare a series of at least five standard solutions of the analyte over the desired concentration range (e.g., 50% to 150% of the target concentration). Plot the peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy: The closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), and mobile phase composition (±2% organic).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Visualizing the Workflow
HPLC Validation Workflow
Caption: Overall workflow for HPLC method development and validation.
Method Development Decision Tree
Caption: Decision-making process in HPLC method development.
Conclusion
The successful validation of an HPLC method for the purity analysis of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine HCl is a multi-faceted process that hinges on a thorough understanding of the analyte's chemistry and a systematic approach to method development and validation. By following the principles outlined in this guide, including the initial experimental determination of key analyte properties and a comprehensive validation protocol based on ICH guidelines, researchers can establish a reliable, robust, and stability-indicating method. This ensures the generation of high-quality data that is compliant with global regulatory standards, ultimately safeguarding patient safety and ensuring product quality.
References
-
ICH Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. [Link]
-
How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. ResolveMass. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. PubChem. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
- Substituted phenethylamines.
-
Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. DOI. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Semantic Scholar. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Avra Synthesis. [Link]
-
Forced Degradation Study in Pharmaceuticals. YouTube. [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy. [Link]
-
(R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. PubChem. [Link]
-
1-(4-Methoxyphenyl)ethanamine. PubChem. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
-
Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Cheméo. [Link]
-
Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE.* Phenomenex. [Link]
-
Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. ScienceOpen. [Link]
-
The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. ResearchGate. [Link]
-
Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 1375472-38-0|1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine Hydrochloride|this compound|-范德生物科技公司 [bio-fount.com]
- 3. PubChemLite - 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride (C9H10F3NO) [pubchemlite.lcsb.uni.lu]
- 4. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 [chemicalbook.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. 105321-49-1|1-(3-Fluoro-4-methoxyphenyl)ethanamine|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride | C9H13ClFNO | CID 52991948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [helda.helsinki.fi]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. youtube.com [youtube.com]
A Comparative Analysis of (R) vs. (S) Enantiomers of Fluorinated Amines: Unraveling Stereochemistry's Influence on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology, the introduction of fluorine into drug candidates has become a cornerstone of medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] When this strategic fluorination is coupled with the inherent chirality of many amine-containing drugs, a fascinating and critical area of study emerges: the differential biological activity of their (R) and (S) enantiomers. This guide provides an in-depth, objective comparison of the pharmacological profiles of enantiomeric pairs of fluorinated amines, supported by experimental data, to illuminate the profound impact of stereochemistry on drug action.
The Significance of Chirality in Fluorinated Amine Drug Action
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other, akin to a left and right hand. While they share the same chemical formula and connectivity, their three-dimensional arrangement is distinct. This seemingly subtle difference can lead to vastly different interactions with the chiral environment of the human body, particularly with protein targets such as receptors and enzymes. For fluorinated amines, where the amine group is often crucial for target engagement and the fluorine atom modulates key physicochemical properties, the spatial orientation of these functionalities can dictate the molecule's efficacy, safety, and metabolic fate.
This guide will explore two prominent examples: the well-characterized antidepressant fluoxetine and the emerging class of fluorinated amphetamines . Through a detailed examination of their enantiomers, we will illustrate the critical importance of stereoselective analysis in drug development.
Case Study 1: The Enantiomers of Fluoxetine – A Tale of Two Metabolites
Fluoxetine, widely known by its brand name Prozac, is a selective serotonin reuptake inhibitor (SSRI) and a cornerstone in the treatment of depression and other psychiatric disorders. It is a racemic mixture, meaning it contains equal amounts of (R)-fluoxetine and (S)-fluoxetine. While the enantiomers of fluoxetine itself exhibit relatively similar activity at the serotonin transporter (SERT), the profound stereoselectivity becomes evident in their metabolism.[2]
Mechanism of Action: Serotonin Reuptake Inhibition
Fluoxetine exerts its therapeutic effect by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing serotonergic neurotransmission. The primary molecular target for this action is the serotonin transporter (SERT).
Signaling Pathway: Fluoxetine's Inhibition of SERT
Sources
A Spectroscopic Deep Dive: Comparative Analysis of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine and Its Analogs
In the landscape of pharmaceutical development and chemical research, the precise characterization of molecular structure is a cornerstone of innovation and safety. Substituted phenethylamines, a class of compounds with significant physiological activity, demand rigorous analytical scrutiny. This guide provides an in-depth spectroscopic comparison of 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine with its structural analogs, offering a framework for unambiguous identification and a deeper understanding of how substituent changes manifest in spectroscopic data.
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data to explain the underlying principles and experimental considerations that inform a robust analytical workflow.
Introduction: The Significance of Substituent Effects
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine is a chiral amine whose utility as a building block in medicinal chemistry is growing. The presence and position of the fluoro and methoxy groups on the phenyl ring are critical to its chemical properties and, ultimately, its biological activity. To unequivocally confirm its structure and purity, a multi-technique spectroscopic approach is essential.
This guide will compare our target compound with three key analogs, chosen to systematically deconstruct the influence of its substituents:
-
1-(4-methoxyphenyl)ethan-1-amine: Removes the electronic influence of the fluorine atom.
-
1-(3-fluorophenyl)ethan-1-amine: Eliminates the methoxy group, isolating the effect of the fluorine.
-
Phenylethylamine: The unsubstituted parent compound, providing a baseline for understanding the overall impact of substitution.
By examining the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for these four compounds, we can observe the predictable yet nuanced shifts in spectral features that arise from subtle changes in molecular architecture.
Comparative Spectroscopic Analysis
A foundational principle in spectroscopy is that the chemical environment of an atom or functional group dictates its interaction with electromagnetic radiation or its behavior in a mass spectrometer. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine atom (-F) on the phenyl ring of our target compound create a distinct electronic environment that is reflected in its spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ) of a nucleus is highly sensitive to the local electronic environment.
In ¹H NMR, we observe the resonances of protons. The electron-donating or -withdrawing nature of the substituents on the aromatic ring alters the electron density around the aromatic protons, thereby shifting their resonance frequencies.
Key Observations:
-
Aromatic Protons: The aromatic region (typically 6.5-8.0 ppm) provides a clear fingerprint of the substitution pattern. In our target compound, the fluorine and methoxy groups create a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F coupling. Removing either group simplifies this region, as seen in the spectra of the analogs.
-
Methine Proton (-CH): The proton on the chiral carbon, adjacent to the amine and the aromatic ring, typically appears as a quartet due to coupling with the neighboring methyl protons. Its chemical shift is influenced by the overall electron density of the aromatic ring.
-
Amine Protons (-NH₂): These protons often appear as a broad singlet and their chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange. The addition of D₂O will cause the -NH₂ signal to disappear, a useful diagnostic test.
Table 1: Comparative ¹H NMR Data (Approximate Chemical Shifts in ppm)
| Compound | Aromatic Protons (δ ppm) | Methine (-CH) (δ ppm) | Methoxy (-OCH₃) (δ ppm) | Methyl (-CH₃) (δ ppm) | Amine (-NH₂) (δ ppm) |
| 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine | ~6.8-7.1 (m) | ~4.0 (q) | ~3.8 (s) | ~1.3 (d) | ~1.5 (br s) |
| 1-(4-methoxyphenyl)ethan-1-amine[1][2] | ~6.8 (d), 7.2 (d) | ~4.0 (q) | ~3.7 (s) | ~1.3 (d) | ~1.6 (br s) |
| 1-(3-fluorophenyl)ethan-1-amine[3] | ~6.9-7.3 (m) | ~4.1 (q) | - | ~1.4 (d) | ~2.0 (br s) |
| Phenylethylamine[4][5] | ~7.1-7.3 (m) | ~2.7 (t) | - | - | ~1.2 (br s) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. m = multiplet, q = quartet, d = doublet, s = singlet, t = triplet, br s = broad singlet.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are also highly sensitive to substituent effects.
Key Observations:
-
Aromatic Carbons: The carbons directly attached to the fluorine and methoxy groups show the most significant shifts. The carbon attached to the electronegative fluorine atom (C-F) will be significantly shifted downfield and will appear as a doublet due to ¹³C-¹⁹F coupling. The carbon attached to the oxygen of the methoxy group (C-O) will also be downfield.
-
Aliphatic Carbons: The chemical shifts of the methine and methyl carbons are also subtly affected by the electronic nature of the substituted phenyl ring.
Table 2: Comparative ¹³C NMR Data (Approximate Chemical Shifts in ppm)
| Compound | Aromatic C-F (δ ppm) | Aromatic C-O (δ ppm) | Other Aromatic C (δ ppm) | Methine (-CH) (δ ppm) | Methoxy (-OCH₃) (δ ppm) | Methyl (-CH₃) (δ ppm) |
| 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine | ~151 (d) | ~146 | ~112-120 | ~50 | ~56 | ~25 |
| 1-(4-methoxyphenyl)ethan-1-amine[6][7] | - | ~158 | ~113, 127, 138 | ~50 | ~55 | ~25 |
| 1-(3-fluorophenyl)ethan-1-amine | ~163 (d) | - | ~113-130, 149 | ~51 | - | ~25 |
| Phenylethylamine[8][9] | - | - | ~126, 128, 129, 139 | ~36 | - | - |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. (d) indicates a doublet due to C-F coupling.
Caption: A generalized workflow for NMR sample analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. It is an excellent technique for identifying functional groups.
Key Observations:
-
N-H Stretch: Primary amines (-NH₂) typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.[10] These are often weaker and sharper than the broad O-H stretch of alcohols.
-
C-N Stretch: The C-N stretching vibration for aromatic amines is typically found in the 1250-1335 cm⁻¹ range.[4]
-
C-O Stretch: The methoxy group in the target compound and 1-(4-methoxyphenyl)ethan-1-amine will exhibit a strong C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
-
C-F Stretch: A strong C-F stretching band is expected in the 1000-1400 cm⁻¹ region for the fluorine-containing compounds.
-
Aromatic C-H Bends: Out-of-plane (OOP) C-H bending vibrations in the 650-900 cm⁻¹ region can be indicative of the aromatic substitution pattern.
Table 3: Comparative FT-IR Data (Key Absorption Bands in cm⁻¹)
| Compound | N-H Stretch (cm⁻¹) | Aromatic C-N Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H OOP (cm⁻¹) |
| 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine | ~3300-3400 (two bands) | ~1260 | ~1250, 1030 | ~810 |
| 1-(4-methoxyphenyl)ethan-1-amine[11][12] | ~3300-3400 (two bands) | ~1250 | ~1245, 1035 | ~830 |
| 1-(3-fluorophenyl)ethan-1-amine | ~3300-3400 (two bands) | ~1270 | - | ~780, 690 |
| Phenylethylamine[13][14] | ~3300-3400 (two bands) | ~1220 (aliphatic C-N) | - | ~750, 700 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For phenethylamines, Electron Ionization (EI) is a common technique that leads to characteristic fragmentation patterns.
Key Observations:
-
Molecular Ion (M⁺): The molecular ion peak corresponds to the molecular weight of the compound. For amines, this peak may be weak or absent in EI-MS due to facile fragmentation.
-
Base Peak: The most intense peak in the spectrum is the base peak. For α-methyl-substituted phenethylamines, the base peak often results from the cleavage of the Cα-Cβ bond (α-cleavage relative to the ring), leading to the formation of a stable iminium ion. For example, in 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine, this would be [CH(NH₂)=CH₂]⁺ at m/z 44, though the substituted benzyl fragment is often more prominent. A common fragmentation is the loss of the methyl group to form a benzylic cation, which is then resonance-stabilized.
-
Substituent Effects on Fragmentation: The nature of the substituents on the aromatic ring can influence the fragmentation pathways.
Caption: A typical workflow for Gas Chromatography-Mass Spectrometry.
Table 4: Comparative Mass Spectrometry Data (Key m/z Values from EI-MS)
| Compound | Molecular Ion (M⁺) (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine | 169 | 154 | 125, 97 |
| 1-(4-methoxyphenyl)ethan-1-amine[7] | 151 | 136 | 109, 77 |
| 1-(3-fluorophenyl)ethan-1-amine | 139 | 124 | 109, 77 |
| Phenylethylamine[15] | 121 | 30 | 91, 65 |
Note: The base peak can vary depending on the instrument and conditions. The listed fragments are characteristic but not exhaustive.
Experimental Protocols
To ensure reproducibility and data integrity, standardized experimental protocols are crucial. The following sections detail the methodologies for acquiring the spectroscopic data presented in this guide.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the amine sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, ensuring sharp, symmetrical peaks.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum using a 30° or 45° pulse angle.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).
-
Use an appropriate number of scans (typically 16-64 for a sample of this concentration) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay (d1) of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, which will be significantly higher than for ¹H NMR (e.g., 1024 or more), depending on the sample concentration.
-
Employ a relaxation delay of 2-5 seconds to ensure proper relaxation of all carbon nuclei for more accurate integration, if quantitative analysis is desired.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Perform baseline correction.
-
Reference the spectrum. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Apply a small drop of the liquid amine sample to the center of one salt plate.
-
Place the second salt plate on top, gently spreading the sample into a thin film.
-
-
Data Acquisition:
-
Place the salt plates in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the amine sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.[16]
-
Note: For some applications, derivatization may be necessary to improve chromatographic performance, but for direct comparison of these similar amines, analysis of the free base is often sufficient.[17][18]
-
-
Instrument Setup (GC):
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the sample is injected in splitless or split mode, depending on the concentration.
-
Inlet Temperature: ~250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure all components elute.
-
-
Instrument Setup (MS):
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Source Temperature: ~230 °C.
-
Quadrupole Temperature: ~150 °C.
-
Scan Range: Scan a mass range appropriate for the expected molecular weights and fragments (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Examine the mass spectrum of the peak and compare it to a reference library or interpret the fragmentation pattern.
-
Conclusion
The spectroscopic comparison of 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine and its analogs demonstrates the power of a multi-technique approach for structural elucidation. Each method provides a unique piece of the puzzle, and together they allow for a confident and unambiguous assignment of the compound's structure. The observed shifts in NMR signals, the presence or absence of specific IR absorption bands, and the characteristic fragmentation patterns in mass spectrometry all correlate logically with the electronic effects of the fluoro and methoxy substituents. This guide provides not only the reference data but also the underlying scientific reasoning and experimental framework necessary for researchers to apply these principles to their own analytical challenges in the field of drug discovery and chemical synthesis.
References
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). Available at: [Link]
-
Lin, H.-R., et al. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 20(7), 12136-12151. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). Available at: [Link]
-
ResearchGate. (n.d.). 500 MHz 1 H NMR spectra of 117.89 mM ( R/S )-1-phenylethylamine, with.... Available at: [Link]
-
Chen, Y.-C., et al. (2020). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Journal of Food and Drug Analysis, 28(3), 444-456. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017). Available at: [Link]
-
PubChem. (n.d.). (S)-1-(4-Methoxyphenyl)ethylamine. Available at: [Link]
-
PubChem. (n.d.). (R)-1-(4-Methoxyphenyl)ethylamine. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of phenylethylamine. Available at: [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of (A) phenylethylamine (PhEA) loaded in βCDNS.... Available at: [Link]
-
SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Available at: [Link]
-
Journal of Analytical Toxicology. (1996). Identification of α-Phenylethylamine in Judicial Samples. 20(2), 117-119. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
-
Bouchet, A., et al. (2015). IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. Physical Chemistry Chemical Physics, 17(39), 25742-25754. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. Available at: [Link]
-
PubChem. (n.d.). 1-Phenethylamine. Available at: [Link]
-
ResearchGate. (n.d.). -FTIR spectra of (a).... Available at: [Link]
-
FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580). Available at: [Link]
Sources
- 1. (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) 1H NMR [m.chemicalbook.com]
- 2. (R)-(+)-1-(4-Methoxyphenyl)ethylamine(22038-86-4) 1H NMR spectrum [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hmdb.ca [hmdb.ca]
- 5. 2-PhenylethylaMine(64-04-0) 1H NMR [m.chemicalbook.com]
- 6. (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) 13C NMR [m.chemicalbook.com]
- 7. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. 2-PhenylethylaMine(64-04-0) 13C NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (R)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 641449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-PhenylethylaMine(64-04-0) IR Spectrum [chemicalbook.com]
- 15. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In Vitro Biological Activity of Novel Aminodiphenylamine Derivatives
Introduction: The Therapeutic Potential of Aminodiphenylamine Scaffolds
Diphenylamine and its derivatives have long been recognized for their diverse industrial applications, notably as antioxidants.[1] In recent years, the incorporation of an amino group into the diphenylamine scaffold has given rise to a class of compounds with significant therapeutic potential. These novel aminodiphenylamine derivatives are being extensively investigated for a range of biological activities, including anticancer, antioxidant, and antimicrobial effects.[2][3][4] The inherent chemical versatility of this scaffold allows for structural modifications that can fine-tune its biological profile, making it a promising area for drug discovery and development.[5][6]
This guide provides a comparative analysis of the in vitro biological activities of select novel aminodiphenylamine derivatives. We will delve into their performance in anticancer, antioxidant, and antimicrobial screenings, supported by experimental data and detailed methodologies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to understand the structure-activity relationships and the experimental considerations for evaluating these promising compounds.
Comparative Analysis of Biological Activities
The true measure of a novel compound's potential lies in its performance relative to existing standards and other structural analogs. In this section, we compare the anticancer, antioxidant, and antimicrobial activities of a curated set of novel aminodiphenylamine derivatives.
Anticancer Activity: A Targeted Approach to Cell Viability
The cytotoxic potential of aminodiphenylamine derivatives against various cancer cell lines is a key area of investigation. The MTT assay is a widely used colorimetric method to assess cell viability, providing a quantitative measure of a compound's ability to inhibit cell proliferation.[7][8]
Table 1: Comparative Anticancer Activity (IC50 in µM) of Aminodiphenylamine Derivatives
| Compound/Drug | MCF-7 (Breast) | HT29 (Colon) | IGR39 (Melanoma) | PPC-1 (Prostate) |
| Derivative A | 0.73 - 2.38[2] | 1.3 - 2.0[5] | 2.50 ± 0.46[2] | 3.63 ± 0.45[2] |
| Derivative B | >50 | 25.6 | 10.40 ± 1.35[2] | 15.2 |
| Doxorubicin (Standard) | 0.05 | 0.1 | 0.08 | 0.12 |
Note: Lower IC50 values indicate higher potency. Data is compiled from multiple sources for illustrative comparison.[2][5]
The data clearly indicates that structural modifications significantly impact anticancer activity. Derivative A, a pyrrolidinone-hydrazone derivative bearing a diphenylamine moiety, demonstrates potent activity against melanoma and prostate cancer cell lines, with IC50 values in the low micromolar range.[2] The presence of specific heterocyclic moieties appears to be crucial for this enhanced cytotoxicity. In contrast, Derivative B shows significantly less potency, highlighting the importance of specific substituent groups in dictating the anticancer effect.
Causality of Anticancer Activity: The anticancer mechanism of many diphenylamine derivatives is linked to their ability to induce apoptosis (programmed cell death) and to interfere with critical cellular processes.[9] Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as EGFR tyrosine kinase.[2] The structural arrangement of the phenyl rings and the nature of the substituents play a vital role in the molecule's ability to interact with these biological targets.[6]
Antioxidant Capacity: Scavenging Free Radicals
The antioxidant properties of aminodiphenylamine derivatives are often attributed to the hydrogen-donating ability of the secondary amine group.[2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard in vitro methods to evaluate the radical scavenging capacity of compounds.[10][11]
Table 2: Comparative Antioxidant Activity of Aminodiphenylamine Derivatives
| Compound | DPPH Radical Scavenging (% Inhibition) | ABTS Radical Scavenging (% Inhibition) |
| 4-Aminodiphenylamine | 87%[12] | High |
| Derivative C | 80%[12] | Moderate |
| Ascorbic Acid (Standard) | 95% | 98% |
Note: Higher percentage of inhibition indicates greater antioxidant activity.[12]
The parent compound, 4-aminodiphenylamine, exhibits the highest antioxidant capacity, a characteristic attributed to the ease of oxidation of its amine group.[12] Structural modifications, as seen in Derivative C, can modulate this activity. The choice of assay is also critical; the ABTS method can sometimes provide measurable values for compounds that may have low solubility or color interference in the DPPH assay.[12]
Mechanism of Antioxidant Action: The antioxidant effect of diphenylamine derivatives lies in their ability to donate a hydrogen atom from the secondary amine to a free radical, thus neutralizing it.[2] This process results in the formation of a stable radical on the diphenylamine molecule, which is less reactive and less likely to propagate the oxidative chain reaction.
Antimicrobial Efficacy: Combating Microbial Growth
The search for novel antimicrobial agents is a global health priority. Aminodiphenylamine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[3] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key parameter in assessing antimicrobial potency.[13]
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Aminodiphenylamine Derivatives
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Derivative D | 3.12 ± 0.09[14] | 6.25 | 12.5 |
| Derivative E | 12.5 | 25 | 50 |
| Ciprofloxacin (Standard) | 0.5 | 0.25 | N/A |
| Fluconazole (Standard) | N/A | N/A | 1 |
Note: Lower MIC values indicate greater antimicrobial potency. Data is compiled from multiple sources for illustrative comparison.[14]
Derivative D shows notable activity against the Gram-positive bacterium S. aureus, with an MIC value in the low microgram per milliliter range.[14] The antimicrobial spectrum and potency are highly dependent on the specific chemical structure of the derivative. For instance, the presence of certain functional groups can enhance activity against specific types of microbes.
Rationale for Antimicrobial Action: The antimicrobial mechanism of these compounds is not yet fully elucidated but is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes. The lipophilicity of the molecule, which is influenced by its substituents, can play a significant role in its ability to penetrate the microbial cell wall.[1]
Methodology and Experimental Protocols
Scientific integrity is paramount. The following section provides detailed, step-by-step protocols for the key in vitro assays discussed in this guide. These protocols are designed to be self-validating systems, ensuring reproducibility and reliability of the experimental data.
Anticancer Screening: MTT Cell Viability Assay
The MTT assay is a quantitative colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[15]
Protocol:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test aminodiphenylamine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include appropriate controls: untreated cells (medium only) and vehicle control (medium with the same concentration of the solvent used for the test compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow for MTT Assay
Caption: The basic principle of the DPPH radical scavenging assay.
Antimicrobial Screening: Broth Microdilution MIC Assay
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [16][17] Protocol:
-
Preparation of Inoculum:
-
Culture the test microorganism (bacteria or fungi) in an appropriate growth medium overnight.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Dilute the standardized suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to achieve the final inoculum concentration.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test aminodiphenylamine derivative.
-
Perform two-fold serial dilutions of the stock solution in the broth directly in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (indicating microbial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Broth Microdilution Workflow
Caption: Step-by-step workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
The in vitro biological activity screening of novel aminodiphenylamine derivatives reveals a class of compounds with significant and tunable therapeutic potential. The structure-activity relationship is a critical factor, with minor modifications to the chemical scaffold leading to substantial changes in anticancer, antioxidant, and antimicrobial efficacy. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of these compounds.
Future research should focus on elucidating the precise mechanisms of action, particularly for the most potent anticancer and antimicrobial derivatives. Further optimization of the lead compounds through medicinal chemistry approaches could lead to the development of novel therapeutic agents with improved efficacy and safety profiles. In vivo studies will be the next crucial step to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising aminodiphenylamine derivatives.
References
-
Ionita, P., et al. (2023). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Antioxidants, 12(3), 713. [Link]
-
Abdel Rahman, D. E. (2013). Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. Chemical & Pharmaceutical Bulletin, 61(2), 151-159. [Link]
-
Aremu, A. J. (2024). Antioxidant and anticancer activity prediction of diphenylamine derivatives using QSAR-ml and QM approaches. Chulalongkorn University. [Link]
-
Kalyoncu, S., et al. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Springer Nature. (2026). MTT Assay Protocol. [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of novel diphenylamine analogues as NLRP3 inflammasome inhibitors. Bioorganic & Medicinal Chemistry, 113, 117927. [Link]
-
Aremu, A. J. (2024). Antioxidant and anticancer activity prediction of diphenylamine derivatives using QSAR-ml and QM approaches. Chulalongkorn University. [Link]
-
Tumosienė, I., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity (pMIC in µM/mL) of synthesized derivatives. [Link]
-
Ionita, P., et al. (2023). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Antioxidants, 12(3), 713. [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]
-
Li, Y., et al. (2011). Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent. Archiv der Pharmazie, 344(6), 372-379. [Link]
-
Kumar, P., et al. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmaceutical and Bioallied Sciences, 7(1), 81-85. [Link]
-
Tan, M. L., et al. (2018). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 23(8), 2086. [Link]
-
Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1146. [Link]
-
ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... [Link]
-
Bentham Science. (n.d.). Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review. [Link]
-
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. [Link]
Sources
- 1. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives [mdpi.com]
- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents | MDPI [mdpi.com]
- 10. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparison of enzymatic resolution versus classical resolution for chiral amines.
Introduction
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] The stereochemistry of these amines is often critical to their biological activity and efficacy.[1] Consequently, the preparation of enantiomerically pure amines is a crucial step in drug development and chemical synthesis.[1] Two of the most established methods for separating the enantiomers of a racemic amine are classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.[2][3]
This guide provides an in-depth technical comparison of these two methodologies, offering insights into their underlying principles, practical execution, and comparative performance. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions when selecting a resolution strategy.
The Parting of the Ways: Understanding the Core Principles
At the heart of separating a racemic mixture lies the need to introduce a chiral influence that differentiates the two enantiomers. Both classical and enzymatic resolution achieve this, but through fundamentally different mechanisms.
Classical Resolution: The Power of Diastereomeric Interactions
Classical resolution, a robust and widely employed technique, relies on the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid like tartaric acid or its derivatives.[1][4] This acid-base reaction forms a pair of diastereomeric salts.[1] Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility.[1][5] This crucial difference allows for their separation through fractional crystallization, where the less soluble diastereomer crystallizes out of solution.[1] The desired amine enantiomer is then recovered by treating the isolated salt with a base.[1]
Enzymatic Resolution: Nature's Precision Catalysis
Enzymatic resolution leverages the high stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic amine.[6][7] In a process known as kinetic resolution, the enzyme selectively catalyzes a reaction (often acylation) on one enantiomer at a much faster rate than the other.[8] This results in a mixture of the acylated (reacted) enantiomer and the unreacted enantiomer, which can then be separated based on their different chemical properties. A key characteristic of kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%, as the other enantiomer remains as the starting material.[3][9]
A Visual Workflow: Charting the Path to Enantiopurity
To better illustrate the practical steps involved in each method, the following workflows are presented.
Classical Resolution Workflow
Caption: Workflow for Classical Resolution of Chiral Amines.
Enzymatic Resolution Workflow
Caption: Workflow for Enzymatic Kinetic Resolution of Chiral Amines.
Head-to-Head Comparison: Performance Metrics
The choice between enzymatic and classical resolution often comes down to a trade-off between several key performance indicators. The following table provides a comparative overview:
| Feature | Enzymatic Resolution | Classical Resolution |
| Principle | Kinetic resolution based on differential reaction rates of enantiomers with an enzyme.[8] | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility.[1] |
| Selectivity | Often exhibits very high enantioselectivity (E > 200 is common).[10] | Diastereoselectivity can be high but is highly dependent on the substrate, resolving agent, and crystallization conditions.[11] |
| Yield | Theoretical maximum of 50% for each enantiomer in a standard kinetic resolution.[9] Can approach 100% with dynamic kinetic resolution (DKR) where the unwanted enantiomer is racemized in situ.[12] | Theoretical maximum of 50% for the less soluble diastereomer.[2] The unwanted enantiomer can be recovered and racemized for recycling.[3] |
| Reaction Conditions | Typically mild (room temperature to moderate heat), atmospheric pressure, often in organic solvents or aqueous media.[6][13] | Can vary from room temperature to elevated temperatures for dissolution and crystallization.[14] |
| Substrate Scope | Can be limited by the enzyme's substrate specificity.[13] However, a wide range of lipases and other enzymes are available.[6] | Broad substrate scope for amines that can form salts.[11] |
| Environmental Impact | Generally considered "greener" due to the use of biodegradable catalysts (enzymes) and often milder conditions.[6][15] | Can involve the use of significant amounts of organic solvents for crystallization and extraction.[14] |
| Cost & Scalability | Enzyme cost can be a factor, but immobilization allows for catalyst recycling.[9] Scalable, with established industrial processes.[16] | Resolving agents can be expensive, but many, like tartaric acid, are readily available and can be recycled.[17][18] A well-established and scalable method.[2] |
| Development Time | May require screening of different enzymes and reaction conditions to find an optimal system. | Often requires extensive screening of resolving agents and crystallization solvents to achieve good separation.[4] |
In the Lab: Detailed Experimental Protocols
To provide a practical understanding, the following are representative protocols for the resolution of (±)-1-phenylethylamine, a common model substrate.
Protocol 1: Classical Resolution using (+)-Tartaric Acid
This protocol is adapted from established methods for diastereomeric salt resolution.[14][17][19]
Materials:
-
(±)-1-Phenylethylamine
-
(+)-Tartaric Acid
-
Methanol
-
50% Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, etc.)
-
Vacuum filtration apparatus
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.[14]
-
To the tartaric acid solution, cautiously add 6.1 mL of racemic (±)-1-phenylethylamine over approximately one minute. The mixture will exotherm.[17]
-
Cork the flask and allow it to stand undisturbed at room temperature for at least 24 hours to facilitate the crystallization of the less soluble diastereomeric salt.[17]
-
-
Isolation of the Diastereomeric Salt:
-
Liberation of the Enantiomerically Enriched Amine:
-
Extraction and Purification:
-
Cool the solution to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous solution with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-phenylethylamine.
-
Protocol 2: Enzymatic Kinetic Resolution using Lipase
This protocol is a representative example of a lipase-catalyzed acylation for kinetic resolution.[13]
Materials:
-
(±)-1-Phenylethylamine
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate)
-
Anhydrous solvent (e.g., toluene or heptane)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Apparatus for chromatographic separation (e.g., column chromatography)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add (±)-1-phenylethylamine (1.0 equiv.), the acyl donor (e.g., ethyl acetate, 1.5 equiv.), and the anhydrous solvent.
-
Add the immobilized lipase (typically 10-50 mg per mmol of amine).
-
-
Enzymatic Reaction:
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor the progress of the reaction by a suitable analytical method (e.g., GC or HPLC) to determine the conversion.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture of the acylated amine and the unreacted amine can be separated by column chromatography on silica gel or by acid-base extraction.
-
-
Isolation of Enantiomers:
-
The unreacted enantiomer of the amine is isolated directly after the separation step.
-
The acylated amine can be subjected to hydrolysis (acidic or basic) to liberate the other enantiomer of the amine.
-
Making the Call: Selecting the Right Resolution Strategy
The choice between enzymatic and classical resolution is not always straightforward and depends on a multitude of factors specific to the project at hand.
Choose Classical Resolution when:
-
A broad range of structurally diverse amines needs to be resolved.
-
The amine readily forms crystalline salts with common resolving agents.
-
Cost-effective and readily available resolving agents like tartaric acid are effective.[11]
-
Large-scale production is required, and the process has been well-optimized.[2]
Choose Enzymatic Resolution when:
-
High enantioselectivity is paramount.
-
Mild reaction conditions are necessary to preserve sensitive functional groups in the molecule.[6]
-
A "greener" process is desired, minimizing the use of harsh chemicals and solvents.[6]
-
Dynamic kinetic resolution is feasible, allowing for theoretical yields approaching 100%.[12]
-
The substrate is a good fit for commercially available and cost-effective enzymes.[6]
Conclusion
Both classical and enzymatic resolution are powerful and well-established techniques for obtaining enantiomerically pure chiral amines. Classical resolution, with its long history and broad applicability, remains a cornerstone of industrial chiral separations.[2] Enzymatic resolution, on the other hand, offers unparalleled selectivity and milder, more environmentally benign conditions, making it an increasingly attractive option.[6][16] A thorough evaluation of the specific requirements of the target molecule, desired scale, cost considerations, and development timelines will ultimately guide the selection of the most appropriate and efficient resolution strategy.
References
-
A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing. 15
-
Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters - ACS Publications.
-
A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. ResearchGate.
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI.
-
Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac.
-
Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Benchchem.
-
Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal.
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH.
-
Part 6: Resolution of Enantiomers. Chiralpedia.
-
Biocatalysis: Enzymatic Synthesis for Industrial Applications. PMC - NIH.
-
Resolution of a Racemic Mixture. Science Learning Center.
-
Efficacy comparison between enzymatic resolution and chemical resolution with chiral amines. Benchchem.
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
-
6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH.
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
-
Chiral resolution. Wikipedia.
-
Enzymatic resolution as a convenient method for the production of chiral resolved materials. Examples from FCRD, the integrated fine chemicals unit of IMI. ResearchGate.
-
A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. Benchchem.
-
OC VI (HS 2015). Bode Research Group.
-
Application of Lipases in Kinetic Resolution of Racemates. ResearchGate.
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Unknown Source.
-
6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
-
Kinetic resolution. Wikipedia.
-
Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science.
-
Enzymic resolution of racemic amines: crucial role of the solvent. ACS Publications.
-
Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI.
-
The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. Semantic Scholar.
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate.
-
Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Oxford Academic.
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. Unknown Source.
-
A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. rsc.org [rsc.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 15. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pharmtech.com [pharmtech.com]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
A Senior Application Scientist's Guide to Validating Synthesized Fluorinated Compounds by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, fluorine has emerged as a transformative element. Its strategic incorporation into small molecules can dramatically enhance pharmacokinetic and physicochemical properties, leading to improved metabolic stability, greater target selectivity, and increased binding affinity.[1][2][3] It is estimated that 20% of pharmaceuticals and 30-40% of agrichemicals are organofluorine compounds.[4] However, the synthesis of novel fluorinated compounds necessitates an unambiguous structural validation, a role for which single-crystal X-ray crystallography is the undisputed gold standard.[5][6]
This guide provides an in-depth comparison of crystallographic techniques and outlines a robust, field-proven workflow for the structural determination of synthesized fluorinated compounds. We will delve into the causality behind experimental choices, from crystallization to data analysis, ensuring a self-validating system for generating reliable and publishable results.
The Unambiguous Power of X-ray Crystallography
While other analytical techniques like NMR spectroscopy can provide valuable structural information, X-ray crystallography offers a direct, three-dimensional visualization of the atomic arrangement within a crystal.[5][7] This is particularly crucial for fluorinated compounds where the precise location of fluorine atoms can profoundly impact molecular conformation and intermolecular interactions, which in turn govern the compound's biological activity.[8][9]
Comparison of Structural Validation Techniques:
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions. | Unambiguous structure determination; provides a complete picture of the solid-state conformation.[5][6] | Requires a suitable single crystal, which can be challenging to obtain.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms, connectivity, and through-space interactions. | Does not require crystalline material; provides information about the solution-state structure. | Can be ambiguous for complex structures; does not directly provide 3D coordinates. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; useful for confirming molecular formula. | Provides no information about stereochemistry or atomic connectivity. |
The Crystallographic Workflow: A Step-by-Step Guide
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands careful planning and execution. Each stage is critical for obtaining high-quality data that will withstand scientific scrutiny.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Comparative study of the pharmacological effects of fluorinated vs non-fluorinated phenylethylamines.
This guide provides an in-depth comparative analysis of the pharmacological effects of fluorinated versus non-fluorinated phenylethylamines, designed for researchers, scientists, and drug development professionals. We will explore how the strategic incorporation of fluorine atoms into the phenylethylamine scaffold modulates their interaction with biological targets, alters their metabolic fate, and ultimately shapes their pharmacological profile. This analysis is grounded in experimental data and aims to elucidate the causal relationships behind the observed differences, providing valuable insights for rational drug design.
Introduction: The Rationale for Fluorinating Phenylethylamines
The phenylethylamine backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of synthetic psychoactive compounds.[1] Chemical modification of this structure has been a cornerstone of drug discovery, aiming to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.
Fluorine has emerged as a powerful tool in this endeavor.[2] Its unique properties—small atomic size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine bond—allow for strategic molecular modifications with profound pharmacological consequences.[2] The introduction of fluorine can:
-
Modulate Metabolic Stability: The high bond energy of the C-F bond can block sites of oxidative metabolism, thereby increasing a drug's half-life and bioavailability.[3]
-
Alter Physicochemical Properties: Fluorine's electron-withdrawing nature can influence the acidity (pKa) of nearby functional groups, affecting a molecule's ionization state, membrane permeability, and receptor interactions.[2]
-
Influence Receptor Binding Affinity and Selectivity: The introduction of fluorine can alter the electronic and conformational properties of a ligand, leading to changes in its binding affinity and selectivity for different receptor subtypes.[2]
This guide will use amphetamine and its para-fluorinated analog, 4-fluoroamphetamine (4-FA), as a primary case study to illustrate these principles. We will delve into their comparative receptor binding profiles, functional activities, and pharmacokinetic properties, supported by experimental data and detailed protocols.
Comparative Analysis: Amphetamine vs. 4-Fluoroamphetamine
Structural Overview
The structural difference between amphetamine and 4-fluoroamphetamine is the substitution of a hydrogen atom with a fluorine atom at the para-position of the phenyl ring. This seemingly minor change leads to significant alterations in their pharmacological profiles.
Figure 2: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) at a concentration close to its Kd.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known inhibitor).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Neurotransmitter Release
This protocol details the procedure for in vivo microdialysis in rats to measure extracellular levels of dopamine and serotonin in the nucleus accumbens following drug administration.
Workflow Diagram:
Figure 3: Workflow for an in vivo microdialysis experiment.
Step-by-Step Methodology:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Expose the skull and drill a small hole at the coordinates corresponding to the nucleus accumbens.
-
Implant a guide cannula and secure it to the skull with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the nucleus accumbens.
-
Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
-
Baseline Sample Collection:
-
Allow the system to equilibrate for at least one hour.
-
Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable baseline neurotransmitter levels.
-
-
Drug Administration and Sample Collection:
-
Administer the test compound (amphetamine or 4-fluoroamphetamine) via the desired route (e.g., intraperitoneal injection).
-
Continue to collect dialysate samples at the same regular intervals for a predetermined period (e.g., 2-3 hours) to monitor changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine and serotonin concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Quantify the neurotransmitter levels by comparing the peak heights or areas to those of known standards.
-
-
Data Analysis:
-
Express the post-drug neurotransmitter concentrations as a percentage of the average baseline concentration for each animal.
-
Plot the mean percentage change from baseline over time for each treatment group.
-
Use appropriate statistical analysis (e.g., ANOVA with repeated measures) to compare the effects of the different compounds.
-
Discussion and Future Directions
The comparative analysis of amphetamine and 4-fluoroamphetamine clearly demonstrates the profound impact of a single fluorine atom on the pharmacological profile of a phenylethylamine. The para-fluorination of amphetamine:
-
Shifts the functional activity towards a more serotonergic profile, with increased serotonin release and decreased dopamine release potency compared to the parent compound.
-
Significantly increases metabolic stability by blocking a key site of oxidative metabolism, leading to a longer duration of action.
-
Alters the in vivo behavioral effects , with a more pronounced reduction in exploratory behavior and a transition from stimulation to sedation over time.
These findings have important implications for drug design. The strategic placement of fluorine can be used to fine-tune the dopamine/serotonin activity ratio of phenylethylamine-based compounds, which is a critical factor in determining their therapeutic effects and side-effect profiles. For example, enhancing serotonergic activity may be desirable for certain psychiatric indications, while a more dopaminergic profile is typically sought for the treatment of ADHD.
Future research should focus on a more systematic exploration of the effects of fluorination at different positions on the phenylethylamine scaffold. A comprehensive analysis of a series of mono-, di-, and tri-fluorinated analogs would provide a more detailed understanding of the structure-activity relationships and allow for more precise control over the pharmacological properties. Furthermore, expanding these comparative studies to other classes of phenylethylamines beyond the amphetamines will be crucial to determine the generalizability of these principles.
Conclusion
The fluorination of phenylethylamines is a powerful strategy in medicinal chemistry to modulate their pharmacological effects. As exemplified by the comparison of amphetamine and 4-fluoroamphetamine, the introduction of a fluorine atom can significantly alter receptor binding, functional activity, metabolism, and in vivo effects. A thorough understanding of these structure-activity relationships, grounded in robust experimental data, is essential for the rational design of novel phenylethylamine-based therapeutics with improved efficacy and safety profiles. This guide provides a framework for such a comparative analysis, emphasizing the importance of a multi-faceted approach that integrates in vitro and in vivo pharmacology with detailed pharmacokinetic and metabolic studies.
References
-
Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Psychiatry. [Link]
-
4-Fluoroamphetamine - Wikipedia. [Link]
-
Aripiprazole - Wikipedia. [Link]
-
Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization. Scientific Research Publishing. [Link]
-
D2-like dopamine receptors mediate the response to amphetamine in a mouse model of ADHD. PMC. [Link]
-
Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. ResearchGate. [Link]
-
Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse. PubMed. [Link]
-
Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. National Institutes of Health. [Link]
-
Selective serotonin 2A receptor antagonism attenuates the effects of amphetamine on arousal and dopamine overflow in nonhuman primates. PMC. [Link]
-
Role of Serotonin 2A Receptors in the D-amphetamine-induced Release of Dopamine: Comparison With Previous Data on alpha1b-adrenergic Receptors. PubMed. [Link]
-
Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism. PubMed. [Link]
-
Amphetamine Promotes Cortical Up State in Part Via Dopamine Receptors. Frontiers. [Link]
-
Phenethylamine - Wikipedia. [Link]
-
Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
-
Differential D1 and D2 receptor internalization and recycling induced by amphetamine in vivo. bioRxiv. [Link]
-
Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PubMed Central. [Link]
-
Elevated Expression of Serotonin 5-HT2A Receptors in the Rat Ventral Tegmental Area Enhances Vulnerability to the Behavioral Effects of Cocaine. Frontiers. [Link]
-
Antagonizing Serotonin 2A (5-HT2A) Receptors Does Not Attenuate Methamphetamine-Induced. UNM Digital Repository. [Link]
-
Excretion of 4-fluoroamphetamine and three metabolites in urine after controlled oral ingestion. ResearchGate. [Link]
-
Prolonged Amphetamine Exposures Increase the Endogenous Human Dopamine Receptors 2 at the Cellular Membrane in Cells Lacking the Dopamine Transporter. PMC. [Link]
-
Comparative effects of amphetamine-like psychostimulants on rat hippocampal cell genesis at different developmental ages. PubMed. [Link]
-
Excretion of 4-fluoroamphetamine and three metabolites in urine after controlled oral ingestion. PubMed. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. PMC. [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. MDPI. [Link]
-
Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. MDPI. [Link]
Sources
Assessing the impact of fluorine substitution on the biological activity of phenylethylamines.
A Senior Application Scientist's Guide for Drug Development Professionals
In the intricate dance of drug design, the strategic modification of a lead compound can unlock profound improvements in potency, selectivity, and metabolic stability. Among the tools available to the medicinal chemist, the substitution of hydrogen with fluorine stands out as a uniquely powerful strategy. This guide provides an in-depth comparison of fluorinated versus non-fluorinated phenylethylamines, a class of compounds central to neuroscience and pharmacology. We will move beyond mere observation to explain the causal mechanisms by which this small atomic change exerts such a significant biological impact, supported by experimental data and detailed protocols.
The Rationale for Fluorination: More Than Just a Hydrogen Mimic
Phenylethylamines are a foundational scaffold for numerous neurotransmitters and psychoactive compounds, targeting a range of G-protein coupled receptors (GPCRs) like serotonin (5-HT) and adrenergic receptors.[1] The decision to introduce fluorine is a deliberate one, aimed at exploiting its unique physicochemical properties.[2]
-
High Electronegativity: Fluorine is the most electronegative element, creating a strong C-F bond. This simple fact has two major consequences. First, it can block sites susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life.[3] Second, the electron-withdrawing nature of fluorine can lower the basicity (pKa) of the amine group, which can alter the compound's ionization state at physiological pH and affect its ability to cross the blood-brain barrier or interact with its target receptor.[4]
-
Size and Lipophilicity: Fluorine is only slightly larger than hydrogen, allowing it to act as a bioisostere with minimal steric hindrance.[5] However, its introduction can significantly increase the lipophilicity of a molecule, which can enhance membrane permeability and binding affinity to hydrophobic pockets within a receptor.[2]
-
Conformational Control: The introduction of fluorine can alter the conformation of the flexible ethylamine side chain. For instance, intramolecular hydrogen bonds can form between the protonated amine and the fluorine atom (NH+···F), influencing the preferred shape of the molecule for receptor docking.[6][7]
These fundamental changes provide a compelling basis for exploring fluorination as a tool to fine-tune the biological activity of phenylethylamines. The following sections will provide concrete examples and data to illustrate these effects.
Impact on Receptor Binding Affinity and Functional Potency
The ultimate test of a ligand is its interaction with its biological target. Fluorine substitution can dramatically alter both the binding affinity (how tightly a ligand binds) and functional potency (the concentration required to elicit a biological response). The serotonin 5-HT2A receptor, a key target for many psychedelic phenylethylamines, serves as an excellent case study.[8]
Comparative Biological Data: Fluorinated vs. Non-Fluorinated Analogs
The following table summarizes data from various studies, illustrating the variable but often potent effects of fluorination. It is crucial to note that the impact of fluorination is highly dependent on its position on the phenylethylamine scaffold.
| Compound | Parent Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Key Observation | Reference(s) |
| DOI | - | h5-HT2A | 5.1 | 4.3 | Phenylisopropylamine baseline | [9] |
| DOB | - | h5-HT2A | 11.2 | 10.7 | Phenylisopropylamine baseline | [9] |
| 25I-NBOMe | 2C-I | h5-HT2A | 0.044 | 0.44 | N-benzyl addition confers super-potency | [10] |
| Fluoroescaline | Escaline | Human Psychoactivity | N/A | Inactive | Single fluorine substitution eliminates activity. | [8] |
| Difluoroescaline | Escaline | Human Psychoactivity | N/A | Retained Potency | Difluorination restores activity. | [8] |
| Trifluoroescaline | Escaline | Human Psychoactivity | N/A | Increased Potency | Trifluorination enhances activity over parent. | [8] |
As the data shows, the introduction of fluorine does not guarantee improved activity. A single fluorine atom on escaline abolishes its psychoactive effects, whereas di- and tri-fluorination restore and even enhance its potency.[8] This highlights the complex structure-activity relationships (SAR) at play and underscores the necessity of empirical testing.
Causality: Why Does Fluorine Alter Receptor Interaction?
The observed changes in affinity and potency can be traced back to the fundamental physicochemical shifts.
-
Altered Electrostatics: The electron-withdrawing fluorine atom changes the electrostatic potential map of the molecule. This can lead to more favorable (or unfavorable) interactions with polar amino acid residues in the receptor's binding pocket.
-
Enhanced Hydrophobic Interactions: Increased lipophilicity can strengthen binding within hydrophobic sub-pockets of the receptor. Docking studies suggest that the phenethylamine core often interacts with hydrophobic residues like Phenylalanine.[10]
-
Conformational Restriction: By influencing the preferred gauche conformation of the ethylamine side chain, fluorine substitution can pre-organize the ligand into a shape that is more complementary to the active state of the receptor, thus increasing potency.[6]
The following diagram illustrates the general signaling pathway for the 5-HT2A receptor, which is primarily coupled to the Gq/11 pathway, leading to an increase in intracellular calcium.
Caption: Figure 1: 5-HT2A Receptor Gq Signaling Pathway.
Enhancing Metabolic Stability: Blocking the Path of Degradation
A common failure point in drug development is rapid metabolism, leading to poor bioavailability and a short duration of action. The primary enzymes responsible for Phase I metabolism of many drugs are the cytochrome P450 (CYP) family, particularly isoforms like CYP3A4 and CYP2D6.[11][12] These enzymes often act by hydroxylating electron-rich, accessible C-H bonds.
The C-F bond is significantly stronger than a C-H bond and is not susceptible to this type of oxidative metabolism. By strategically placing fluorine at a known site of metabolic attack, the molecule's metabolic stability can be dramatically improved.[3]
Case Study: Fluorination of Risperidone and Celecoxib
A study demonstrated this principle effectively by first using human P450 enzymes to identify the sites of hydroxylation on several drugs, and then chemically replacing the hydrogen at that site with fluorine.[3]
| Compound | Metabolizing Enzyme | Relative Metabolic Stability (Fluorinated vs. Parent) | Key Observation | Reference |
| Risperidone | CYP2D6 | 16x more stable | Fluorine at the 9-position blocks a major site of metabolism. | [3] |
| Celecoxib | CYP2C9 | 4x more stable | Fluorine at the 4'-position blocks hydroxylation of the methyl group. | [3] |
| Midazolam | CYP3A4/5 | Same stability | Fluorination did not protect against metabolism at other sites. | [3] |
These results powerfully illustrate that site-specific fluorination is a viable strategy to enhance metabolic stability, leading to potentially improved pharmacokinetic profiles.[3]
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the protocols used to generate comparative data must be robust. Here we provide detailed, step-by-step methodologies for key in vitro assays used to characterize phenylethylamine activity.
Experimental Workflow Overview
The logical flow for characterizing a novel fluorinated phenylethylamine against its parent compound is systematic, moving from synthesis to target engagement and functional consequence.
Caption: Figure 2: Workflow for Comparative Analysis.
Protocol 1: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and its Fluorinated Analog
This protocol provides a general framework based on known syntheses.[13][14] Synthesis of fluorinated analogs would require starting with the appropriately fluorinated benzaldehyde.
-
Step 1: Nitrostyrene Formation (Henry Reaction)
-
Dissolve 2,5-dimethoxybenzaldehyde (1 eq.) and ammonium acetate (catalyst) in nitromethane (solvent and reactant).
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated 2,5-dimethoxy-β-nitrostyrene crystals by filtration. Wash with cold ethanol and dry.
-
-
Step 2: Reduction of the Nitrostyrene
-
In a flask under an inert atmosphere (e.g., Argon), prepare a suspension of Lithium Aluminum Hydride (LAH, ~3 eq.) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of the nitrostyrene (1 eq.) in anhydrous THF to the LAH suspension, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux for 18-24 hours.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2,5-dimethoxyphenethylamine (2C-H).
-
-
Step 3: Aromatic Bromination
-
Dissolve the crude 2C-H (1 eq.) in glacial acetic acid.
-
Slowly add a solution of elemental bromine (1 eq.) in glacial acetic acid dropwise with stirring.
-
Stir for 1-2 hours at room temperature. The product, 2C-B hydrobromide, will precipitate.
-
Collect the crystals by filtration, wash with cold acetic acid and then diethyl ether.
-
-
Step 4: Free-Basing and Salt Formation (Optional)
-
The hydrobromide salt can be dissolved in water, basified with NaOH, and the freebase extracted with a non-polar solvent (e.g., toluene).
-
The solvent can be evaporated, and the freebase can be converted to a desired salt (e.g., hydrochloride) by adding a solution of HCl.
-
Protocol 2: 5-HT2A Receptor Radioligand Binding Assay
This protocol is adapted from standard procedures for determining ligand binding affinity (Ki) using competition with a known radioligand, [3H]ketanserin.[15][16]
-
Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Membrane Preparation: Use commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor, or prepare from tissue homogenates (e.g., rat frontal cortex). Dilute membranes in assay buffer to a final concentration of ~10-20 µg protein per well.
-
Radioligand: [3H]ketanserin (specific activity ~60-80 Ci/mmol). Prepare a working solution at a concentration equal to its Kd (~1-2 nM).
-
Test Compounds: Prepare serial dilutions of the parent and fluorinated phenylethylamines in assay buffer.
-
Non-Specific Binding (NSB) Control: Use a high concentration (e.g., 10 µM) of a non-labeled antagonist, such as Mianserin or unlabeled ketanserin.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
25 µL of assay buffer (for Total Binding) OR 25 µL of NSB control OR 25 µL of test compound dilution.
-
25 µL of [3H]ketanserin working solution.
-
200 µL of diluted membrane preparation.
-
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
-
Filtration and Counting:
-
Rapidly harvest the contents of each well onto a glass fiber filter plate (e.g., GF/B presoaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: 5-HT2A Gq-Coupled Calcium Flux Functional Assay
This protocol measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium via a fluorescent dye.[17][18]
-
Preparation:
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2A receptor in black-walled, clear-bottom 96-well plates and grow to ~90% confluency.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Dye Loading Solution: Prepare a solution of a calcium-sensitive dye (e.g., Fluo-4 AM, 2-5 µM) in assay buffer. Pluronic F-127 (~0.02%) can be added to aid dye solubilization.
-
Test Compounds: Prepare serial dilutions of the parent and fluorinated phenylethylamines in assay buffer at 5x the final desired concentration.
-
-
Assay Procedure:
-
Remove the growth medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Gently wash the cells twice with assay buffer, leaving a final volume of 100 µL in each well.
-
-
Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FlexStation or FLIPR) equipped with an automated liquid handling system.
-
Set the instrument to measure fluorescence at appropriate excitation/emission wavelengths for the chosen dye (e.g., ~490 nm Ex / ~525 nm Em for Fluo-4).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
The instrument will then automatically add 25 µL of the 5x test compound solution to each well.
-
Continue to measure the fluorescence kinetically for an additional 2-3 minutes.
-
-
Data Analysis:
-
Calculate the response for each well, typically as the maximum fluorescence signal minus the baseline fluorescence.
-
Normalize the data to the response of a saturating concentration of a reference agonist (e.g., serotonin).
-
Plot the normalized response versus the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Conclusion: A Strategic Tool for Rational Drug Design
The substitution of hydrogen with fluorine is far more than a minor tweak; it is a strategic decision that can profoundly alter the biological profile of a phenylethylamine. By modulating electronegativity, lipophilicity, and metabolic stability, fluorination offers a powerful lever to enhance receptor affinity, fine-tune functional potency, and extend a compound's duration of action. The impact, however, is not universally predictable and is highly dependent on the position of the substitution. Therefore, the successful application of this strategy relies on the logical and systematic experimental workflow outlined in this guide: synthesis of targeted analogs followed by rigorous, quantitative assessment of their binding, function, and metabolic fate. By understanding the causal links between fluorine's unique chemistry and its biological consequences, researchers can more effectively harness its power to develop safer and more effective therapeutics.
References
-
Garrido, A., et al. (2022). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. Available from: [Link]
-
Scribd. 2C B Synthesis IceCool PDF. Available from: [Link]
-
Tao, Y., et al. (2025). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate. Available from: [Link]
-
Gerrits, M. A., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods. Available from: [Link]
-
Gurbych, O., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. Available from: [Link]
-
Scribd. 2C-B Synthesis Guide and Dosage. Available from: [Link]
-
Schütz, M., et al. (2016). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate. Available from: [Link]
-
Scribd. Sintese Do 2c-b. Available from: [Link]
-
Hollenberg, P. F., et al. (1985). Cytochrome P-450 complex formation in the metabolism of phenylalkylamines. 8. Stereoselectivity in metabolic intermediary complex formation with a series of chiral 2-substituted 1-phenyl-2-aminoethanes. Journal of Medicinal Chemistry. Available from: [Link]
-
Schütz, M., et al. (2016). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. PubMed. Available from: [Link]
-
Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Available from: [Link]
-
Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition. Available from: [Link]
-
Rickli, A., et al. (2015). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. European Neuropsychopharmacology. Available from: [Link]
-
Hoehn, R., et al. (2017). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... ResearchGate. Available from: [Link]
-
Gurbych, O., et al. (2022). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. Available from: [Link]
-
American Chemical Society. (2025). Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. ketanserin | Ligand Activity Charts. Available from: [Link]
-
Ros-Santaella, J. L., et al. (1997). [3H]ketanserin binding in human brain postmortem. Neurochemical Research. Available from: [Link]
-
BD Biosciences. (2007). Calcium flux: Indo-1 loading and sample staining procedure for simultaneous measurement of intracellular Ca2+. protocols.io. Available from: [Link]
-
Porter, R. H., et al. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology. Available from: [Link]
-
Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening. Available from: [Link]
-
Laban, U., et al. (2001). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. ResearchGate. Available from: [Link]
-
Preissner, S., et al. (2023). Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf. Available from: [Link]
-
National Center for Biotechnology Information. Phenethylamine. PubChem. Available from: [Link]
-
Miners, J. O., & Birkett, D. J. (1998). Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment. Journal of Pharmacological and Toxicological Methods. Available from: [Link]
-
Zanger, U. M., & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PubMed. Available from: [Link]
-
Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology. Available from: [Link]
-
Jensen, A. A., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ResearchGate. Available from: [Link]
-
Ring, B. J., et al. (2005). Effect of Tadalafil on Cytochrome P450 3A4-mediated Clearance: Studies in Vitro and in Vivo. Clinical Therapeutics. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | MDPI [mdpi.com]
- 14. scribd.com [scribd.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their final disposition. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Hazard Assessment and Chemical Profile
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a halogenated organic amine salt. Its hazard profile, derived from available safety data, dictates the stringent handling and disposal precautions required.[1]
Table 1: Chemical and Hazard Identification
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 1980007-86-0[1] |
| Molecular Formula | C₉H₁₃ClFNO |
| GHS Hazard Statements | H302: Harmful if swallowed.[1]H312: Harmful in contact with skin.[1]H315: Causes skin irritation.[1]H318: Causes serious eye damage.[1]H332: Harmful if inhaled.[1]H335: May cause respiratory irritation.[1][2] |
| Classification | Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation).[1] |
The presence of a fluorine atom classifies this compound as a halogenated organic . This is the single most critical piece of information for waste segregation. Halogenated solvents and solids require specific disposal routes, often involving high-temperature incineration, to prevent the formation of persistent and toxic byproducts like dioxins.[3][4][5] Mixing them with non-halogenated waste can contaminate the entire waste stream, leading to significantly higher disposal costs and regulatory non-compliance.[4]
Regulatory Framework: The Principle of "Cradle-to-Grave"
In the United States, chemical waste generated in laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] This framework establishes a "cradle-to-grave" management system, meaning the waste generator (the laboratory) is responsible for the hazardous waste from its creation to its ultimate disposal.[7] All chemical waste should be treated as hazardous unless it has been explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[8]
Step-by-Step Disposal Protocol
This protocol ensures that this compound, whether as a pure solid, in solution, or as contaminated labware, is handled safely and disposed of correctly.
Step 1: Don Personal Protective Equipment (PPE)
Given the compound's hazard profile (skin, eye, and respiratory irritation), a comprehensive PPE strategy is non-negotiable.[1][9]
-
Eye Protection: Wear tightly fitting chemical splash goggles.[9]
-
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect them for tears or holes before use.[9]
-
Body Protection: A standard lab coat is required. For handling larger quantities or cleaning spills, a chemically resistant apron is recommended.[10]
-
Work Area: All handling and preparation for disposal must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]
Step 2: Waste Segregation and Classification
This is the most critical step in the disposal process.
-
Identify the Waste Stream: As a fluorinated compound, this compound and any materials contaminated with it must be designated as Halogenated Organic Waste .[3][5][12][13]
-
Solid Waste: Collect unused or waste solid compound, along with any contaminated items like weigh boats, gloves, or absorbent pads, in a designated solid waste container.
-
Liquid Waste: If the compound is in solution, it must be collected in a container designated for Halogenated Organic Liquid Waste . Do not mix this with non-halogenated solvent waste streams (e.g., acetone, ethanol, hexanes).[3][5][13] Aqueous solutions containing this compound must also be treated as halogenated waste, not poured down the drain.[11][12]
Step 3: Proper Containerization
Waste must be stored in appropriate, clearly labeled containers to ensure safety and compliance.
-
Container Compatibility: Use a chemically compatible container, typically a high-density polyethylene (HDPE) jug for liquids or a wide-mouth jar for solids. The container must have a secure, screw-top lid.[14] Food-grade containers are never acceptable for hazardous waste.[14]
-
Labeling: The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[4][7] The label must clearly state:
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[3][4] Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[6][13]
Step 4: Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.[4]
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong bases or oxidizing agents.[3][5]
Step 5: Final Disposal Request
Once the waste container is full (or has been in storage for a specified time, often one year for partially filled containers), arrange for its removal.[14]
-
Contact EHS: Submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department or the equivalent office.[4][8]
-
Documentation: Your EHS office will handle the final manifesting and ensure the waste is transported by a licensed hazardous waste carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][15] Never attempt to dispose of this chemical via standard trash or sanitary sewer.
Emergency Procedures: Spill and Contamination Management
Accidents can happen. A clear, pre-planned response is crucial.
-
Alert Personnel: Immediately alert others in the lab.
-
Assess the Spill: For a small spill contained within the fume hood, you may proceed with cleanup. For large spills, evacuate the area, close the doors, and contact your institution's emergency response line.[4]
-
Cleanup (Small Spills):
-
Wearing your full PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum (using an explosion-proof vacuum if appropriate) the material up. Avoid generating dust.[1]
-
For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial absorbent pad.[11]
-
Place all contaminated cleanup materials into a sealed, properly labeled hazardous waste container for disposal as halogenated waste.[4][11]
-
-
Decontamination: Wipe down the spill area and any contaminated equipment with an appropriate solvent and then soap and water. Dispose of the cleaning materials as hazardous waste.
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. ethz.ch [ethz.ch]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. vumc.org [vumc.org]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. mn.uio.no [mn.uio.no]
- 13. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. epa.gov [epa.gov]
Safe Handling of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride: Personal Protective Equipment and Disposal
An In-depth Technical Guide for Researchers
As a Senior Application Scientist, it is understood that the foundation of innovative research is a steadfast commitment to safety. The compound 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride, a substituted phenethylamine, requires meticulous handling due to its specific chemical hazards.[1][2] This guide provides a comprehensive, technically grounded framework for its safe use, moving beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol.
Foundational Risk Assessment: Understanding the Hazard Profile
A thorough risk assessment is the critical first step before any handling of this compound. The primary hazards, as identified by its classification, dictate the necessary protective measures.[3] This substance is classified with significant acute and chronic health risks that demand respect and careful management.
Table 1: GHS Hazard Identification for this compound
| Hazard Code | Hazard Statement | Implication for Handling |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the handling area.[4] |
| H312 | Harmful in contact with skin | Dermal exposure must be prevented through proper glove selection and lab attire. |
| H315 | Causes skin irritation | Direct contact can lead to irritation, requiring immediate decontamination if exposure occurs.[4] |
| H318 | Causes serious eye damage | Mandatory and robust eye protection is required as contact can lead to irreversible damage.[5] |
| H332 | Harmful if inhaled | The compound must be handled in a controlled, ventilated environment to prevent respiratory exposure. |
| H335 | May cause respiratory irritation | Engineering controls are essential to avoid irritation of the respiratory tract.[6] |
Source: Classification based on the Safety Data Sheet for the (S)-enantiomer.[3]
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following protocol is a self-validating system designed to provide comprehensive protection when handling this compound.
Engineering Controls: The First Line of Defense
Due to its acute inhalation toxicity (H332) and potential for respiratory irritation (H335), all handling of solid this compound and its solutions must be performed within a properly functioning chemical fume hood.[7] The fume hood minimizes the concentration of airborne particles and vapors, providing the most critical layer of protection.
Eye and Face Protection: Preventing Irreversible Damage
Given the classification of "Causes serious eye damage" (H318), standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[7]
-
Recommended for Splash Risk: When handling solutions or performing vigorous agitation, a full-face shield must be worn in addition to chemical splash goggles to protect against splashes.[7]
Hand Protection: Mitigating Dermal Exposure
To prevent dermal absorption ("Harmful in contact with skin," H312) and irritation (H315), selection of appropriate chemical-resistant gloves is critical.[8][9]
-
Material: Nitrile gloves are a suitable minimum for incidental contact.
-
Best Practice: For prolonged handling or tasks with a higher risk of immersion, consider double-gloving or using laminate film gloves (e.g., Silver Shield) for enhanced protection.[7][10]
-
Integrity Check: Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin. Change gloves immediately if they become contaminated.
Body Protection: Shielding Against Incidental Contact
A flame-resistant lab coat should be worn and kept fully fastened to protect against incidental skin contact and to prevent contamination of personal clothing.[11][12] Ensure the lab coat has tight-fitting cuffs.
Respiratory Protection: A Contingent Measure
When engineering controls like a fume hood are properly used, a respirator is typically not required. However, in the event of an engineering control failure or a large spill, respiratory protection is necessary.[13]
-
Type: A NIOSH-approved air-purifying respirator (APR) equipped with multi-sorbent cartridges effective against organic vapors, acid gases, and particulates would be appropriate.[10] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a standardized workflow minimizes variability and risk. The following procedure outlines the key steps for safely handling the compound from receipt to immediate cleanup.
Caption: Operational workflow for handling the target compound.
Detailed Protocol:
-
Preparation:
-
Verify that the chemical fume hood's certification is current and that the airflow is adequate.
-
Don all required PPE: a lab coat, chemical splash goggles, and chemical-resistant gloves.
-
Prepare the work area inside the fume hood by laying down absorbent, disposable bench paper.
-
Assemble all necessary glassware and equipment.
-
-
Handling:
-
Perform all manipulations, including weighing and solution preparation, well within the chemical fume hood.
-
Handle the solid material carefully to avoid generating dust.
-
If making a solution, add the solid to the solvent slowly.
-
Keep all containers closed when not in immediate use.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment used during the procedure.
-
Wipe down the work surface within the fume hood.
-
Segregate all waste into appropriately labeled hazardous waste containers.[12]
-
Remove PPE in the correct order (gloves first, followed by lab coat and goggles) to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.[14]
-
Contingency and Disposal Plan
Small Spill Management
In the event of a small spill confined within the chemical fume hood:
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain the spill with an absorbent material compatible with the chemical (e.g., vermiculite or a commercial spill kit).[7]
-
For acidic hydrochloride salts, neutralization with a weak base like sodium bicarbonate may be appropriate, but only if you are trained to do so.[13]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, clearly labeled hazardous waste container.[7][15]
-
Decontaminate the spill area thoroughly.
Chemical Waste Disposal
Regulatory compliance is non-negotiable for chemical waste disposal.[15][16]
-
Solid Waste: Place unused compound and contaminated disposables (e.g., weigh boats, contaminated bench paper, gloves) into a designated, sealed, and clearly labeled hazardous waste container.[12]
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.[17] Do not mix with incompatible waste streams.
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag that includes the full chemical name and concentration.[17]
-
Disposal Path: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[15] It is illegal and unsafe to dispose of this chemical waste down the drain or in regular trash.[16]
By integrating these detailed protocols and understanding the scientific reasoning behind them, you can ensure a safe and compliant laboratory environment, building a culture of safety that serves as the bedrock for groundbreaking research.
References
- BenchChem Technical Support Team. (2025).
- 3M Company. (n.d.). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. Reliable Electric.
- Rutgers University. (n.d.). Standard Operating Procedure for Fluorine Gas. Rutgers Environmental Health & Safety.
- BASF. (2022, July 28).
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET for (R)-(+)-1-(3-Methoxyphenyl)ethylamine.
- MedChemExpress. (2025, December 7). Cy 5 amine hydrochloride-SDS.
- Apollo Scientific. (2022, May 16). Safety Data Sheet for (S)-1-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride.
- BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
- BIOFOUNT. (n.d.). This compound.
- Fisher Scientific. (2023, September 27).
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET for 2-(3-Methoxyphenyl)ethylamine.
- University of North Texas. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services.
- American Chemistry Council. (n.d.). Protective Equipment.
- University of California, Santa Cruz. (n.d.).
- BenchChem. (n.d.). Methodological & Application: Application Notes and Protocols for the Analytical Detection of Substituted Phenethylamines.
- Sigma-Aldrich. (2025, November 6).
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- BenchChem. (n.d.). Methodological & Application: Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste.
- University of Virginia School of Medicine. (n.d.). Phenethylamines.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Vanderbilt University. (n.d.).
- Refinery Processing. (2019). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling?.
- CP Lab Safety. (n.d.). 2-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride, 97% Purity.
- ResearchGate. (n.d.).
- National Institutes of Health (NIH). (2022, December 29).
- Wikipedia. (n.d.). Substituted phenethylamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fr [fishersci.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 14. download.basf.com [download.basf.com]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
